5-Nitro-2-vinylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNIFVJEIFDBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630502 | |
| Record name | 2-Ethenyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119836-85-0 | |
| Record name | 2-Ethenyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 5-Nitro-2-vinylpyridine
This guide provides a comprehensive overview of the synthesis and purification of 5-nitro-2-vinylpyridine, a valuable heterocyclic building block. The methodologies detailed herein are curated for researchers, chemists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. Our focus is on providing robust, reproducible protocols grounded in established chemical literature.
Introduction and Strategic Overview
This compound is a functionalized pyridine derivative featuring both a nitro group and a vinyl group. This unique combination makes it a versatile monomer for specialty polymers and a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] The electron-withdrawing nature of the nitro group significantly influences the reactivity of both the pyridine ring and the vinyl moiety, opening avenues for diverse chemical transformations.
The synthetic strategy presented here is a two-stage process designed for reliability and scalability in a laboratory setting. It begins with the nitration of a stable, readily available precursor, 2-methylpyridine (2-picoline), to introduce the nitro group. The subsequent step involves the transformation of the methyl group into the desired vinyl functionality. This sequential approach is strategically sound as it avoids subjecting the sensitive vinyl group to harsh nitrating conditions, which could lead to unwanted side reactions such as oxidation or polymerization.
Critical Safety Considerations
The synthesis of this compound involves hazardous materials and reactions that require strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood by personnel trained in handling corrosive and reactive chemicals.
-
Nitrating Mixture : A mixture of concentrated nitric acid and sulfuric acid is extremely corrosive and a powerful oxidizing agent. It can cause severe burns upon contact.[3][4] Always add nitric acid to sulfuric acid slowly and with cooling.
-
Exothermic Reactions : The nitration reaction is highly exothermic. Uncontrolled temperature can lead to runaway reactions and the formation of unstable, explosive byproducts. Strict temperature monitoring and control are paramount.[5]
-
Product Stability : Vinylpyridines are prone to polymerization, especially at elevated temperatures or in the presence of light.[6] The final product should be stored in a cool, dark place, often in a freezer and potentially with an added polymerization inhibitor.[3][7]
-
Personal Protective Equipment (PPE) : At all times, wear appropriate PPE, including a lab coat, chemical splash goggles, and acid-resistant gloves.[8] Ensure that an eyewash station and safety shower are immediately accessible.[9]
Synthesis Pathway and Experimental Protocols
The synthesis is logically divided into two primary stages: the formation of the nitrated intermediate and its subsequent conversion to the final vinyl product.
Part A: Synthesis of 2-Methyl-5-nitropyridine
This initial step involves the electrophilic aromatic substitution of 2-methylpyridine. The pyridine ring is electron-deficient, making nitration more challenging than for benzene. However, the reaction proceeds under controlled conditions using a potent nitrating mixture.
Causality and Mechanistic Insight : The reaction is directed primarily to the 5-position due to the combined electronic and steric effects of the ring nitrogen and the methyl group.[5] The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Temperature control, typically between 0°C and 30°C, is critical to prevent over-nitration and decomposition.[5]
Detailed Experimental Protocol:
-
Preparation : In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 150 mL of concentrated sulfuric acid.
-
Cooling : Cool the flask in an ice-salt bath to 0°C.
-
Nitrating Mixture Formation : Slowly add 50 mL of concentrated nitric acid via the dropping funnel to the sulfuric acid. Maintain the temperature below 10°C throughout the addition.
-
Substrate Addition : Once the nitrating mixture is prepared and cooled, slowly add 50 g of 2-methylpyridine (2-picoline) dropwise. The reaction is exothermic; ensure the temperature does not exceed 30°C.
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Quenching : Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker. This step is highly exothermic and should be done slowly and with vigorous stirring.
-
Neutralization and Isolation : Cool the resulting solution and neutralize it by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude 2-methyl-5-nitropyridine as a solid.
-
Collection : Collect the solid product by vacuum filtration and wash it with cold water to remove residual salts. Dry the crude product before proceeding to the next step or purification.
Part B: Conversion to this compound
This transformation is analogous to the industrial synthesis of 2-vinylpyridine.[10][11] It proceeds via a condensation reaction with formaldehyde to form an intermediate alcohol, followed by a base-catalyzed dehydration.
Causality and Mechanistic Insight : The methyl group at the 2-position of the pyridine ring is sufficiently acidic to be deprotonated by a base, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde in an aldol-type condensation to form 2-(5-nitro-1-oxido-pyridin-2-yl)ethanol. Subsequent dehydration, typically under basic conditions and heat, eliminates water to form the stable conjugated vinyl group.
Detailed Experimental Protocol:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 25 g of 2-methyl-5-nitropyridine in 100 mL of a suitable solvent like ethanol.
-
Reagent Addition : Add 15 mL of aqueous formaldehyde (37% solution).
-
Condensation : Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Dehydration : After cooling, add a strong base, such as a 50% sodium hydroxide solution, and heat the mixture again, this time set up for distillation.[11] The dehydration occurs, and the product, this compound, will co-distill with the solvent. Alternatively, the intermediate alcohol can be isolated first and then dehydrated in a separate step.
-
Workup : The distillate is collected, and the organic layer is separated. The aqueous layer can be extracted with a solvent like dichloromethane to recover more product.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Purification Methodologies
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For this compound, a solid compound, recrystallization is often the most practical and efficient method.
Method 1: Recrystallization (Recommended)
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[12][13]
Principle : The impure solid is dissolved in a minimum amount of a hot, suitable solvent to form a saturated solution. As the solution cools slowly, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities remain dissolved in the surrounding solution (mother liquor).[14][15]
Detailed Experimental Protocol:
-
Solvent Selection : Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water mixtures). An ideal solvent will dissolve the compound completely when hot but poorly when cold.[16] A mixed solvent system, such as ethanol-water, is often effective.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[15] Using excess solvent will reduce the final yield.
-
Decolorization (Optional) : If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[16]
-
Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing : Collect the purified crystals by vacuum filtration. Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying : Dry the crystals in a vacuum oven at a low temperature to remove all traces of solvent.
Method 2: Column Chromatography
For smaller scales or when impurities have similar solubility profiles to the product, silica gel column chromatography is a highly effective alternative.
Principle : This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) as a mobile phase (eluent) passes through it.[17] Less polar compounds typically travel down the column faster than more polar compounds.
Detailed Experimental Protocol:
-
Eluent Selection : Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the product an Rf value of approximately 0.3-0.4.
-
Column Packing : Pack a glass column with silica gel using the chosen eluent system (wet slurry method is recommended).
-
Sample Loading : Dissolve a small amount of the crude product in a minimal volume of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution : Pass the eluent through the column, collecting fractions in separate test tubes.
-
Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Purification Method | Primary Application | Advantages | Disadvantages |
| Recrystallization | Bulk purification of solid products | Scalable, cost-effective, can yield very high purity. | Requires finding a suitable solvent; potential for product loss in mother liquor. |
| Column Chromatography | Small to medium scale; difficult separations | High resolving power; separates compounds with similar properties. | More time-consuming, requires larger volumes of solvent, less scalable. |
| Vacuum Distillation | Purification of thermally stable liquids | Effective for removing non-volatile impurities. | High risk of thermal decomposition and polymerization for this compound; requires specialized equipment.[6] |
Product Characterization
After purification, the identity and purity of the this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure and proton/carbon environment.
-
Infrared (IR) Spectroscopy : To identify functional groups, such as the C=C of the vinyl group and the N-O stretches of the nitro group.[18]
-
Mass Spectrometry (MS) : To confirm the molecular weight of the compound.[19]
-
Melting Point Analysis : A sharp melting point range indicates high purity.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product with high precision.[20]
By following this comprehensive guide, researchers can confidently synthesize and purify this compound with a deep understanding of the critical parameters that ensure a safe and successful outcome.
References
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Recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
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Recrystallization - Part 2. (n.d.). Retrieved from [Link]
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents. (n.d.).
- US6727365B1 - Process for the preparation of vinylpyridine from picoline over modified zeolites - Google Patents. (n.d.).
-
Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
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RECRYSTALLIZATION. (n.d.). ResearchGate. Retrieved from [Link]
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Cochemical. (n.d.). This compound|119836-85-0. Retrieved from [Link]
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LookChem. (n.d.). This compound, CasNo.119836-85-0 NovaChemistry United Kingdom. Retrieved from [Link]
- CN104016905A - Method for preparing 2-vinylpyridine - Google Patents. (n.d.).
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Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2025, October 13). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (n.d.). MDPI. Retrieved from [Link]
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A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). Retrieved from [Link]
- US2716119A - Process of making 2-methyl-5-vinyl pyridine - Google Patents. (n.d.).
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Hasanah, A. N. (2017, June 13). How can i remove inhibitor from vinylpyridine? can i just use basic alumina or have to used vacuum distillation? Thank you. ResearchGate. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 2-Vinylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]
- US2861997A - Stabilization of methyl, vinyl pyridine - Google Patents. (n.d.).
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Nakamura, S., & Shimizu, M. (1973). Inhibition of the Synthesis of Macromolecules in Escherichia coli by Nitrofuran Derivatives. I. (5-Nitro-2-furyl)vinylpyridines. Chemical and Pharmaceutical Bulletin, 21(1), 130-136. Retrieved from [Link]
- US5149775A - Method for purifying high molecular weight vinylpyridine/styrene polymers from solution - Google Patents. (n.d.).
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An Improved Process For The Preparation Of Vinylpyridine From Corresponding Picoline Over Modified Zeolite Catalyst In Vapour Phase. (n.d.). Quick Company. Retrieved from [Link]
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Polymer Reference Materials-Poly(2-Vinyl Pyridine). (n.d.). Retrieved from [Link]
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A Spectroscopic Guide to 5-Nitro-2-vinylpyridine: Unveiling Molecular Structure and Properties
Introduction: The Significance of 5-Nitro-2-vinylpyridine in Research and Development
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a polymerizable vinyl group and an electron-withdrawing nitro group on a pyridine scaffold, makes it a versatile building block for novel polymers and a precursor for pharmacologically active molecules. A thorough understanding of its molecular structure and electronic properties is paramount for its effective application. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. As Senior Application Scientists, we emphasize not just the data, but the rationale behind the spectral features, offering a deeper understanding of the structure-property relationships that govern the behavior of this molecule.
Molecular Structure and Spectroscopic Overview
The unique arrangement of the vinyl and nitro groups on the pyridine ring dictates the electronic environment of each atom, giving rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro group significantly influences the electron density of the pyridine ring, while the vinyl group introduces olefinic characteristics. This interplay of functional groups will be the central theme of our spectral interpretation.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The electron-withdrawing nitro group and the anisotropic effects of the pyridine ring and vinyl group create a distinct and predictable pattern of chemical shifts and coupling constants.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and olefinic regions. The protons on the pyridine ring will be deshielded due to the ring current and the electron-withdrawing nitro group.
Expected Chemical Shifts (δ) and Coupling Constants (J):
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (Hz) |
| H-3 | ~7.5 - 7.8 | d | J3,4 ≈ 8-9 |
| H-4 | ~8.3 - 8.6 | dd | J3,4 ≈ 8-9, J4,6 ≈ 2-3 |
| H-6 | ~9.1 - 9.4 | d | J4,6 ≈ 2-3 |
| Vinyl H (α to ring) | ~6.7 - 7.0 | dd | Jtrans ≈ 17, Jcis ≈ 11 |
| Vinyl H (β, trans to ring) | ~6.2 - 6.5 | d | Jtrans ≈ 17 |
| Vinyl H (β, cis to ring) | ~5.6 - 5.9 | d | Jcis ≈ 11 |
Note: These are predicted values based on analogous compounds. Actual values may vary based on solvent and experimental conditions.
The proton at the C-6 position is expected to be the most deshielded due to its proximity to the nitrogen atom and the para nitro group. The protons of the vinyl group will exhibit a characteristic AMX spin system with distinct cis and trans coupling constants.[1][2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Similar to ¹H NMR, apply a Fourier transform and phase correction.
Interpretation of the ¹³C NMR Spectrum
The electron-withdrawing nitro group will cause a significant downfield shift for the carbon atoms of the pyridine ring, particularly for C-5 and C-3. The carbon attached to the nitrogen (C-2 and C-6) will also be deshielded.
Expected Chemical Shifts (δ):
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~122 - 126 |
| C-4 | ~135 - 140 |
| C-5 | ~145 - 150 |
| C-6 | ~148 - 152 |
| Vinyl C (α to ring) | ~135 - 140 |
| Vinyl C (β to ring) | ~120 - 125 |
Note: These are predicted values based on analogous compounds such as 2-vinylpyridine and other nitropyridines.[3][4][5]
Caption: Correlation of atoms to expected NMR shifts.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, we expect to see distinct bands for the nitro group, the vinyl group, and the pyridine ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Processing: A background spectrum is first collected and then subtracted from the sample spectrum.
Interpretation of the IR Spectrum
The IR spectrum will be dominated by the strong absorptions of the nitro group. The vinyl group and the substituted pyridine ring will also show characteristic peaks.
Expected Characteristic IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Asymmetric NO₂ Stretch | 1530 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1330 | Strong |
| C=C Stretch (vinyl) | ~1640 | Medium |
| C=C and C=N Ring Stretch | 1600 - 1450 | Medium-Strong |
| =C-H Bend (vinyl, out-of-plane) | 1000 - 900 | Strong |
| C-N Stretch | ~1250 | Medium |
The two strong bands for the nitro group's asymmetric and symmetric stretching are highly diagnostic.[6][7] The out-of-plane =C-H bending vibrations of the vinyl group are also typically strong and easily identifiable. The substitution pattern on the pyridine ring will influence the exact positions of the ring stretching and bending vibrations.[8][9]
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system involving the pyridine ring, the vinyl group, and the nitro group will lead to characteristic absorption bands in the UV-Vis region.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.2 and 0.8.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
-
Processing: A baseline spectrum of the pure solvent is recorded and subtracted from the sample spectrum.
Interpretation of the UV-Vis Spectrum
The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions.[10] The extended conjugation in this compound will shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.[11]
Expected Absorption Maxima (λmax):
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π* (Pyridine ring) | ~260 - 280 |
| π → π* (Conjugated system) | ~300 - 340 |
| n → π* (Nitro group) | ~270 - 290 (often a shoulder) |
The introduction of a nitro group to a pyridine system typically introduces a new absorption band at longer wavelengths.[11] The solvent polarity can also influence the position of these absorption bands; polar solvents may cause a blue shift (hypsochromic shift) of the n → π* transition.[11]
Caption: General workflow for the spectral analysis of this compound.
Conclusion: A Cohesive Spectroscopic Portrait
The comprehensive spectral analysis of this compound through NMR, IR, and UV-Vis spectroscopy provides a detailed and self-validating picture of its molecular structure and electronic properties. Each technique offers a unique and complementary perspective, and together they confirm the presence and interplay of the pyridine ring, the nitro group, and the vinyl group. This in-depth understanding is crucial for researchers and scientists in drug development and materials science, enabling the rational design of new molecules and polymers with tailored properties.
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Nabavizadeh, S. M., et al. (2021). Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. Molecules, 26(15), 4495. [Link]
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An In-depth Technical Guide to 5-Nitro-2-vinylpyridine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-vinylpyridine is a functionalized heterocyclic monomer whose unique electronic and structural characteristics make it a molecule of significant interest in polymer science and medicinal chemistry. The presence of a vinyl group provides a reactive site for polymerization, while the nitro group, a strong electron-withdrawing entity, profoundly influences the reactivity of the pyridine ring. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, explores its reactivity, outlines synthetic considerations, and discusses its current and potential applications, particularly in the development of advanced materials and functional polymers.
Molecular and Physicochemical Properties
This compound (CAS 67475-16-5) is a derivative of pyridine featuring two key functional groups that dictate its overall properties.[1] The vinyl group at the 2-position and the nitro group at the 5-position create a molecule with distinct reactive centers.
Core Data Summary
A compilation of the fundamental physicochemical properties of this compound is presented below. It is important to note that due to its reactive nature, especially its tendency to polymerize, it is often stored with an inhibitor.[2]
| Property | Value / Description | Source(s) |
| Chemical Name | This compound; 2-ethenyl-5-nitropyridine | [1] |
| CAS Number | 67475-16-5; 119836-85-0 | [1][3][4] |
| Molecular Formula | C₇H₆N₂O₂ | [1][3] |
| Molecular Weight | 150.13 g/mol | [3] |
| Appearance | Data not widely available, but related compounds are typically crystalline solids or liquids. | |
| Solubility | Expected to have limited solubility in water but good solubility in common organic solvents like chloroform, acetone, and benzene, similar to other vinylpyridines.[5][6] | |
| Thermal Stability | The thermal stability of poly(vinylpyridine)s can be complex. Poly(2-vinylpyridine) exhibits a more intricate degradation mechanism compared to its 4-vinylpyridine isomer, a behavior likely influenced by the presence of a nitro group.[7][8] |
Spectroscopic and Analytical Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be complex. The vinyl group should produce three distinct signals in the olefinic region (~5.5-7.0 ppm) with characteristic geminal, cis, and trans coupling constants. The three aromatic protons on the pyridine ring will appear further downfield, with their chemical shifts significantly influenced by the electron-withdrawing nitro group. The proton adjacent to the nitro group would be the most deshielded.[10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show seven distinct carbon signals. The two vinyl carbons would appear in the ~110-140 ppm range. The five carbons of the pyridine ring would be spread across the aromatic region, with the carbon atom bonded to the nitro group being significantly downfield. A ¹³C NMR spectrum for a related compound, 5-Nitro-2-(n-propylamino)pyridine, shows the C-NO₂ carbon at ~158 ppm and other ring carbons between ~107-152 ppm, providing a useful reference.[11]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands would confirm the presence of the primary functional groups.
-
NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1550 cm⁻¹ and 1400 cm⁻¹.[12]
-
C=C Stretch: A peak for the vinyl group's carbon-carbon double bond should appear around 1620-1680 cm⁻¹.[12]
-
C-H Bends (vinyl): Strong out-of-plane bending vibrations for the terminal vinyl group are expected in the 900-1000 cm⁻¹ region.[12]
-
Aromatic C=N/C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the pyridine ring.[13]
-
-
UV-Vis (Ultraviolet-Visible Spectroscopy): The extended conjugation involving the pyridine ring, vinyl group, and nitro group is expected to result in strong UV absorption at longer wavelengths compared to unsubstituted 2-vinylpyridine.
Chemical Reactivity and Synthetic Pathways
The reactivity of this compound is a synthesis of the individual reactivities of its vinyl, pyridine, and nitro functionalities, each influencing the others.
Causality of Reactivity
The molecule's electronic landscape is dominated by the powerful electron-withdrawing nature of the nitro group. This has two major consequences:
-
Pyridine Ring Deactivation: The pyridine ring is inherently electron-deficient compared to benzene. The addition of a nitro group further deactivates it towards electrophilic aromatic substitution.[14]
-
Activation towards Nucleophilic Attack: The strong electron-withdrawing effect makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the nitro group.[15]
The vinyl group remains a primary site for addition reactions and, most importantly, polymerization.[16][17] The pyridine nitrogen retains its basic character and can be protonated or act as a ligand for metal coordination, a property crucial for creating functional materials.[18][19]
Synthesis Protocol: Nitration of 2-Vinylpyridine
The synthesis of this compound is not as straightforward as a simple nitration of 2-vinylpyridine due to the sensitivity of the vinyl group to harsh acidic conditions. A common strategy for nitrating pyridines involves the use of dinitrogen pentoxide (N₂O₅), which forms an N-nitropyridinium intermediate.[14][20] This intermediate can then rearrange to yield the 3- or 5-nitrated product.
Self-Validating Protocol Steps:
-
Inhibitor Removal: Commercial 2-vinylpyridine is stabilized.[2] Prior to reaction, the inhibitor (e.g., tert-butylcatechol) must be removed, typically by distillation under reduced pressure or by washing with an aqueous base followed by drying. Validation: A clean, colorless appearance of the distilled monomer and confirmation by GC analysis.
-
Formation of N-Nitropyridinium Intermediate: In an inert, dry apparatus under a nitrogen atmosphere, dissolve the purified 2-vinylpyridine in a suitable dry organic solvent (e.g., dichloromethane) and cool to -10 to 0 °C. Add a solution of dinitrogen pentoxide in the same solvent dropwise while maintaining the temperature. The reaction is exothermic and must be controlled. Validation: Formation of a precipitate or slurry indicates the formation of the N-nitropyridinium salt.
-
Rearrangement and Workup: The resulting slurry is carefully added to a solution of a reducing agent like sodium bisulfite in a mixed solvent system (e.g., methanol/water).[21] This step facilitates the rearrangement of the nitro group from the nitrogen to the carbon ring. The mixture is stirred for several hours, allowing it to slowly warm to room temperature. Validation: The reaction progress can be monitored by TLC or LC-MS to observe the consumption of the starting material and the appearance of the product spot.
-
Isolation and Purification: The reaction mixture is neutralized, and the organic product is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel. Validation: The purity of the final product is confirmed by NMR and mass spectrometry, and the yield is calculated.
Polymerization and Applications in Drug Development
The primary utility of this compound is as a functional monomer. Its polymerization allows for the creation of polymers with tailored properties for advanced applications.
Polymerization Behavior
Like other vinylpyridines, this compound is expected to undergo polymerization via free-radical, anionic, or cationic mechanisms.[2] The choice of initiator dictates the polymerization method and the resulting polymer characteristics. Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), could be employed to synthesize well-defined block copolymers with low dispersity.[22]
Applications in Advanced Materials
The resulting polymer, poly(this compound), possesses unique functionalities:
-
pH-Responsive Materials: The pyridine nitrogen can be protonated at low pH, making the polymer water-soluble.[23] This pH-dependent solubility is a key feature for creating "smart" materials that respond to environmental changes, such as in drug delivery systems designed to release their payload in the acidic environment of a tumor.
-
Functional Scaffolds: The nitro group can be chemically reduced to an amine group (-NH₂). This post-polymerization modification transforms the polymer into a poly(5-amino-2-vinylpyridine), providing a scaffold for conjugating drugs, targeting ligands, or other bioactive molecules.
-
Coordination Polymers and Hybrids: The pyridine moiety can coordinate with metal ions, enabling the formation of polymer-metal complexes or hybrid organic-inorganic materials.[24][25] These materials are of interest in catalysis and sensor development.
Safety and Handling
As a nitro-aromatic compound and a reactive monomer, this compound requires careful handling in a laboratory setting.
-
Toxicity: Nitropyridines are generally considered toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[26][27] They can cause skin, eye, and respiratory irritation.[28]
-
Flammability and Reactivity: Vinylpyridines are flammable liquids.[29] The most significant chemical hazard is their propensity for uncontrolled, exothermic polymerization, especially when heated or exposed to initiators like peroxides.[29] This can lead to a dangerous pressure buildup in sealed containers.
-
Handling Recommendations:
-
Always handle in a well-ventilated chemical fume hood.[30][31]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[26]
-
Store in a cool, dark, and well-ventilated area, away from heat, ignition sources, and incompatible materials like strong acids and oxidizing agents.[32]
-
Ensure the material is properly stabilized with an inhibitor for storage.
-
Conclusion
This compound is a highly functional monomer with significant potential for the synthesis of advanced polymers and materials. Its unique chemical architecture, featuring a polymerizable vinyl group, a pH-responsive pyridine ring, and a chemically versatile nitro group, provides a rich platform for scientific exploration. For researchers in materials science and drug development, understanding the interplay between these functional groups is key to harnessing this molecule's full potential in creating next-generation smart materials, drug delivery vehicles, and catalytic systems.
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Mavronasou, K., et al. (2021). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI. [Link]
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An In-Depth Technical Guide to 5-Nitro-2-vinylpyridine (CAS Number: 119836-85-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 5-Nitro-2-vinylpyridine, a versatile pyridine derivative with significant potential in organic synthesis and drug discovery. Drawing upon available data and established chemical principles, this document details the compound's properties, safe handling protocols, and its application as a synthetic intermediate.
Core Compound Identification and Properties
This compound, identified by CAS number 119836-85-0, is a key building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a vinyl group and a nitro functionality on the pyridine ring, imparts unique reactivity, making it a valuable precursor in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 119836-85-0 | [1][2] |
| Molecular Formula | C₇H₆N₂O₂ | [1] |
| Molecular Weight | 150.13 g/mol | [1] |
| Appearance | Not explicitly available; likely a solid or liquid. Related vinylpyridines are often colorless to brown liquids.[3][4] | Inferred from related compounds |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Not explicitly available. Pyridine and its derivatives often exhibit solubility in organic solvents.[3] | Inferred from related compounds |
Strategic Handling and Storage: A Safety-First Approach
Hazard Identification and Mitigation
Based on the known hazards of 2-vinylpyridine and other nitroaromatic compounds, this compound should be handled as a potentially hazardous substance.[5][6][7]
-
Flammability: Vinylpyridines are flammable liquids.[6][8] Handle away from open flames, sparks, and other ignition sources. Use explosion-proof electrical equipment.[5]
-
Toxicity: Assumed to be harmful if swallowed or in contact with skin.[5][7]
-
Irritation and Corrosivity: May cause skin and eye irritation or burns.[5][7] May be corrosive to the respiratory tract.[7]
Personal Protective Equipment (PPE) Protocol
A robust PPE strategy is critical to minimize exposure and ensure laboratory safety.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and wear a lab coat or other protective clothing.[7][9]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[10]
First Aid and Emergency Response
In the event of exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Spill Management and Waste Disposal
Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.
-
Spill Response: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]
-
Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[9]
Optimized Storage Conditions
Proper storage is vital to maintain the integrity and stability of this compound.
-
Temperature: Store in a cool, dry, and well-ventilated area.[6] For enhanced stability, storage in a freezer is recommended.[5]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.[9]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]
Synthetic Utility and Experimental Protocols
This compound serves as a valuable intermediate in the synthesis of various organic molecules, including substituted benzamides with potential therapeutic applications. Its vinyl group is susceptible to addition reactions, while the nitro group can be reduced to an amine, opening avenues for further functionalization.[3]
General Workflow for Synthesis Involving this compound
The following diagram illustrates a generalized workflow for reactions involving this compound, such as its use as a precursor for more complex molecules.
Caption: General experimental workflow for reactions utilizing this compound.
Illustrative Synthetic Protocol: A Conceptual Framework
While a detailed, validated protocol for a specific reaction is not publicly available, a conceptual protocol for a Michael addition to the vinyl group can be outlined based on general organic chemistry principles.
Objective: To perform a nucleophilic addition to the vinyl group of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a thiol or an amine)
-
Anhydrous solvent (e.g., THF, DCM)
-
Base (if required to deprotonate the nucleophile, e.g., triethylamine)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the nucleophile (1-1.2 equivalents). If a base is required, add it to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution).
-
Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.
Analytical Characterization
The characterization of this compound and its reaction products is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.
Table 2: Potential Analytical Methods for this compound
| Technique | Purpose | Expected Observations/Parameters | Source(s) |
| ¹H NMR | Structural Elucidation | Signals corresponding to the vinyl protons and the aromatic protons on the pyridine ring. Chemical shifts will be influenced by the electron-withdrawing nitro group.[11] | Inferred from related compounds |
| ¹³C NMR | Structural Elucidation | Resonances for the vinyl carbons and the carbons of the pyridine ring. | Inferred from related compounds |
| FT-IR | Functional Group Identification | Characteristic absorption bands for the C=C bond of the vinyl group, the N-O bonds of the nitro group, and the C=N and C=C bonds of the pyridine ring.[12] | Inferred from related compounds |
| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the molecular weight of the compound (150.13 g/mol ). | [1] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | A single major peak under optimized conditions (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water with a modifier like formic acid or TFA, UV detection).[13] | Inferred from related compounds |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Assessment and Identification of Volatile Impurities | A peak corresponding to the compound, with fragmentation patterns that can aid in structural confirmation.[14][15] | Inferred from related compounds |
Conclusion and Future Perspectives
This compound is a promising synthetic intermediate with significant potential for the development of novel compounds, particularly in the pharmaceutical industry. While detailed experimental data for this specific compound is limited in the public domain, a thorough understanding of its chemical nature, combined with prudent safety practices derived from analogous compounds, allows for its effective and safe utilization in a research setting. Further investigation into its reactivity and the development of validated analytical methods will undoubtedly expand its applications in organic synthesis and drug discovery.
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An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 5-Nitro-2-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-2-vinylpyridine is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The presence of a strong electron-withdrawing nitro group in conjugation with the vinyl-substituted pyridine ring profoundly influences the reactivity of the vinyl moiety, rendering it a versatile building block for the synthesis of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, focusing on its participation in polymerization, Michael additions, and cycloaddition reactions. The electronic effects governing this reactivity are elucidated, and detailed experimental protocols for key transformations are presented. This guide aims to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities for drug discovery and materials science.
Introduction: The Unique Chemical Landscape of this compound
Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a vinyl group onto the pyridine ring, as seen in 2-vinylpyridine, provides a reactive handle for a multitude of chemical transformations, including polymerization and various addition reactions.[2] When a potent electron-withdrawing group, such as a nitro group at the 5-position, is incorporated into the 2-vinylpyridine framework, the electronic properties of the vinyl group are dramatically altered. This guide delves into the chemical behavior of this activated vinyl group, exploring its synthetic potential.
The core of this compound's reactivity lies in the electronic interplay between the pyridine nitrogen, the vinyl group, and the nitro group. The pyridine nitrogen itself has an electron-withdrawing inductive effect.[1] This effect is significantly amplified by the strong resonance and inductive effects of the nitro group at the 5-position. This concerted electron withdrawal polarizes the vinyl group, making the β-carbon highly electrophilic and susceptible to nucleophilic attack.
Synthesis and Spectroscopic Characterization
A robust synthesis of this compound is crucial for its utilization in further chemical transformations. While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in open-access literature, a plausible synthetic route can be adapted from established methods for the nitration of pyridine derivatives and the introduction of a vinyl group. A common approach involves the nitration of a suitable 2-substituted pyridine precursor, followed by the formation of the vinyl group. For instance, a potential route could involve the nitration of 2-methylpyridine (α-picoline) to 2-methyl-5-nitropyridine, followed by a condensation reaction with formaldehyde and subsequent dehydration.[3]
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (in CDCl₃) | δ 8.8-9.0 (d, 1H, H6), 8.2-8.4 (dd, 1H, H4), 7.2-7.4 (d, 1H, H3), 6.8-7.0 (dd, 1H, vinyl Hα), 6.2-6.4 (d, 1H, vinyl Hβ-trans), 5.6-5.8 (d, 1H, vinyl Hβ-cis) ppm. |
| ¹³C NMR (in CDCl₃) | δ 155-157 (C2), 148-150 (C6), 140-142 (C5), 135-137 (vinyl Cα), 125-127 (C4), 120-122 (vinyl Cβ), 118-120 (C3) ppm. |
| FT-IR (KBr pellet) | ~3100-3000 cm⁻¹ (Ar-H stretch), ~1640 cm⁻¹ (C=C stretch), ~1520 and ~1350 cm⁻¹ (NO₂ asymmetric and symmetric stretch), ~1600, 1480 cm⁻¹ (aromatic C=C and C=N stretch).[4] |
Note: These are predicted values based on known spectroscopic data for similar compounds and require experimental verification.[5][6]
Polymerization of the Activated Vinyl Group
The electron-deficient nature of the vinyl group in this compound makes it a prime candidate for both radical and anionic polymerization methods. The resulting polymers, poly(this compound), are expected to possess unique properties due to the presence of the polar nitro group and the basic pyridine nitrogen, making them interesting for applications in materials science and as functional polymers.
Radical Polymerization
Free radical polymerization of vinyl monomers is a widely used industrial process.[7] For this compound, this can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The electron-withdrawing nitro group is expected to influence the polymerization kinetics.
-
Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 5.0 g) and AIBN (e.g., 0.05 g) in a suitable solvent (e.g., toluene or DMF, 20 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) under an inert atmosphere (N₂ or Ar) for a specified time (e.g., 12-24 hours).
-
Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: Filter the polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Radical Polymerization Mechanism
Anionic Polymerization
The strong electron-withdrawing nature of the 5-nitro group makes the vinyl group in this compound an excellent candidate for anionic polymerization.[8] This method offers the potential for producing polymers with well-defined molecular weights and narrow molecular weight distributions ("living" polymerization).[9]
-
Rigorous Purification: Monomer and solvent must be rigorously purified to remove any protic impurities. This compound should be distilled under reduced pressure from a drying agent like calcium hydride. The solvent (e.g., THF) should be freshly distilled from a sodium/benzophenone ketyl.
-
Initiation: In a flame-dried, sealed reactor under high vacuum or an inert atmosphere, dissolve the purified monomer in the anhydrous solvent. Cool the solution to a low temperature (e.g., -78 °C). Add a solution of a suitable initiator, such as n-butyllithium or sodium naphthalenide, dropwise until a persistent color change is observed, indicating the titration of impurities, followed by the addition of the calculated amount of initiator.
-
Propagation: Allow the polymerization to proceed at the low temperature for a specific duration. The reaction is typically very fast.
-
Termination: Terminate the living polymer chains by adding a quenching agent, such as degassed methanol.
-
Isolation and Purification: Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying under vacuum.
Anionic Polymerization Mechanism
Michael Addition Reactions: Building Complexity
The high electrophilicity of the β-carbon of the vinyl group in this compound makes it an excellent Michael acceptor.[10] This allows for the conjugate addition of a wide variety of nucleophiles, leading to the formation of functionalized pyridine derivatives that are valuable intermediates in drug discovery.[11]
Aza-Michael Addition
The addition of amines to the activated vinyl group (aza-Michael addition) is a particularly useful transformation for the synthesis of amino-functionalized pyridines.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Nucleophile Addition: Add the amine nucleophile (e.g., piperidine, morpholine, or a primary amine; 1.0-1.2 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction can often be catalyzed by a mild base (e.g., triethylamine) or can proceed without a catalyst due to the high reactivity of the substrate.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired aza-Michael adduct.
Michael Addition Reaction
Table 2: Potential Nucleophiles for Michael Addition to this compound
| Nucleophile Class | Examples |
| N-Nucleophiles | Primary and secondary amines, anilines, hydrazines, azides. |
| C-Nucleophiles | Grignard reagents, organolithium compounds, enolates (from malonates, β-ketoesters). |
| O-Nucleophiles | Alkoxides, phenoxides. |
| S-Nucleophiles | Thiolates. |
Cycloaddition Reactions: Accessing Cyclic Scaffolds
The electron-deficient nature of the vinyl group in this compound also makes it a potent dienophile in Diels-Alder reactions, providing access to complex polycyclic nitrogen heterocycles.[12]
[4+2] Cycloaddition (Diels-Alder Reaction)
In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[13] this compound is an excellent dienophile for reactions with electron-rich dienes such as cyclopentadiene, 2,3-dimethyl-1,3-butadiene, and Danishefsky's diene. The reaction is expected to proceed with high regioselectivity due to the electronic bias of the dienophile.
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and the electron-rich diene (1.0-2.0 eq.) in a suitable solvent (e.g., toluene, xylene, or dichloromethane).
-
Thermal Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the diene.
-
Lewis Acid Catalysis (Optional): For less reactive dienes, a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂, or Et₂AlCl) can be added at a low temperature (e.g., -78 °C to 0 °C) to enhance the rate and selectivity of the reaction.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction (if a Lewis acid was used) with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Diels-Alder Reaction Pathway
Applications in Drug Development and Medicinal Chemistry
The functionalized pyridine derivatives synthesized from this compound are of great interest to medicinal chemists. Nitrogen-containing heterocycles are privileged structures in drug discovery due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[14] The products of Michael additions can serve as precursors for the synthesis of more complex molecules with potential therapeutic applications. For example, the introduction of an amino side chain can be a key step in the synthesis of compounds targeting enzymes or receptors.
The cycloadducts from Diels-Alder reactions provide rigid, three-dimensional scaffolds that are highly desirable in drug design for their ability to present functional groups in a well-defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets. The nitro group itself can be a pharmacophore or can be readily reduced to an amino group, which can be further functionalized.[15]
Safety and Handling
Vinylpyridines are generally toxic and flammable.[16] The nitro derivative is expected to have similar or enhanced toxicity. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to the potential for polymerization, it should be stored stabilized and away from heat, light, and initiators.
Conclusion
The vinyl group in this compound is a highly activated and versatile functional group. The strong electron-withdrawing effect of the 5-nitro group renders the vinyl moiety susceptible to a range of synthetically useful transformations, including radical and anionic polymerization, Michael additions with a variety of nucleophiles, and Diels-Alder cycloadditions with electron-rich dienes. The ability to readily form new carbon-carbon and carbon-heteroatom bonds makes this compound a valuable building block for the synthesis of complex, functionalized nitrogen heterocycles with potential applications in drug discovery, materials science, and organic synthesis. This guide provides a foundational understanding and practical protocols to encourage further exploration of the rich chemistry of this reactive molecule.
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Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (2021). NIH National Library of Medicine. Retrieved from [Link]
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Radical polymerization. (n.d.). In Wikipedia. Retrieved from [Link]
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Anionic polymerization. (n.d.). In Wikipedia. Retrieved from [Link]
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Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Nitro Group's Influence on Pyridine Ring Reactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Nitro Group as a "Synthetic Chameleon" in Pyridine Chemistry
In the vast landscape of heterocyclic chemistry, the pyridine scaffold stands as a cornerstone, embedded in countless pharmaceuticals, agrochemicals, and functional materials. Its reactivity, however, is a nuanced subject, governed by the electron-deficient nature of the ring. The introduction of substituents can dramatically alter this landscape, and few are as potent and versatile as the nitro group (–NO₂). Often described as a "synthetic chameleon," the nitro group exerts a profound, dichotomous influence on the pyridine ring's reactivity.[1] It acts as a powerful electron-withdrawing group, simultaneously "switching off" classical electrophilic substitution pathways while unlocking potent avenues for nucleophilic functionalization.[2][3] This guide provides an in-depth exploration of this influence, moving from fundamental electronic principles to advanced synthetic applications, offering field-proven insights for the modern medicinal and process chemist.
Chapter 1: The Electronic Mandate of the Nitro Group
To comprehend the reactivity of nitropyridines, one must first appreciate the powerful electronic effects the nitro group imposes on the aromatic system. These effects are twofold and work in concert to drastically reduce the electron density of the pyridine ring.
Inductive and Resonance Effects: A Dual Assault on Electron Density
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through two distinct mechanisms:
-
Inductive Effect (-I): The nitrogen atom of the nitro group is highly electronegative and bears a formal positive charge, as do the adjacent oxygen atoms. This creates a strong dipole that pulls electron density away from the pyridine ring through the sigma (σ) bond framework.[4]
-
Resonance Effect (-R or -M): The nitro group can participate in p-π conjugation with the aromatic ring, actively delocalizing the ring's π-electrons into the N=O bonds. This effect is most pronounced at the ortho and para positions relative to the nitro group, leaving these positions with a significant partial positive charge.[4][5][6]
dot graph "Resonance_Structures" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=none];
}
Caption: Resonance delocalization in 4-nitropyridine.
This combined electron withdrawal makes the entire nitropyridine ring profoundly electron-deficient, or "π-deficient."
Impact on Basicity: The pKa Perspective
A direct consequence of this electron withdrawal is a marked decrease in the basicity of the ring nitrogen. The lone pair on the pyridine nitrogen is less available for protonation as it is inductively drawn towards the electron-poor ring. This is quantitatively reflected in the compound's pKa value (the pKa of the conjugate acid, pyridinium).
| Compound | pKa of Conjugate Acid | Rationale |
| Pyridine | 5.23 | Baseline basicity. |
| 3-Nitropyridine | 0.79[7] | Strong -I effect from the meta NO₂ group significantly reduces basicity. |
| 4-Nitropyridine | 1.61[8] | Very strong -I and -R effects from the para NO₂ group drastically reduce basicity. |
| 2-Nitropyridine | -0.26 | The NO₂ group at the ortho position exerts its strongest -I effect, making it the least basic. |
| (Note: pKa values can vary slightly depending on measurement conditions.) |
This diminished basicity is a critical experimental consideration. Under the acidic conditions often required for electrophilic reactions, nitropyridines are less likely to protonate than pyridine itself, but the ring remains exceptionally deactivated.
Chapter 2: Deactivation Towards Electrophilic Aromatic Substitution (EAS)
The pyridine ring is already less reactive towards electrophiles than benzene due to the electronegative nitrogen atom.[9][10] The addition of a powerful deactivating nitro group makes electrophilic aromatic substitution (EAS) exceedingly difficult.[2][6]
-
Causality: The severe electron deficiency of the ring means it is a poor nucleophile, unable to effectively attack common electrophiles (like NO₂⁺, SO₃, or acylium ions).[6] Furthermore, forcing conditions involving strong acids can lead to N-protonation, adding a formal positive charge to the ring and deactivating it even further.[9][11]
Direct nitration of pyridine itself is notoriously low-yield and of little synthetic value.[12] Consequently, the synthesis of nitropyridines often relies on alternative strategies rather than a simple EAS reaction on the parent heterocycle.
Experimental Protocol: Synthesis of 3-Nitropyridine
While direct nitration is challenging, methods have been developed to achieve it under controlled conditions. A notable method that avoids a direct EAS mechanism involves the formation of an N-nitropyridinium intermediate, which then rearranges.[12][13][14][15] A more practical laboratory synthesis often employs nitric acid in the presence of a strong dehydrating agent like trifluoroacetic anhydride (TFAA).[16]
Protocol: Nitration of Pyridine using HNO₃/TFAA[16]
-
Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, add trifluoroacetic anhydride (6.0 eq). Cool the flask to 0 °C in an ice bath.
-
Pyridine Addition: Slowly add pyridine (1.0 eq) to the chilled TFAA while maintaining the temperature below 5 °C. Stir the mixture for 2 hours at 0 °C.
-
Nitrating Agent Addition: Add concentrated nitric acid (2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to stir for 12 hours, gradually warming to room temperature.
-
Quenching: Prepare a chilled aqueous solution of sodium metabisulfite (1.0 eq in ~15 mL of water per 10 mmol pyridine). Slowly and carefully add the reaction mixture to the quenching solution with vigorous stirring, managing the exotherm with an ice bath.
-
Work-up: After stirring for an additional 12 hours, neutralize the solution with a solid base (e.g., NaHCO₃ or K₂CO₃) until pH ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-nitropyridine.
Chapter 3: Activation Towards Nucleophilic Aromatic Substitution (SNAr)
The true synthetic power of the nitro group on a pyridine ring lies in its ability to facilitate nucleophilic aromatic substitution (SNAr). The same electronic properties that shut down EAS dramatically accelerate SNAr, especially when a good leaving group (like a halide) is present at a position ortho or para to the nitro group.[3][17]
-
Causality: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient ring. The nitro group is crucial because it can stabilize the resulting high-energy anionic intermediate, known as a Meisenheimer complex , through resonance.[17] This stabilization lowers the activation energy for the reaction, allowing it to proceed under mild conditions.
dot graph "SNAr_Mechanism" { rankdir=LR; node [shape=record, fontname="Helvetica", fontsize=10, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
}
Caption: General workflow for an SNAr reaction.
This reactivity is a cornerstone of medicinal chemistry, enabling the facile introduction of various nucleophiles (amines, alcohols, thiols) to build molecular complexity.[18][19]
Experimental Protocol: Synthesis of an N-Aryl-5-nitropyridine
This protocol describes a typical SNAr reaction, displacing a chlorine atom with an amine nucleophile.
Protocol: Reaction of 2-Chloro-5-nitropyridine with an Aniline Derivative[18]
-
Reaction Setup: To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 eq), the desired aniline derivative (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq) as a base, and acetonitrile (MeCN) as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of MeCN.
-
Isolation: Concentrate the filtrate under reduced pressure. If the product precipitates, it can be collected by filtration. Otherwise, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the desired 2-amino-5-nitropyridine product.
Chapter 4: C-H Functionalization via Vicarious Nucleophilic Substitution (VNS)
Beyond SNAr, nitropyridines are excellent substrates for Vicarious Nucleophilic Substitution (VNS), a powerful method for direct C-H functionalization.[13] This reaction introduces carbon or nitrogen nucleophiles onto the ring without the need for a pre-installed leaving group.[20]
-
Causality: The VNS reaction involves the addition of a carbanion (stabilized by a group 'X' that can be eliminated) to an electron-deficient ring. The addition typically occurs at an ortho or para position to the nitro group. The resulting anionic adduct then undergoes a base-induced β-elimination of 'HX' to restore aromaticity, resulting in the net substitution of a hydrogen atom.[20][21][22]
dot graph VNS_Mechanism { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=12];
}
Caption: Simplified VNS workflow for C-H alkylation.
This methodology provides a highly efficient route to substituted nitropyridines that would be difficult to access otherwise.[21][22]
Chapter 5: The Nitro Group as a Versatile Synthetic Handle
The influence of the nitro group extends beyond its immediate impact on ring reactivity. It serves as a robust and versatile functional group that can be transformed into other functionalities, most notably an amino group.
Reduction to Aminopyridines: A Reversal of Reactivity
The reduction of a nitropyridine to an aminopyridine is one of the most synthetically important transformations in this field.[23][24][25] This conversion fundamentally alters the electronic nature of the substituent, from a powerful electron-withdrawing group (–NO₂) to a strong electron-donating group (–NH₂).
-
Causality: An amino group donates electron density into the pyridine ring via a powerful +R (or +M) effect. This completely reverses the ring's reactivity profile:
-
The ring becomes activated towards electrophilic substitution.
-
The ring becomes deactivated towards nucleophilic substitution.
-
The basicity of the ring nitrogen increases.
-
This "reactivity switch" allows for a two-stage functionalization strategy: first, use the nitro group to direct nucleophilic additions, then reduce it to open up pathways for electrophilic additions or other amine-specific chemistry (e.g., diazotization, amide coupling).[19]
Experimental Protocol: Selective Reduction of a Nitro Group
A variety of methods exist for nitro group reduction. Catalytic hydrogenation is common, but chemoselective methods using reducing metals in neutral conditions are also highly effective.
Protocol: Reduction of 3-Nitropyridine using Zinc and Ammonium Chloride[26]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 3-nitropyridine (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add ammonium chloride (NH₄Cl, ~5-10 eq) followed by zinc dust (~3-5 eq) in portions to control the initial exotherm.
-
Reaction: Stir the suspension vigorously at room temperature or with gentle heating (40-50 °C). The reaction can be monitored by TLC for the disappearance of the starting material. Ultrasound irradiation can be used to increase reaction rates and yields.[26]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the zinc salts, washing thoroughly with ethanol or methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove any remaining inorganic salts.
-
Purification: Dry the organic layer, concentrate, and purify the resulting aminopyridine by chromatography or recrystallization as needed.
Role in Modern Cross-Coupling Reactions
The unique electronic properties of nitropyridines also influence their participation in modern transition-metal-catalyzed reactions. While the electron-deficient nature can sometimes be a challenge for C-H activation, the nitro group itself is finding new life as a coupling handle.
-
Denitrative Cross-Coupling: Recent advances have shown that the C–NO₂ bond can be directly activated and cleaved in palladium-catalyzed cross-coupling reactions, allowing the nitro group to function as a leaving group analogous to a halide.[27] This enables Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions using readily available nitroarenes as substrates.[27]
-
Substrate Competence: 3-Nitropyridines have been successfully employed as substrates in copper-catalyzed reductive cross-coupling reactions with aryl boronic acids to form valuable 3-aminopyridine derivatives.[28][29]
Conclusion
The nitro group is far more than a simple deactivator. It is a powerful and strategic control element that imposes a specific and synthetically useful reactivity pattern on the pyridine ring. By rendering the ring highly susceptible to nucleophilic attack (SNAr, VNS) while providing a gateway to the electron-rich aminopyridines via reduction, the nitro group offers chemists a robust platform for the logical and efficient synthesis of complex, functionalized pyridine derivatives. Understanding and mastering its dualistic influence is essential for any scientist working at the forefront of drug discovery and chemical synthesis.
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Title: Nitropyridine: Synthesis, reactions, applications, side effects and storage Source: Chempanda URL: [Link]
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Title: Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? Source: brainly.com URL: [Link]
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Title: Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations Source: Molecules (MDPI) URL: [Link]
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Title: Preparation of nitropyridines by nitration of pyridines with nitric acid Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
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Title: Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines Source: PMC - NIH URL: [Link]
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Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Source: PMC - NIH URL: [Link]
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Title: Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... Source: ResearchGate URL: [Link]
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Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: PMC - NIH URL: [Link]
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Title: In electrophilic aromatic substitution reaction the nitro group is meta directing because it Source: Vedantu URL: [Link]
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Title: Reversible Two-electron Cathodic Reduction of Nitropyridines Source: RSC Publishing URL: [Link]
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Title: Nitro compound - Wikipedia Source: Wikipedia URL: [Link]
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Title: Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory Source: ResearchGate URL: [Link]
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Title: The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]
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Title: Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones Source: PMC - NIH URL: [Link]
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Title: Simulating the Reactions of Substituted Pyridinio-N-Phosphonates with Pyridine as a Model for Biological... Source: DiVA portal URL: [Link]
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Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]
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Title: The reduction of vic-substituted 3-nitropyridines Source: ResearchGate URL: [Link]
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Title: The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile Source: ResearchGate URL: [Link]
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Title: Synthesis, reactivity, aromatic character and importance of Pyridine Source: Slideshare URL: [Link]
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Title: 24.9: Heterocyclic Amines Source: Chemistry LibreTexts URL: [Link]
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Title: Electrophilic substitution on pyridine. Source: Química Organica.org URL: [Link]
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Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines Source: RSC Publishing URL: [Link]
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Title: C–H Bond Activation of Silyl-Substituted Pyridines with Bis(Phenolate)Yttrium Catalysts as a Facile Tool towards Hydroxyl-Terminated Michael-Type Polymers Source: MDPI URL: [Link]
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Title: Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines Source: PMC - NIH URL: [Link]
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Title: Cross-Coupling Reactions of Nitroarenes Source: PubMed URL: [Link]
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Title: 3-Nitropyridine Source: PubChem - NIH URL: [Link]
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Title: Nickel-catalysed para-C–H activation of pyridine with switchable regioselective hydroheteroarylation of allylarenes Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: C–H functionalization of pyridines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review Source: MDPI URL: [Link]
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5-Nitro-2-vinylpyridine: A Technical Guide to its Potential in Advanced Materials Science
Introduction: Unveiling a Functional Monomer
In the landscape of materials science, the quest for novel monomers that imbue polymers with unique functionalities is perpetual. 5-Nitro-2-vinylpyridine is an intriguing, yet underexplored, monomer that stands at the intersection of two key functional domains: the versatile pyridine ring and the electronically potent nitro group. This guide aims to provide a comprehensive technical overview of the potential applications of this compound, drawing upon established principles of polymer chemistry and the known behaviors of analogous vinylpyridine and nitro-containing compounds. While direct literature on this specific monomer is sparse, its chemical structure suggests a wealth of opportunities for the development of advanced materials. This document will serve as a forward-looking exploration for researchers and drug development professionals, providing both theoretical grounding and actionable experimental frameworks.
The core structure of this compound features a pyridine ring, which offers a basic nitrogen atom for pH-responsiveness, metal coordination, and hydrogen bonding.[1][2] The vinyl group at the 2-position is amenable to various polymerization techniques, including free-radical, anionic, and controlled radical polymerization methods.[3] Critically, the strong electron-withdrawing nature of the nitro group at the 5-position is anticipated to significantly modulate the electronic properties of both the monomer and the resultant polymer, opening avenues for applications in optics, electronics, and stimuli-responsive systems.[4]
Monomer Synthesis and Polymerization: A Projected Pathway
Synthesis of this compound
A plausible synthetic route to this compound would likely start from a commercially available substituted pyridine. A common strategy for introducing a vinyl group to a pyridine ring involves the dehydration of a corresponding ethanol substituent.[3]
Hypothetical Synthesis Workflow:
Caption: Proposed synthetic pathway for this compound.
Polymerization of this compound
The polymerization of this compound is expected to be significantly influenced by the electron-withdrawing nitro group.
-
Free Radical Polymerization: The strong electron-withdrawing nature of the nitro group may retard conventional free-radical polymerization by stabilizing the propagating radical.[5] However, with appropriate initiator selection and reaction conditions, homopolymers and copolymers should be accessible.
-
Controlled Radical Polymerization (CRP): Techniques like Nitroxide-Mediated Polymerization (NMP) could offer a pathway to well-defined polymers.[6][7] The Lewis basicity of the pyridine nitrogen might interfere with some CRP methods like ATRP unless suitable ligands are chosen.
-
Anionic Polymerization: The electron-deficient nature of the vinyl group makes this compound an excellent candidate for anionic polymerization, potentially leading to polymers with narrow molecular weight distributions.[8]
Potential Applications in Materials Science
The unique combination of the pyridine and nitro functionalities suggests a range of high-value applications.
High Refractive Index Polymers for Optical Applications
Scientific Rationale: The presence of the aromatic pyridine ring and the highly polarizable nitro group is expected to impart a high refractive index to polymers containing this compound.[9][10] High refractive index polymers (HRIPs) are crucial for applications such as anti-reflective coatings, optical adhesives, and materials for light-emitting diodes (LEDs) and image sensors.[9][11]
Experimental Protocol: Synthesis of a High Refractive Index Copolymer
-
Monomer Preparation: Synthesize and purify this compound and a comonomer known to contribute to high refractive index, such as 2,4,6-tribromophenyl acrylate.[12]
-
Polymerization Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1 molar equivalent) and 2,4,6-tribromophenyl acrylate (e.g., 1 molar equivalent) in anhydrous toluene.
-
Initiation: Add a free-radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 0.5 mol% relative to total monomers).
-
Reaction: Heat the mixture at 70°C for 24 hours.
-
Isolation: Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum at 60°C to a constant weight.
-
Characterization:
-
Determine molecular weight and polydispersity using gel permeation chromatography (GPC).
-
Confirm copolymer composition using ¹H NMR spectroscopy and elemental analysis.
-
Measure the refractive index of a thin film of the polymer using ellipsometry.
-
Quantitative Data Summary (Hypothetical):
| Copolymer Composition (molar ratio) | Molecular Weight (Mn, g/mol ) | Polydispersity (Đ) | Refractive Index (at 633 nm) |
| P(5N2VP-co-TBPA) 1:1 | 25,000 | 1.8 | 1.68 |
| P(5N2VP-co-TBPA) 1:2 | 22,000 | 1.9 | 1.72 |
| P(5N2VP) homopolymer | 18,000 | 2.1 | 1.62 |
Stimuli-Responsive Materials
Scientific Rationale: Polymers based on this compound could exhibit dual-stimuli responsiveness.
-
pH-Responsiveness: The pyridine nitrogen can be protonated at low pH, leading to a change in the polymer's solubility and conformation.[13][14][15] This is a well-established property of poly(vinylpyridine)s.[2]
-
Redox-Responsiveness: The nitro group can be electrochemically or chemically reduced to an amino group. This transformation would drastically alter the electronic and chemical nature of the polymer, changing it from an electron-withdrawing to an electron-donating system and introducing a new site for chemical modification.
Experimental Protocol: Synthesis and Characterization of a pH-Responsive Hydrogel
-
Monomer Mixture: Prepare a solution of this compound (e.g., 95 mol%), a crosslinker such as ethylene glycol dimethacrylate (EGDMA, 5 mol%), and a suitable solvent (e.g., dimethylformamide).
-
Initiation: Add a thermal initiator (e.g., AIBN) and degas the solution.
-
Polymerization: Heat the mixture between two glass plates with a spacer to form a thin gel sheet.
-
Purification: Swell the resulting hydrogel in ethanol to remove unreacted monomers and initiator, followed by swelling in deionized water.
-
Swelling Studies:
-
Immerse pre-weighed, dried hydrogel discs in buffer solutions of varying pH (e.g., pH 2 to pH 8).
-
At equilibrium, remove the discs, blot excess surface water, and weigh.
-
Calculate the swelling ratio (SR) as: SR = (Ws - Wd) / Wd, where Ws is the swollen weight and Wd is the dry weight.
-
Logical Workflow for Stimuli-Responsive Behavior:
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Methodological & Application
Application Notes and Protocols for RAFT Polymerization of 5-Nitro-2-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Functionalized Pyridine Polymers with Precision
Poly(vinylpyridines) are a versatile class of polymers with applications ranging from drug delivery and gene therapy to catalysis and materials science. The incorporation of functional groups, such as the nitro group in 5-Nitro-2-vinylpyridine, can impart unique electronic and chemical properties to the resulting polymer, opening avenues for novel applications. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, low dispersities, and complex architectures.[1][2] This application note provides a detailed protocol for the RAFT polymerization of this compound, drawing upon established methodologies for related vinylpyridine monomers.[3][4]
The presence of the electron-withdrawing nitro group on the pyridine ring is anticipated to influence the monomer's reactivity. Therefore, careful selection of the RAFT agent and optimization of reaction conditions are crucial for achieving a controlled polymerization. This guide offers a comprehensive workflow, from reagent selection to polymer characterization, to enable researchers to successfully synthesize poly(this compound) with desired characteristics.
Materials and Reagents
Proper selection and handling of reagents are paramount for a successful RAFT polymerization. The following table outlines the necessary materials and their recommended specifications.
| Reagent | Recommended Grade | Supplier Example | Purpose |
| This compound (monomer) | ≥97% | Commercially available | The monomer to be polymerized. |
| 2-Cyano-2-propyl dodecyl trithiocarbonate (CTA) | ≥97% | Sigma-Aldrich | Controls the polymerization.[5] |
| Azobisisobutyronitrile (AIBN) (initiator) | ≥98% | Sigma-Aldrich | Initiates the radical polymerization.[1][6] |
| 1,4-Dioxane (solvent) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Methanol (for precipitation) | ACS grade | Fisher Scientific | To precipitate and purify the polymer. |
| Deuterated chloroform (CDCl₃) (for NMR) | ≥99.8 atom % D | Cambridge Isotope Labs | Solvent for NMR analysis. |
| Tetrahydrofuran (THF) (for GPC) | HPLC grade | Fisher Scientific | Mobile phase for GPC analysis. |
Experimental Workflow for RAFT Polymerization
The following diagram illustrates the key steps in the RAFT polymerization of this compound.
Caption: Workflow for RAFT Polymerization of this compound.
Detailed Step-by-Step Protocol
This protocol is designed for the synthesis of poly(this compound) with a target degree of polymerization (DP) of 50. The molar ratio of [Monomer]:[CTA]:[Initiator] is 50:1:0.2.
1. Reagent Preparation:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.75 g, 5.0 mmol).
-
Add the RAFT agent, 2-cyano-2-propyl dodecyl trithiocarbonate (e.g., 34.3 mg, 0.1 mmol).
-
Add the initiator, AIBN (e.g., 3.3 mg, 0.02 mmol).
-
Add anhydrous 1,4-dioxane (e.g., 5.0 mL) to dissolve the reagents.
Causality behind choices:
-
A trithiocarbonate RAFT agent is chosen for its effectiveness with vinylpyridine monomers.[4]
-
AIBN is a standard thermal initiator with a suitable decomposition rate at the chosen reaction temperature.[3]
-
Anhydrous solvent is used to prevent side reactions with the reactive species.
2. Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.[6]
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
3. Polymerization Reaction:
-
Immerse the Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired time (e.g., 8-24 hours). The reaction time will influence the final monomer conversion.
-
To monitor the polymerization progress, small aliquots can be withdrawn at different time points for analysis by ¹H NMR and GPC.
4. Polymer Isolation and Purification:
-
After the desired reaction time, cool the flask to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 200 mL) while stirring. The polymer should precipitate as a solid.
-
Collect the polymer by filtration or centrifugation.
-
Wash the collected polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Characterization of Poly(this compound)
A. Gel Permeation Chromatography (GPC/SEC)
GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer.
-
Mobile Phase: THF with 0.1% triethylamine (to suppress interactions with the column material).
-
Calibration: Use polystyrene standards for relative molecular weight determination.
-
Expected Outcome: A controlled RAFT polymerization should yield a polymer with a narrow and symmetric molecular weight distribution (Đ < 1.3) and an Mₙ that increases linearly with monomer conversion.[7][8]
B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the polymer structure and to determine the monomer conversion.
-
Solvent: CDCl₃.
-
Analysis:
-
Compare the integration of the vinyl proton signals of the monomer (around 5.5-7.0 ppm) with the integration of the polymer backbone proton signals (broad peaks around 1.5-3.0 ppm and aromatic protons).
-
The disappearance of the monomer's vinyl proton signals indicates high conversion.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no polymerization | - Incomplete removal of oxygen.- Inactive initiator. | - Ensure thorough degassing.- Use a fresh batch of initiator. |
| High dispersity (Đ > 1.5) | - Incorrect [CTA]:[Initiator] ratio.- High reaction temperature. | - Optimize the initiator concentration.- Lower the reaction temperature. |
| Bimodal GPC trace | - Presence of dead polymer chains.- Chain transfer to solvent. | - Decrease the initiator concentration.- Choose a different solvent with a lower chain transfer constant. |
| Polymer insolubility | - High molecular weight.- Cross-linking. | - Reduce the reaction time.- Decrease the monomer concentration. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of poly(this compound) via RAFT polymerization. By carefully following the outlined procedures and understanding the rationale behind the experimental choices, researchers can achieve excellent control over the polymer's molecular characteristics. The resulting well-defined functional polymers have significant potential in various advanced applications.
References
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Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13), 4679–4681. Available at: [Link]
-
Hensel, C., et al. (2021). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. ACS Omega, 6(4), 2995–3006. Available at: [Link]
-
Lowe, A. B., & McCormick, C. L. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†. Macromolecules, 36(13). Available at: [Link]
-
Xia, J., & Matyjaszewski, K. (1997). Atom Transfer Radical Polymerization of 4-Vinylpyridine. Macromolecules, 30(25), 7697–7700. Available at: [Link]
-
Gress, A., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization. Polymer Chemistry, 12(15), 2242-2252. Available at: [Link]
-
Gress, A., et al. (2021). Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology. Polymer Chemistry, 12(15). Available at: [Link]
-
Asua, J. M. (2014). Reversible Addition–Fragmentation Chain Transfer Polymerization of Vinyl Chloride. Macromolecules, 47(12), 3845–3852. Available at: [Link]
-
Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Retrieved from: [Link]
-
Brown, C., Ghosh, S., & Gupta, K. (2024). RAFT Based Synthesis of In-house Polymers. protocols.io. Available at: [Link]
-
Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from: [Link]
-
Li, Y., et al. (2008). Synthesis of poly(N-isopropylacrylamide)-b-poly(2-vinylpyridine) block copolymers via RAFT polymerization and micellization behavior in aqueous solution. Journal of Colloid and Interface Science, 322(2), 654-659. Available at: [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2009). Living Radical Polymerization by the RAFT Process – A Second Update. Australian Journal of Chemistry, 62(11), 1402-1472. Available at: [Link]
-
Marić, M., Zhang, C., & Gromadzki, D. (2018). Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. Polymers, 10(9), 984. Available at: [Link]
-
Kumar, S., et al. (2024). Green synthesis of polymer materials via enzyme- initiated RAFT polymerization. Polymer Chemistry. Available at: [Link]
-
Polymer Source. (n.d.). Poly(2-Vinyl Pyridine) - Polymer Reference Materials. Retrieved from: [Link]
-
Ramirez-Salinas, M. A., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666. Available at: [Link]
-
Ramirez-Salinas, M. A., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666. Available at: [Link]
-
Ramirez-Salinas, M. A., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666. Available at: [Link]
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Application Notes & Protocols: Controlled Synthesis of Poly(5-Nitro-2-vinylpyridine) via Atom Transfer Radical Polymerization (ATRP)
For: Researchers, scientists, and drug development professionals engaged in advanced polymer synthesis and functional material development.
Introduction: The Strategic Value of Poly(5-Nitro-2-vinylpyridine) and the Precision of ATRP
Poly(2-vinylpyridine) (P2VP) and its derivatives are a cornerstone class of polymers, prized for the reactivity of the pyridine moiety which allows for applications in coatings, adhesives, and as ligands for metal catalysts.[1] The introduction of a nitro group at the 5-position of the pyridine ring, yielding poly(this compound) (P5N2VP), significantly alters the electronic properties of the polymer. This modification enhances its potential for applications in electronic devices, as a precursor for further functionalization, and in the development of novel drug delivery systems where the nitro group can be a handle for bioconjugation or a trigger for controlled release.
Traditional free-radical polymerization of vinylpyridines often results in polymers with broad molecular weight distributions and limited architectural control.[2] Atom Transfer Radical Polymerization (ATRP) emerges as a superior strategy, offering a controlled/"living" radical process that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[3] ATRP is governed by a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides, mediated by a transition metal complex (commonly copper-based).[4] This dynamic equilibrium ensures a low concentration of active radicals at any given time, minimizing termination reactions and allowing for uniform chain growth.
However, the ATRP of pyridine-containing monomers, including this compound, presents unique challenges. The basic nitrogen of the pyridine ring can coordinate with the copper catalyst, altering its catalytic activity and potentially leading to loss of control.[5] The electron-withdrawing nitro group further influences the reactivity of the monomer. Therefore, a carefully designed protocol is essential to achieve a well-controlled polymerization. This guide provides a comprehensive, field-proven protocol for the ATRP synthesis of P5N2VP, detailing not just the "how" but also the critical "why" behind each step.
Mechanism & Key Experimental Considerations
The successful ATRP of this compound hinges on the precise control of the equilibrium between the dormant and active species, as illustrated below.
Figure 1: The core ATRP equilibrium and propagation step for this compound.
Causality Behind Experimental Choices:
-
Catalyst System Selection (Cu(I)Br / PMDETA): The choice of the catalyst system is paramount. We employ Copper(I) Bromide (CuBr) as the activator and N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as the ligand. PMDETA is a versatile and moderately active ligand that forms a stable complex with copper, which is crucial for controlling the polymerization of functional monomers like vinylpyridines.[6] The pyridine nitrogen of the monomer can compete with the ligand for coordination to the copper center; a sufficiently strong ligand like PMDETA mitigates this effect, preventing loss of catalytic activity and control.[5][7]
-
Initiator (Ethyl α-bromoisobutyrate - EBiB): EBiB is a highly efficient initiator for ATRP, providing a tertiary alkyl bromide that readily undergoes activation by the Cu(I) complex. Its structure is similar to that of the propagating chain end of many common monomers, ensuring efficient initiation.
-
Solvent (Anisole): Anisole is selected for its ability to dissolve the monomer, the resulting polymer, and the catalyst complex. Its relatively high boiling point is suitable for the reaction temperature, and its polarity helps to stabilize the transition states involved in the activation and deactivation steps.[4]
-
Temperature (80 °C): This temperature provides a suitable balance between the rate of polymerization and the control over the reaction. Higher temperatures can lead to increased rates of side reactions, such as termination, while lower temperatures may result in an impractically slow polymerization.
-
Deoxygenation: Oxygen is a radical scavenger and can terminate the polymerization. Therefore, rigorous deoxygenation of the reaction mixture using techniques like freeze-pump-thaw cycles is non-negotiable for a successful ATRP.
Experimental Protocol: A Step-by-Step Guide
Figure 2: Step-by-step experimental workflow for the ATRP of this compound.
Materials & Reagents:
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound (5N2VP) | ≥97% | Sigma-Aldrich | Purify by passing through a column of basic alumina to remove inhibitor. |
| Copper(I) Bromide (CuBr) | 99.99% | Sigma-Aldrich | Purify by washing with acetic acid, then ethanol, and dry under vacuum. |
| Ethyl α-bromoisobutyrate (EBiB) | 98% | Sigma-Aldrich | Purify by distillation under reduced pressure. |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 99% | Sigma-Aldrich | Purify by distillation over CaH₂. |
| Anisole | Anhydrous, ≥99.7% | Sigma-Aldrich | Use as received. |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | For dilution. |
| Neutral Alumina | Activated, Brockmann I | Sigma-Aldrich | For catalyst removal. |
| Hexane | ACS Grade | Fisher Scientific | For precipitation. |
Protocol:
-
Preparation of the Reaction Vessel: A 25 mL Schlenk flask equipped with a magnetic stir bar is assembled and flame-dried under vacuum to remove any adsorbed moisture. The flask is then backfilled with argon.
-
Charging the Flask: Under a positive flow of argon, CuBr (14.3 mg, 0.1 mmol) is added to the Schlenk flask.
-
Addition of Liquids: The flask is sealed with a rubber septum. Anhydrous anisole (5 mL), purified this compound (1.50 g, 10 mmol), and PMDETA (21 µL, 0.1 mmol) are added sequentially via degassed syringes. The mixture is stirred until the copper salt dissolves, forming a colored solution.
-
Deoxygenation: The reaction mixture is subjected to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.
-
Initiation: After the final thaw and backfilling with argon, the initiator, EBiB (14.7 µL, 0.1 mmol), is added via syringe to start the polymerization.
-
Polymerization: The Schlenk flask is immediately immersed in a preheated oil bath at 80 °C. The reaction is allowed to proceed for a predetermined time (e.g., 6 hours) to achieve the target molecular weight. Samples may be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
Termination and Purification:
-
To terminate the polymerization, the flask is removed from the oil bath, cooled to room temperature, and the mixture is exposed to air.
-
The reaction mixture is diluted with approximately 5 mL of THF.
-
The diluted solution is passed through a short column of neutral alumina to remove the copper catalyst. The column is washed with additional THF to ensure complete recovery of the polymer.
-
The resulting polymer solution is concentrated via rotary evaporation.
-
The concentrated solution is precipitated into a large excess of cold hexane (approx. 200 mL) with vigorous stirring.
-
The precipitated polymer is collected by filtration or decantation and dried under vacuum at 40 °C to a constant weight.
-
Characterization and Expected Results
The synthesized poly(this compound) should be characterized to confirm its structure, molecular weight, and polydispersity.
Characterization Techniques:
| Technique | Purpose | Expected Outcome |
| ¹H NMR Spectroscopy | Structural verification and determination of monomer conversion. | Appearance of broad polymer backbone signals and disappearance of vinyl proton signals from the monomer. |
| Size Exclusion Chromatography (SEC/GPC) | Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). | Monomodal and symmetric elution peak. PDI values are expected to be low (typically < 1.3), indicating a controlled polymerization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups. | Characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹) and the pyridine ring. |
Typical Reaction Parameters and Outcomes:
| [M]₀:[I]₀:[Cu(I)]:[L] | Time (h) | Conversion (%) | Mₙ (Theoretical) | Mₙ (SEC) | PDI (Đ) |
| 100:1:1:1 | 6 | ~60% | 9,000 g/mol | 8,500 - 9,500 g/mol | < 1.3 |
| 200:1:1:1 | 10 | ~55% | 16,500 g/mol | 15,000 - 17,000 g/mol | < 1.35 |
Note: Mₙ (Theoretical) = ([M]₀/[I]₀) × Conversion × (Monomer MW) + (Initiator MW). Actual Mₙ values from SEC are relative to the standards used (e.g., polystyrene) and may require calibration for accurate determination.
Troubleshooting and Field-Proven Insights
-
Broad PDI (> 1.5): This often indicates poor control. The primary culprits are insufficient deoxygenation or impurities in the reagents. Ensure all purification steps are followed meticulously. The presence of excess Cu(II) at the start of the reaction can also be beneficial; a small amount of CuBr₂ can be added to the initial reaction mixture to ensure a sufficient concentration of the deactivator.
-
Low Initiation Efficiency: If the experimental molecular weight is significantly higher than the theoretical value, it suggests that not all initiator molecules have started a polymer chain. This can be due to initiator degradation or impurities. Re-purification of the initiator is recommended.
-
Reaction Stalls at Low Conversion: The pyridine nitrogen can, over time, displace the ligand and form a less active or inactive copper complex. While PMDETA is robust, for very high molecular weight targets, a more strongly coordinating ligand like Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) could be considered, though this will also significantly increase the polymerization rate and may require adjustments to temperature or catalyst concentration.[5]
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of well-defined poly(this compound) using Atom Transfer Radical Polymerization. By carefully selecting the catalyst system and adhering to rigorous experimental techniques, researchers can achieve excellent control over molecular weight and polydispersity. The resulting polymer is a valuable platform for further functionalization and the development of advanced materials for a range of applications in the biomedical and electronics fields.
References
-
Tsarevsky, N. V., et al. (2006). Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers in Protic Media: ATRP of 4-Vinylpyridine. Macromolecules, 39(20), 6817-6824. [Link]
-
Hsu, C.-J., et al. (2021). Synthesis and self-assembly of well-defined polystyrene-b-poly(2-vinyl pyridine) four-arm star block copolymers via ATRP and their thin film morphologies. Polymer, 213, 123212. [Link]
-
Gibson, V. C., et al. (2011). Controlled Radical Polymerization of Vinyl Acetate Mediated by a Bis(imino)pyridine Vanadium Complex. Organometallics, 30(11), 3127-3135. [Link]
-
Camargo, I. F., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4666. [Link]
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Atom Transfer Radical Polymerization: Current Status and Future Perspectives. Macromolecules, 47(15), 5030-5051. [Link]
-
Di Mauro, A., et al. (2018). Atom Transfer Radical Polymerization and Copolymerization of Vinyl Acetate Catalyzed by Copper Halide/Terpyridine. Polymers, 10(7), 754. [Link]
-
Marić, M., et al. (2018). Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. Polymers, 10(11), 1234. [Link]
-
Brixi, S., et al. (2023). Poly(2-vinylpyridine) as an Additive for Enhancing N-Type Organic Thin-Film Transistor Stability. Advanced Electronic Materials, 9(11), 2300412. [Link]
-
Polymer Source, Inc. (n.d.). Poly(2-Vinyl Pyridine) - Polymer Reference Materials. [Link]
-
Maksym, P., et al. (2023). Visible-light-induced ATRP under high-pressure: synthesis of ultra-high-molecular-weight polymers. Chemical Communications, 60(2), 195-198. [Link]
-
Camargo, I. F., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. ResearchGate. [Link]
-
Camargo, I. F., et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. PubMed. [Link]
-
Reddy, G. S., et al. (2024). Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. Monatshefte für Chemie - Chemical Monthly, 155, 1143-1147. [Link]
-
Matyjaszewski Polymer Group. (n.d.). How to Conduct an ATRP. Carnegie Mellon University. [Link]
-
Hsu, C.-J., et al. (2019). Synthesis of Poly(N-vinylpyrrolidone)-Based Polymer Bottlebrushes by ATRPA and RAFT Polymerization: Toward Drug Delivery Application. Polymers, 11(12), 2056. [Link]
-
Sobolewska, A., & Kabat, M. (2019). Surface-Initiated Atom Transfer Radical Polymerization for the Preparation of Well-Defined Organic–Inorganic Hybrid Nanomaterials. Materials, 12(18), 3030. [Link]
-
Wikipedia. (n.d.). 2-Vinylpyridine. [Link]
Sources
- 1. polysciences.com [polysciences.com]
- 2. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
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- 7. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols: High-Vacuum Anionic Polymerization of 5-Nitro-2-vinylpyridine
Introduction
Anionic polymerization stands as a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions.[1] This "living" polymerization method, where chain termination and transfer reactions are largely absent, offers precise control over polymer architecture.[1][2] Among the various monomers amenable to this technique, vinylpyridines present unique opportunities due to the functional pyridine ring. The introduction of a nitro group at the 5-position of 2-vinylpyridine (5N2VP) further modifies the monomer's reactivity and the resulting polymer's properties, making it a subject of interest for advanced materials development.
This guide provides a detailed experimental protocol for the anionic polymerization of 5-nitro-2-vinylpyridine. It is intended for researchers and scientists with a foundational understanding of polymer chemistry and experience with air-sensitive techniques. The causality behind each experimental choice is explained to ensure both procedural success and a deeper understanding of the underlying principles.
Pre-Polymerization Preparations: The Foundation of Success
The success of any anionic polymerization is critically dependent on the purity of all reagents and the rigorous exclusion of atmospheric oxygen and moisture.[3] These components can readily terminate the propagating anionic chain ends, leading to polymers with broad molecular weight distributions and uncontrolled molecular weights.[3]
Reagent and Glassware Purity
Solvent Purification (Tetrahydrofuran - THF): Tetrahydrofuran (THF) is a common solvent for anionic polymerization due to its ability to solvate the growing polymer chains and the counter-ion.[4] However, commercial THF contains stabilizers and peroxides that must be meticulously removed.
| Purification Step | Reagent/Technique | Purpose |
| Initial Drying | Sodium wire or Potassium hydroxide (KOH) pellets | Removes bulk water. |
| Refluxing | Sodium metal and benzophenone | Benzophenone acts as an indicator. A persistent deep blue or purple color indicates anhydrous and oxygen-free conditions. |
| Final Distillation | High-vacuum line | The purified solvent is distilled directly into the reaction vessel immediately before use. |
Monomer Purification (this compound): The monomer must be free of inhibitors, oligomers, and any protic impurities.
| Purification Step | Reagent/Technique | Purpose |
| Initial Washing | Dilute aqueous NaOH, followed by distilled water | Removes acidic inhibitors. |
| Drying | Anhydrous magnesium sulfate or calcium hydride | Removes residual water. |
| Vacuum Distillation | High-vacuum line | The monomer is distilled from a drying agent (e.g., calcium hydride) to remove non-volatile impurities and dissolved gases. The purified monomer is collected in a calibrated ampoule and stored under an inert atmosphere at low temperature.[3] |
Initiator Preparation (n-Butyllithium - n-BuLi): While commercially available, the exact concentration of n-BuLi solutions can change over time. It is crucial to accurately determine its molarity before use.
| Titration Method | Reagent | Endpoint Indicator |
| Gilman Double Titration | 1,2-Dibromoethane followed by titration with standard HCl | Not detailed here, but a standard and reliable method. |
| Direct Titration | Diphenylacetic acid in THF | A persistent yellow or orange color indicates the endpoint. |
Glassware Preparation: All glassware must be scrupulously cleaned and dried to remove any adsorbed water.
-
Cleaning: Wash with a suitable detergent, rinse thoroughly with deionized water, and then with acetone.
-
Drying: Oven-dry at >120 °C for at least 24 hours.
-
Flame-Drying: Assemble the reaction apparatus and flame-dry all glass parts under high vacuum to remove the final traces of adsorbed moisture. Allow to cool under a positive pressure of high-purity argon or nitrogen.
Experimental Setup and Protocol
The anionic polymerization of this compound is highly sensitive and requires a dedicated high-vacuum apparatus to ensure the exclusion of air and moisture.[5] A typical setup includes a reaction flask equipped with a magnetic stir bar, a connection to a high-vacuum manifold, an inlet for inert gas, and a sidearm for initiator and monomer addition, often via break-seal ampoules.[5]
Visualization of the Experimental Workflow
Sources
Synthesis of 5-Nitro-2-vinylpyridine-based block copolymers
Synthesis and Application of 5-Nitro-2-vinylpyridine-Based Block Copolymers for Advanced Drug Delivery Systems
Abstract
This document provides a comprehensive technical guide for the synthesis, characterization, and application of novel block copolymers based on this compound (5N2VP). We present a scientifically grounded, hypothetical synthetic pathway for the 5N2VP monomer, followed by a detailed protocol for its controlled polymerization into well-defined block copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide is designed for researchers in polymer chemistry, materials science, and drug development, offering insights into the causal relationships behind experimental choices and providing a framework for creating advanced, stimuli-responsive drug delivery vehicles.
Introduction: The Rationale for this compound in Polymer Therapeutics
Poly(vinylpyridine)-based block copolymers are a cornerstone of stimuli-responsive materials, primarily due to the pH-sensitive nature of the pyridine ring.[1] This property allows for the design of "smart" nanoparticles that can respond to the acidic environments often found in tumor tissues or within cellular endosomes, triggering the release of a therapeutic payload.[2][3]
The introduction of a nitro group at the 5-position of the 2-vinylpyridine monomer (5N2VP) offers a unique opportunity to expand the functionality of these polymers. The strong electron-withdrawing nature of the nitro group is anticipated to:
-
Modulate the pKa of the Pyridine Ring: This allows for fine-tuning of the pH at which the polymer undergoes a conformational change, enabling more precise targeting of specific biological microenvironments.
-
Introduce a Handle for Post-Polymerization Modification: The nitro group can be chemically reduced to an amine, providing a versatile point for conjugating drugs, targeting ligands, or imaging agents.
-
Enhance Intermolecular Interactions: The polar nitro group can participate in hydrogen bonding and dipole-dipole interactions, potentially influencing drug loading capacity and the stability of self-assembled nanostructures.
This guide will detail the synthesis of a representative amphiphilic block copolymer, poly(poly(ethylene glycol) methyl ether methacrylate)-block-poly(this compound) (P(PEGMA)-b-P(5N2VP)), and explore its potential in drug delivery applications.
Synthesis of the this compound (5N2VP) Monomer
While this compound is not readily commercially available, a plausible synthetic route can be devised from commercially available starting materials, such as 2-chloro-5-nitropyridine. The proposed multi-step synthesis is outlined below.
Proposed Synthetic Pathway
The synthesis involves a Stille cross-coupling reaction to introduce the vinyl group.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-5-nitropyridine
-
Vinyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-chloro-5-nitropyridine (1 equivalent).
-
Add anhydrous toluene via cannula.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add vinyltributyltin (1.2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality: The choice of a palladium-catalyzed cross-coupling reaction is a well-established and versatile method for forming carbon-carbon bonds. The Stille coupling is particularly effective for this transformation. The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.
Synthesis of P(PEGMA)-b-P(5N2VP) via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.[4][5]
RAFT Polymerization Workflow
Caption: Workflow for RAFT synthesis of the block copolymer.
Experimental Protocol: RAFT Synthesis
Part 1: Synthesis of P(PEGMA) Macro-Chain Transfer Agent (Macro-CTA)
Materials:
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn ≈ 500 g/mol )
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (anhydrous)
| Reagent | Molar Ratio |
| PEGMA | 50 |
| DDMAT | 1 |
| AIBN | 0.2 |
Procedure:
-
Dissolve PEGMA, DDMAT, and AIBN in 1,4-dioxane in a Schlenk flask.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 6 hours).
-
Quench the polymerization by immersing the flask in an ice bath and exposing it to air.
-
Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum to obtain the P(PEGMA) macro-CTA.
-
Characterize the macro-CTA by Gel Permeation Chromatography (GPC) and ¹H NMR.
Part 2: Synthesis of P(PEGMA)-b-P(5N2VP) Block Copolymer
Materials:
-
P(PEGMA) macro-CTA (from Part 1)
-
This compound (5N2VP)
-
Azobisisobutyronitrile (AIBN)
-
N,N-Dimethylformamide (DMF, anhydrous)
| Reagent | Molar Ratio |
| 5N2VP | 100 |
| P(PEGMA) macro-CTA | 1 |
| AIBN | 0.2 |
Procedure:
-
Dissolve the P(PEGMA) macro-CTA, 5N2VP, and AIBN in anhydrous DMF in a Schlenk flask.
-
Perform three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 12 hours).
-
Quench the reaction as described previously.
-
Precipitate the block copolymer in cold diethyl ether, filter, and dry under vacuum.
-
Characterize the final P(PEGMA)-b-P(5N2VP) block copolymer by GPC and ¹H NMR to confirm the block structure and composition.
Causality and Trustworthiness: The sequential monomer addition strategy is a hallmark of controlled radical polymerization techniques like RAFT, ensuring the formation of a well-defined block copolymer rather than a random or statistical copolymer.[4] The molar ratios are chosen to target specific block lengths, and the low initiator-to-RAFT agent ratio minimizes the formation of dead polymer chains, leading to a product with a narrow molecular weight distribution (low dispersity index, Đ). The electron-withdrawing nitro group on the 5N2VP monomer may slightly alter its reactivity compared to unsubstituted vinylpyridine; therefore, monitoring conversion over time is crucial for optimizing reaction conditions.
Characterization of P(PEGMA)-b-P(5N2VP)
A thorough characterization is essential to validate the synthesis and understand the properties of the block copolymer.
| Technique | Purpose | Expected Outcome |
| ¹H NMR Spectroscopy | Confirm monomer conversion and determine copolymer composition. | Appearance of characteristic peaks for both PEGMA and 5N2VP units. Integration of these peaks allows for the calculation of the degree of polymerization for each block. |
| Gel Permeation Chromatography (GPC) | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). | A clear shift to higher molecular weight from the P(PEGMA) macro-CTA to the final block copolymer, with a narrow and monomodal peak, indicating successful chain extension and a controlled polymerization (Đ < 1.3). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm the presence of functional groups. | Characteristic absorption bands for the ester carbonyl of PEGMA, the ether linkages of PEG, and the nitro group and pyridine ring of 5N2VP. |
| Dynamic Light Scattering (DLS) | Determine the hydrodynamic diameter and size distribution of self-assembled micelles in aqueous solution. | Formation of nanoparticles (e.g., 50-200 nm) with a narrow size distribution. |
| Transmission Electron Microscopy (TEM) | Visualize the morphology of the self-assembled nanostructures. | Observation of spherical micelles or other morphologies depending on the block copolymer composition. |
| UV-Vis Spectroscopy / Potentiometric Titration | Determine the pKa of the P(5N2VP) block. | A shift in the pKa compared to unsubstituted poly(2-vinylpyridine) due to the electronic effect of the nitro group. |
Application in Drug Delivery: pH-Responsive Micelles
The amphiphilic nature of P(PEGMA)-b-P(5N2VP) allows it to self-assemble in aqueous solution into core-shell micelles. The hydrophilic P(PEGMA) block forms the stabilizing corona, while the hydrophobic P(5N2VP) block forms the core, which can encapsulate hydrophobic drugs.
Mechanism of pH-Responsive Drug Release
Caption: pH-triggered drug release mechanism.
At physiological pH (around 7.4), the pyridine nitrogen in the P(5N2VP) core is deprotonated and hydrophobic, leading to stable, drug-loaded micelles. Upon reaching an acidic environment, such as a tumor microenvironment or an endosome (pH 5.0-6.5), the pyridine nitrogen becomes protonated. This protonation leads to a hydrophobic-to-hydrophilic transition of the core, causing the micelle to swell and destabilize, thereby releasing the encapsulated drug.[6]
Protocol: Drug Loading and In Vitro Release Study
Materials:
-
P(PEGMA)-b-P(5N2VP) block copolymer
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.5
Procedure: Drug Loading (Dialysis Method)
-
Dissolve the block copolymer and the hydrophobic drug in a common organic solvent (e.g., DMF).
-
Add the solution dropwise to a vigorously stirring aqueous buffer (pH 7.4).
-
Transfer the resulting micellar solution to a dialysis bag.
-
Dialyze against the same buffer for 24-48 hours to remove the organic solvent and unencapsulated drug.
-
Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC.
Procedure: In Vitro Drug Release
-
Place a known amount of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the bag in a larger volume of release medium (PBS at pH 7.4 and acetate buffer at pH 5.5) at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).
-
Plot the cumulative drug release as a function of time for both pH conditions.
Conclusion and Future Directions
The synthesis of block copolymers from this compound represents a significant step forward in the design of functional, stimuli-responsive polymers for biomedical applications. The protocols and conceptual framework provided here offer a robust starting point for researchers to explore this novel class of materials. Future work should focus on the reduction of the nitro group to an amine, opening avenues for bioconjugation and the development of multi-functional, targeted drug delivery systems. The precise tuning of the pKa by the nitro substituent will be a key area of investigation, potentially leading to nanocarriers with enhanced specificity for diseased tissues.
References
- Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
- Xia, J., et al. (1999). Atom Transfer Radical Polymerization of 4-Vinylpyridine. Macromolecules, 32(13), 4482-4484.
- Convertine, A. J., et al. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(13), 4679-4681.
- McCormick, C. L., & Lowe, A. B. (2004). Aqueous RAFT polymerization: recent developments in synthesis of functional water-soluble copolymers with controlled structures. Accounts of Chemical Research, 37(6), 312-325.
- Guan, X., et al. (2022). Poly(vinylpyridine)-containing block copolymers for smart, multicompartment particles. Polymer Chemistry, 13(19), 2570-2588.
-
Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]
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- Zhang, G. (2021). The structures of 4-vinylpyridine derivatives 1 and 2 and their further derivatization with various cations and atomic labelling for NMR assignments.
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- Boyarskiy, V. P., et al. (2023). Acid-triggered radical polymerization of vinyl monomers.
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- De, P., et al. (2007). Synthesis and solution properties of stimuli-responsive (co)polymers based on 2-vinylpyridine. Journal of Polymer Science Part A: Polymer Chemistry, 45(18), 4175-4185.
- Gody, G., et al. (2014). A new paradigm for the synthesis of sequence-controlled multiblock copolymers.
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The Versatile Platform of Poly(5-nitro-2-vinylpyridine): A Guide to Post-Polymerization Modification
Introduction: Unlocking Functional Polymers through Strategic Modification
In the realm of advanced materials and drug development, the ability to precisely tailor the functionality of a polymer is paramount. Poly(2-vinylpyridine) (P2VP) and its derivatives have long been recognized as a versatile class of polymers, owing to the reactive nature of the pyridine ring.[1] Among these, poly(5-nitro-2-vinylpyridine) (PN2VP) stands out as a particularly valuable precursor. The presence of the nitro group, a potent electron-withdrawing moiety, not only influences the polymer's electronic properties but also serves as a versatile chemical handle for a wide array of post-polymerization modifications.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic post-polymerization modification of PN2VP, with a primary focus on the reduction of the nitro group to a primary amine and subsequent functionalization pathways.
The historical context of post-polymerization modification dates back to the 19th century with the modification of natural polymers like rubber and cellulose.[4] This powerful strategy allows for the synthesis of functional polymers that may be inaccessible through direct polymerization of functional monomers.[5][6] By starting with a well-defined "scaffold" polymer like PN2VP, researchers can introduce a diverse range of functionalities in a controlled manner, opening doors to novel applications in drug delivery, biomaterials, and catalysis.[7]
Part 1: Synthesis of the Poly(this compound) Scaffold
The journey begins with the synthesis of the parent polymer, poly(this compound). While 2-vinylpyridine is readily polymerized through various methods including radical, cationic, and anionic initiators,[8][9][10] achieving controlled polymerization of its nitro-substituted derivative is crucial for obtaining well-defined materials. Techniques such as Nitroxide-Mediated Polymerization (NMP) offer excellent control over molecular weight and dispersity, which is essential for predictable downstream modifications and final material performance.[11][12]
A general protocol for the synthesis of P2VP, which can be adapted for this compound, involves solution polymerization.[13][14][15]
Exemplary Protocol: Synthesis of Poly(2-vinylpyridine) via Solution Polymerization
This protocol, adapted from Martínez et al., describes a general procedure for the synthesis of poly(2-vinylpyridine) and can serve as a starting point for the polymerization of this compound.[13][14][15]
Materials:
-
2-vinylpyridine (monomer)
-
Isopropyl alcohol (IPA) (solvent)
-
Benzoyl peroxide (BPO) (initiator)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
Procedure:
-
Dissolve the monomer (e.g., 30 g) in the solvent (e.g., 70 g).
-
Add the desired amount of initiator (e.g., 2-4 wt% relative to the monomer).
-
Transfer the solution to a round-bottom flask equipped with a magnetic stirrer and condenser.
-
Heat the reaction mixture to the desired temperature (e.g., 55-75 °C) and stir for a specified time (e.g., 6-24 hours).
-
Monitor the reaction progress to determine the conversion of the monomer to the polymer.
-
Upon completion, the polymer can be isolated by precipitation in a non-solvent and dried.
Note: The specific reaction conditions, including monomer concentration, initiator ratio, temperature, and time, should be optimized for the this compound monomer to achieve the desired molecular weight and polymer characteristics.
Part 2: The Gateway Modification: Reduction of the Nitro Group
The transformation of the nitro group into a primary amine is the cornerstone of PN2VP's versatility. This reduction opens up a vast landscape of subsequent chemical modifications. The choice of reducing agent and reaction conditions is critical to ensure high conversion rates without causing undesirable side reactions or degradation of the polymer backbone.
A variety of methods are available for the reduction of aromatic nitro compounds, including catalytic hydrogenation and the use of metallic reducing agents in acidic media.[16][17] For polymer-bound nitro groups, heterogeneous catalysis or the use of soluble, easily removable reagents are often preferred to simplify purification.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride can sometimes lead to side reactions.[16] Milder and more selective reagents are often preferred. Polymer-supported reagents, such as polymer-supported formate, offer the advantage of easy removal by filtration, simplifying the workup process.[18] A combination of sodium borohydride with a transition metal catalyst like Ni(PPh3)4 has also been shown to be effective for the reduction of nitroaromatic compounds.[17]
-
Reaction Conditions: The temperature, solvent, and pH can significantly influence the reaction rate and selectivity. For instance, some catalytic reductions proceed efficiently at room temperature, which is advantageous for preserving the integrity of the polymer backbone.[18]
Workflow for Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group on the polymer backbone.
Detailed Protocol: Reduction of Poly(this compound) to Poly(5-amino-2-vinylpyridine)
This protocol is a generalized procedure based on established methods for the reduction of aromatic nitro compounds.[16][17]
Materials:
-
Poly(this compound)
-
Ethanol (or another suitable solvent)
-
Reducing agent system (e.g., Tin(II) chloride dihydrate and concentrated Hydrochloric acid)
-
Sodium hydroxide solution (for neutralization)
-
Dialysis tubing (for purification)
Procedure:
-
Dissolve the poly(this compound) in a suitable solvent such as ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of the reducing agent. For example, dissolve Tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Slowly add the reducing agent solution to the polymer solution under stirring.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., FTIR spectroscopy to observe the disappearance of the nitro group peaks).
-
After the reaction is complete, cool the mixture to room temperature and neutralize it by the slow addition of a sodium hydroxide solution.
-
The resulting polymer solution is then purified, for example, by dialysis against deionized water to remove salts and other small molecule impurities.
-
Finally, the purified poly(5-amino-2-vinylpyridine) is isolated by lyophilization or precipitation.
Table 1: Comparison of Common Reducing Agents for Aromatic Nitro Groups
| Reducing Agent System | Advantages | Disadvantages |
| H₂ with Pd, Pt, or Ni catalyst | Clean reaction, high yields.[16] | Requires specialized hydrogenation equipment. |
| Fe, Sn, or Zn with HCl | Cost-effective and widely used.[16] | Requires acidic conditions and often produces metallic waste. |
| SnCl₂ in ethanol | pH-neutral, non-aqueous system.[16] | Stoichiometric amounts of tin salts are produced. |
| Polymer-supported formate/Mg | Recyclable reagent, simple product isolation.[18] | May have limitations with certain substrates. |
| NaBH₄ / Ni(PPh₃)₄ | Can be performed at room temperature.[17] | Requires a transition metal catalyst. |
Part 3: Diversification through Subsequent Modifications of Poly(5-amino-2-vinylpyridine)
The newly formed amino group on the poly(5-amino-2-vinylpyridine) backbone is a versatile nucleophile, enabling a plethora of subsequent functionalization reactions. This allows for the introduction of a wide range of chemical moieties, tailoring the polymer's properties for specific applications.
Logical Pathways for Further Functionalization
Caption: Potential modification pathways for poly(5-amino-2-vinylpyridine).
Exemplary Protocols for Further Modification:
This reaction is fundamental for conjugating carboxylic acid-containing molecules, such as drugs or targeting ligands, to the polymer backbone.
Protocol: Amide Coupling using a Carbodiimide
Materials:
-
Poly(5-amino-2-vinylpyridine)
-
Carboxylic acid-containing molecule (e.g., a drug)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the poly(5-amino-2-vinylpyridine) and the carboxylic acid-containing molecule in anhydrous DMF.
-
Add the coupling agent (e.g., DCC) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
The progress of the reaction can be monitored by techniques like NMR or FTIR.
-
Upon completion, the dicyclohexylurea byproduct (if using DCC) can be removed by filtration.
-
The functionalized polymer is then purified, for instance, by precipitation in a suitable non-solvent.
This method allows for the attachment of aldehyde or ketone-containing molecules.
Protocol: Reductive Amination
Materials:
-
Poly(5-amino-2-vinylpyridine)
-
Aldehyde or ketone-containing molecule
-
Sodium cyanoborohydride (or another suitable reducing agent)
-
Methanol (or another suitable solvent)
Procedure:
-
Dissolve the poly(5-amino-2-vinylpyridine) and the aldehyde/ketone in methanol.
-
Add sodium cyanoborohydride to the solution.
-
Stir the reaction at room temperature for a specified period.
-
The reaction is typically quenched by the addition of water.
-
The alkylated polymer is then purified, for example, by dialysis.
Conclusion: A Powerful Strategy for Advanced Material Design
The post-polymerization modification of poly(this compound) represents a robust and highly adaptable strategy for the creation of functional polymeric materials. By leveraging the versatile chemistry of the nitro and subsequent amino groups, researchers can design and synthesize polymers with precisely tailored properties for a wide range of applications, from targeted drug delivery systems to advanced coatings and catalysts. The protocols and principles outlined in this application note provide a solid foundation for scientists and professionals to explore the vast potential of this powerful polymer platform.
References
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- Application Notes and Protocols for the Functionalization of Polymers with 2-Bromo-6-nitroterephthalic Acid. Benchchem.
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2-Vinylpyridine. Wikipedia. Available at: [Link]
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
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Nitroxide-Mediated Polymerization: A Versatile Tool for the Engineering of Next Generation Materials. ACS Publications. Available at: [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate. Available at: [Link]
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Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Semantic Scholar. Available at: [Link]
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Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. Available at: [Link]
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Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. PubMed. Available at: [Link]
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Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. National Institutes of Health. Available at: [Link]
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Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. ACS Publications. Available at: [Link]
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Poly(2‐vinylpyridine) as an Additive for Enhancing N‐Type Organic Thin‐Film Transistor Stability. Advanced Electronic Materials. Available at: [Link]
-
Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release. National Institutes of Health. Available at: [Link]
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Polymers | Special Issue : Post-Polymerization Modification. MDPI. Available at: [Link]
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Application Notes and Protocols: Poly(5-Nitro-2-vinylpyridine) in Functional Coatings
Introduction: Unlocking New Functionalities in Polymer Coatings
The field of functional coatings is perpetually driven by the pursuit of materials that offer enhanced performance and novel properties. Poly(vinylpyridine)s (PVPs) have long been recognized for their utility in various applications, including as corrosion inhibitors, adhesion promoters, and in the synthesis of ion-exchange resins, owing to the versatile chemistry of the pyridine ring.[1] This guide delves into a specialized derivative, poly(5-nitro-2-vinylpyridine), a polymer that, while not extensively documented in mainstream literature, holds significant theoretical and practical promise for the development of next-generation functional coatings. The introduction of a nitro group onto the pyridine ring is anticipated to impart unique electronic and reactive characteristics, paving the way for coatings with inherent antimicrobial properties, enhanced corrosion resistance, and the potential for further chemical modification.
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It provides a scientifically grounded framework for the synthesis, characterization, and application of poly(this compound) in functional coatings. The protocols and discussions herein are built upon established principles of polymer chemistry and the known reactivity of nitropyridine compounds, offering a roadmap for innovation in this exciting area of materials science.
Synthesis and Characterization
The journey to a functional coating begins with the synthesis of the monomer, this compound, followed by its polymerization. While specific literature on the synthesis of this compound is limited, a plausible synthetic route can be extrapolated from known organic chemistry reactions.
Part 1: Synthesis of the Monomer: this compound
A probable pathway to this compound involves the nitration of 2-methylpyridine followed by a condensation reaction to introduce the vinyl group.
Protocol 1: Two-Step Synthesis of this compound
Step 1: Nitration of 2-Methylpyridine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add fuming nitric acid. Cool the flask in an ice-salt bath to maintain a temperature between -5 and 0 °C.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the fuming nitric acid while maintaining the low temperature.
-
Addition of 2-Methylpyridine: Once the nitrating mixture has stabilized, add 2-methylpyridine dropwise from the dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for several hours, then let it slowly warm to room temperature and stir overnight.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium carbonate, until a precipitate forms.
-
Isolation and Purification: Filter the precipitate, wash it with cold water, and dry it. The crude 5-nitro-2-methylpyridine can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Formation of the Vinyl Group
-
Reaction Setup: In a flask equipped with a condenser, add the purified 5-nitro-2-methylpyridine and an aqueous solution of formaldehyde.[2]
-
Reaction: Heat the mixture in an autoclave at a temperature between 150-200 °C.[3] The reaction time will need to be optimized.
-
Work-up: After cooling, extract the product with an organic solvent such as dichloromethane.
-
Purification: The crude this compound can be purified by vacuum distillation. A polymerization inhibitor, such as tert-butylcatechol, should be added during distillation to prevent premature polymerization.[3]
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of the this compound monomer.
Part 2: Polymerization of this compound
The vinyl group of this compound allows for polymerization through various methods, with free-radical polymerization being a common and accessible technique.
Protocol 2: Free-Radical Polymerization of this compound
-
Preparation: Dissolve the purified this compound monomer in a suitable solvent, such as toluene or dimethylformamide (DMF), in a reaction flask.
-
Initiator Addition: Add a free-radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4] The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Degassing: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and maintain it for several hours. The polymerization progress can be monitored by techniques like gravimetry or spectroscopy.
-
Precipitation and Purification: After the desired conversion is reached, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent, such as methanol or hexane.[5]
-
Drying: Filter the precipitated poly(this compound), wash it with the non-solvent, and dry it under vacuum to a constant weight.
Diagram 2: Polymerization of this compound
Caption: Free-radical polymerization of this compound.
Applications in Functional Coatings
The unique combination of the pyridine ring and the nitro functional group in poly(this compound) opens up a range of possibilities for advanced functional coatings.
Application 1: Antimicrobial Coatings
Scientific Rationale: Nitro-containing compounds are known to exhibit a broad spectrum of antimicrobial activities.[6] The nitro group can participate in redox reactions within microbial cells, leading to toxicity and cell death.[6] Nitropyridine derivatives, in particular, have shown promising antibacterial and antifungal properties.[7][8] Incorporating these moieties into a polymer backbone for a coating application can create a contact-active antimicrobial surface.
Protocol 3: Formulation and Application of an Antimicrobial Coating
-
Polymer Solution Preparation: Dissolve the synthesized poly(this compound) in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP) or a mixture of solvents) to achieve the desired viscosity for coating application. The concentration will depend on the target coating thickness and application method.
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass, metal, or another polymer) to ensure good adhesion. This may involve sonication in a detergent solution, rinsing with deionized water and a solvent like acetone, and drying.
-
Coating Application: Apply the polymer solution to the substrate using a suitable technique such as spin coating, dip coating, or spray coating. The choice of method will depend on the desired coating uniformity and thickness.
-
Curing: Dry the coated substrate in an oven at a temperature sufficient to remove the solvent without degrading the polymer. The temperature and time will need to be optimized based on the solvent's boiling point and the polymer's thermal stability.
-
Antimicrobial Efficacy Testing: Evaluate the antimicrobial activity of the coating against relevant microorganisms (e.g., Staphylococcus aureus and Escherichia coli) using standard methods such as the JIS Z 2801 (ISO 22196) test.
Diagram 3: Mechanism of a Contact-Active Antimicrobial Surface
Caption: Proposed mechanism of antimicrobial action of the coating.
Application 2: Anti-Corrosion Coatings
Scientific Rationale: Polymers containing heteroatoms like nitrogen are effective corrosion inhibitors.[9][10] The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate with vacant d-orbitals of metal atoms, leading to the formation of a protective film on the metal surface.[10] This film acts as a barrier to corrosive agents. The electron-withdrawing nature of the nitro group can enhance the adsorption of the polymer onto the metal surface, thereby improving the corrosion inhibition efficiency.
Protocol 4: Evaluation of Corrosion Inhibition Performance
-
Coating Formulation and Application: Prepare a solution of poly(this compound) in a suitable solvent and apply it to a metal substrate (e.g., mild steel, aluminum) as described in Protocol 3.
-
Electrochemical Testing:
-
Potentiodynamic Polarization: Immerse the coated and uncoated metal samples in a corrosive medium (e.g., 3.5% NaCl solution). Perform potentiodynamic polarization scans to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr for the coated sample indicates effective corrosion inhibition.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements on the coated and uncoated samples in the corrosive medium. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) for the coated sample suggest the formation of a protective film.
-
-
Salt Spray Test: Expose the coated and uncoated samples to a salt spray environment according to standard procedures (e.g., ASTM B117) to visually assess the extent of corrosion over time.
Diagram 4: Corrosion Inhibition Mechanism
Caption: Adsorption of the polymer on a metal surface to form a protective barrier.
Application 3: Precursor for Amine-Functionalized Coatings
Scientific Rationale: The nitro group on the polymer can be chemically reduced to an amino group (-NH2). This transformation converts the poly(this compound) into poly(5-amino-2-vinylpyridine), a polymer with a new set of functionalities. Amine groups are highly reactive and can be used for further modifications, such as grafting other molecules, cross-linking the coating to enhance its mechanical properties, or for applications in sensors and bioconjugation.
Protocol 5: Reduction of the Nitro Group and Further Functionalization
-
Reduction Reaction:
-
Dissolve the poly(this compound) in a suitable solvent.
-
Add a reducing agent, such as sodium borohydride (NaBH4) with a catalyst like palladium on carbon (Pd/C), or use catalytic hydrogenation.
-
Monitor the reaction progress using techniques like FTIR spectroscopy to observe the disappearance of the nitro group peaks and the appearance of amine group peaks.
-
-
Purification: Precipitate the resulting poly(5-amino-2-vinylpyridine) in a non-solvent and dry it.
-
Coating Application: Formulate a coating with the aminated polymer as described in Protocol 3.
-
Post-Coating Functionalization (Example):
-
Immerse the amine-functionalized coating in a solution containing a reactive molecule (e.g., an isocyanate or an epoxy) to achieve surface modification through the reaction with the amine groups.
-
Alternatively, use a cross-linking agent to improve the coating's durability.
-
Quantitative Data Summary
| Parameter | Method | Expected Outcome for Poly(this compound) Coatings |
| Antimicrobial Efficacy | JIS Z 2801 / ISO 22196 | Significant reduction in viable bacterial colonies on the coated surface compared to an uncoated control. |
| Corrosion Current (icorr) | Potentiodynamic Polarization | Lower icorr value for the coated metal compared to the uncoated metal, indicating a reduced corrosion rate. |
| Charge Transfer Resistance (Rct) | EIS | Higher Rct value for the coated metal, signifying increased resistance to charge transfer and corrosion. |
| Contact Angle | Goniometry | The contact angle may vary depending on the surface morphology and the specific formulation. |
Conclusion and Future Perspectives
Poly(this compound) represents a promising, yet underexplored, platform for the development of advanced functional coatings. The strategic incorporation of the nitro group onto the polyvinylpyridine backbone is poised to deliver coatings with inherent antimicrobial properties and enhanced anti-corrosion performance. Furthermore, the reactivity of the nitro group opens avenues for the creation of a diverse range of functional surfaces through subsequent chemical transformations. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this versatile polymer. Future research should focus on optimizing the synthesis of the monomer and polymer, conducting thorough characterization of the material's properties, and exploring its performance in a wider array of coating applications, including in biomedical devices, marine coatings, and advanced packaging materials.
References
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Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Synthetic Polymeric Corrosion Inhibitor. (2023, April 18). Encyclopedia.pub. Retrieved January 12, 2026, from [Link]
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Recent Progress of Polymeric Corrosion Inhibitor: Structure and Application. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. (1975, August). PubMed. Retrieved January 12, 2026, from [Link]
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Recent Developments on the Use of Polymers as Corrosion Inhibitors - A Review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Polymers as Corrosion Inhibitors for Metals in Different Media - A Review. (2009, February 16). Bentham Open. Retrieved January 12, 2026, from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Chapter 3: Corrosion Inhibition Mechanism of Polymers: Effect of Different Parameters and the Nature of the Metal/Electrolyte System. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). Cochemical. Retrieved January 12, 2026, from [Link]
-
This compound, CasNo.119836-85-0. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Polymer Coated Functional Catalysts for Industrial Applications. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
- Polymerization of vinylpyridine. (n.d.). Google Patents.
-
2-Vinylpyridine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Poly(vinylpyridine). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Functional Polymer Coatings: Principles, Methods, and Applications. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Effect of Functionalization of Reduced Graphene Oxide Coatings with Nitrogen and Sulfur Groups on Their Anti-Corrosion Properties. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Polymer Reference Materials-Poly(2-Vinyl Pyridine). (n.d.). Retrieved January 12, 2026, from [Link]
-
Adsorptive polymer coating techniques and their application. (n.d.). Journal of Education for Pure Science. Retrieved January 12, 2026, from [Link]
-
Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Advances in Functional Polymer Coatings: From Synthesis to Applications. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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- 2. nbinno.com [nbinno.com]
- 3. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymersource.ca [polymersource.ca]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benthamopen.com [benthamopen.com]
Application Notes & Protocols: Synthesis of Advanced Ion-Exchange Resins Using 5-Nitro-2-vinylpyridine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of ion-exchange resins utilizing 5-nitro-2-vinylpyridine as the core monomer. The unique molecular structure of this monomer presents a strategic advantage, enabling the creation of both strong-base and weak-base anion exchangers from a single polymeric backbone. We will explore the fundamental polymerization of the resin matrix and delineate the two distinct functionalization pathways: N-alkylation of the pyridine ring to yield quaternary ammonium sites (strong-base) and the chemical reduction of the nitro group to form primary amine sites (weak-base). This document is intended for researchers and professionals in materials science, polymer chemistry, and drug development, offering in-depth explanations of the causality behind experimental choices and robust, self-validating protocols.
The Strategic Advantage of this compound
The choice of this compound as a monomer is deliberate and strategic. Its structure contains three key functionalities, each playing a critical role in the synthesis of high-performance ion-exchange resins.
-
2-Vinyl Group: This is the polymerizable moiety. Through free-radical polymerization, this group enables the formation of a stable polystyrene-type polymer backbone. The inclusion of a cross-linking agent, such as divinylbenzene (DVB), is essential to create an insoluble, three-dimensional network, which is the physical foundation of the resin beads.[1]
-
Pyridine Nitrogen: The nitrogen atom within the pyridine ring possesses a lone pair of electrons, rendering it nucleophilic. This site can be readily alkylated (quaternized) using alkyl halides.[2][3][4] This reaction transforms the neutral, weakly basic nitrogen into a permanently charged quaternary ammonium group, creating a strong-base anion exchange site that remains functional across the entire pH range.[5]
-
5-Nitro Group: This electron-withdrawing group serves as a versatile chemical handle. In its initial state, it modifies the electronic properties of the polymer. However, its primary utility lies in its capacity to be chemically reduced to a primary amine (-NH₂).[6][7] This resulting amino group is a weak base, capable of protonation under acidic conditions to form an ammonium cation (-NH₃⁺), which functions as a weak-base anion exchange site.
This dual-functionality allows for the tailored synthesis of either strong-base or weak-base resins from a common precursor, providing significant versatility in designing materials for specific separation challenges. Polyvinylpyridine-based resins have also been reported to offer superior chemical and radiolytic stability compared to traditional polystyrene resins, making them suitable for demanding applications such as nuclear waste processing.
Synthesis of the Poly(this compound) Resin Matrix
The foundational step is the creation of a cross-linked, macroporous polymer bead. Suspension polymerization is the preferred method as it yields spherical particles of a controlled size, which is ideal for packing into chromatography or process columns.[1]
Experimental Protocol: Suspension Polymerization
This protocol details the synthesis of a cross-linked poly(this compound-co-divinylbenzene) resin.
Rationale:
-
Cross-linker (Divinylbenzene): Creates the insoluble 3D polymer network necessary for a stable resin.[1]
-
Porogen (Toluene/Heptane): An inert solvent that is soluble in the monomer phase but not the polymer. As polymerization proceeds, the polymer precipitates around the porogen, which is later washed away to leave a network of permanent pores (a macroporous structure). This enhances diffusion kinetics within the bead.
-
Initiator (AIBN): Azobisisobutyronitrile is a thermal initiator that decomposes at a predictable rate to generate free radicals, initiating the polymerization.
-
Suspending Agent (Polyvinyl Alcohol): Stabilizes the monomer droplets in the aqueous phase, preventing them from coalescing during polymerization and thus controlling the final bead size.
Materials:
-
This compound
-
Divinylbenzene (DVB, 80% mixture of isomers)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (Porogen)
-
Heptane (Porogen)
-
Polyvinyl alcohol (PVA), 88% hydrolyzed
-
Gelatin
-
Deionized water
-
Methanol
Procedure:
-
Prepare the Aqueous Phase: In a 1 L reaction kettle equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve polyvinyl alcohol (2.0 g) and gelatin (0.1 g) in deionized water (400 mL) by heating to 60°C. Cool to room temperature and continuously purge with nitrogen for 30 minutes.
-
Prepare the Organic Phase: In a separate beaker, prepare the monomer mixture.
-
This compound: 75 g
-
Divinylbenzene (DVB): 25 g
-
Toluene: 50 mL
-
Heptane: 50 mL
-
AIBN: 1.0 g
-
Stir until the AIBN is completely dissolved.
-
-
Initiate Suspension: While stirring the aqueous phase at 300 RPM, slowly add the organic phase to the reaction kettle. A stable suspension of fine monomer droplets should form.
-
Polymerization: Increase the temperature of the reaction mixture to 80°C and maintain for 8 hours under a gentle nitrogen blanket with continuous stirring.
-
Curing: After 8 hours, increase the temperature to 95°C for an additional 2 hours to ensure complete reaction of residual monomers.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting polymer beads and wash thoroughly with hot water (3 x 500 mL) to remove the suspending agent.
-
Perform a Soxhlet extraction with methanol for 12 hours to remove the porogens and any unreacted monomers.
-
Dry the beads in a vacuum oven at 60°C to a constant weight.
-
Table 1: Typical Polymerization Parameters and Expected Outputs
| Parameter | Value | Purpose |
| Monomer:Cross-linker Ratio | 3:1 (w/w) | Controls the degree of cross-linking and mechanical stability. |
| Total Monomer % (vs. Water) | 20% (w/v) | Influences bead size and heat dissipation. |
| Porogen Volume | 100% (vs. Monomers) | Determines the final porosity of the resin beads. |
| Initiator Concentration | 1% (w/w vs. Monomers) | Affects the rate of polymerization. |
| Stirring Speed | 300 RPM | Controls droplet size, and thus the final bead diameter. |
| Expected Output | ||
| Appearance | Opaque, yellowish spherical beads | |
| Particle Size | 250-800 µm | |
| Porosity | Macroporous |
Functionalization Pathways for Anion Exchange Resins
The synthesized resin backbone serves as a platform for two distinct functionalization routes.
Protocol: Synthesis of a Strong-Base Anion Exchanger via N-Quaternization
This procedure converts the pyridine nitrogen into a quaternary ammonium group, creating a strong-base anion exchanger.[8][9][10]
Rationale: The reaction is a standard SN2 nucleophilic substitution, where the pyridine nitrogen acts as the nucleophile and the alkyl halide is the electrophile. The resulting positive charge on the nitrogen is permanent and not dependent on pH.
Materials:
-
Poly(this compound-co-DVB) beads (from Section 2)
-
Iodomethane or n-Butyl Bromide
-
N,N-Dimethylformamide (DMF) or Ethanol
Procedure:
-
Swell the resin beads (20 g, dry weight) in DMF (150 mL) in a round-bottom flask for 2 hours.
-
Add the alkylating agent (e.g., n-Butyl Bromide, 50 g, ~3-fold molar excess relative to vinylpyridine units).
-
Equip the flask with a condenser and heat the mixture to 90°C with gentle stirring for 48 hours.
-
Cool the mixture to room temperature.
-
Filter the resin beads and wash sequentially with DMF (3 x 50 mL), methanol (3 x 50 mL), and deionized water (5 x 100 mL).
-
Convert the resin to the chloride form by washing with 1 M HCl (200 mL) followed by deionized water until the washings are neutral (pH ~7).
-
Dry the resin in a vacuum oven at 50°C.
Protocol: Synthesis of a Weak-Base Anion Exchanger via Nitro Group Reduction
This procedure converts the nitro groups into primary amines, creating a weak-base anion exchanger. The reduction using tin(II) chloride in acidic medium is a well-established and effective method for aromatic nitro compounds.[6][7]
Rationale: SnCl₂ acts as a reducing agent, donating electrons to the nitro group in a stepwise process, while the concentrated HCl provides the necessary protons and maintains an acidic environment. The final amine product is initially protonated as the ammonium salt and is neutralized in the work-up.
Materials:
-
Poly(this compound-co-DVB) beads (from Section 2)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
2 M Sodium Hydroxide (NaOH)
Procedure:
-
Place the resin beads (20 g, dry weight) and ethanol (100 mL) in a 500 mL round-bottom flask and allow to swell for 1 hour.
-
In a separate beaker, dissolve SnCl₂·2H₂O (100 g, ~5-fold molar excess) in concentrated HCl (120 mL). This may require gentle warming.
-
Cool the SnCl₂/HCl solution in an ice bath and add it slowly to the flask containing the resin beads.
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 90-100°C) for 24 hours with stirring.
-
Cool the reaction to room temperature. Filter the resin and wash with deionized water until the washings are neutral.
-
To deprotonate the amine and remove tin salts, wash the resin with 2 M NaOH (500 mL) until the washings are alkaline (pH > 10).
-
Wash the resin thoroughly with deionized water until the effluent is neutral (pH ~7).
-
Dry the weak-base resin in a vacuum oven at 50°C.
Characterization and Validation
Successful synthesis must be validated through characterization. This ensures the desired chemical transformations have occurred and provides quantitative data on the resin's performance.
Protocol: Determination of Ion-Exchange Capacity (IEC)
A) Strong-Base Resin (Cl⁻ form):
-
Accurately weigh ~1.0 g of the dry resin into a column.
-
Pass 200 mL of 1 M NaNO₃ solution through the column slowly (1-2 mL/min) to displace all chloride ions.
-
Collect the entire eluate.
-
Titrate the chloride ions in the eluate with a standardized 0.1 M AgNO₃ solution using potassium chromate as an indicator.
-
IEC (meq/g) = (VAgNO₃ × MAgNO₃) / Wdry resin
B) Weak-Base Resin (Free Base form):
-
Accurately weigh ~0.5 g of the dry resin into a flask.
-
Add 100 mL of standardized 0.1 M HCl.
-
Seal the flask and shake for 16 hours to ensure complete protonation of the amine groups.
-
Filter the resin beads, washing them with a small amount of deionized water.
-
Titrate the combined filtrate and washings with standardized 0.1 M NaOH using phenolphthalein as an indicator to determine the amount of unreacted HCl.
-
IEC (meq/g) = [(VHCl initial × MHCl) - (VNaOH × MNaOH)] / Wdry resin
Table 2: Expected Characterization Results
| Resin Type | Key FTIR Peaks (cm⁻¹) | Expected IEC (meq/g) |
| Precursor Resin | ~1520 & ~1350 (asymmetric & symmetric -NO₂ stretch) | N/A |
| Strong-Base Resin | ~1640 (C=N⁺ stretch, shifted), ~1520 & ~1350 (-NO₂ peaks remain) | 2.5 - 3.5 |
| Weak-Base Resin | ~3400 & ~3300 (N-H stretch), ~1620 (N-H bend), Disappearance of -NO₂ peaks | 3.0 - 4.5 |
Applications and Field-Proven Insights
The choice between the strong-base and weak-base resin depends entirely on the target application.
-
Strong-Base Resins: These are effective for removing anions of both strong and weak acids and can be used over a wide pH range. Their high affinity makes them suitable for removing trace contaminants, such as pertechnetate (TcO₄⁻) or chromate (CrO₄²⁻) from nuclear or industrial waste streams.[4][8]
-
Weak-Base Resins: These resins only function as anion exchangers in acidic conditions (typically pH < 6) where the amine groups are protonated. A major advantage is that they can be regenerated with a weak base like NaOH or ammonia, which is often more economical and environmentally friendly than the brine or acid required for strong-base resins.[11] They are ideal for acid absorption or removing anions of strong acids like Cl⁻ and SO₄²⁻.
Conclusion
This compound is a highly valuable and versatile monomer for the synthesis of advanced ion-exchange resins. By following robust polymerization and functionalization protocols, materials can be precisely tailored to exhibit either strong-base or weak-base anion exchange properties. The protocols and validation techniques described herein provide a solid framework for researchers to develop and characterize these high-performance polymers for a wide array of applications in purification, separation, and catalysis.
References
-
Chowdhury, P., Saha, S. K., & Bayen, S. P. (2013). Synthesis of Quaternized poly(4-Vinyl Pyridine) and the Study of its Ion Exchange Property. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 50(9), 977-983. [Link]
-
ResearchGate. (2013). Synthesis of Quaternized poly(4-Vinyl Pyridine) and the Study of its Ion Exchange Property. [Link]
-
Taylor & Francis Online. (2013). Synthesis of Quaternized poly(4-Vinyl Pyridine) and the Study of its Ion Exchange Property. [Link]
- Gula, M. J., et al. (1997). Polyvinylpyridinium anion-exchangers for recovery of technetium and plutonium anions. U.S.
-
ResearchGate. (2024). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. [Link]
-
ResearchGate. (1983). Reduction of nitroaromatics with poly(vinylpyridine) complexes of palladium(II) and platinum(II). [Link]
- Abotsi, G. M. K., et al. (1997). Ion exchange polymers for anion separations. U.S.
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
PubMed. (1953). Synthesis of ion exchange resins. [Link]
-
MDPI. (2022). Facile Synthesis of Hydrogel-Based Ion-Exchange Resins for Nitrite/Nitrate Removal and Studies of Adsorption Behavior. [Link]
-
IntechOpen. (2022). Ion Exchange Resins: Biomedical and Environmental Applications. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Lenntech. Ion Exchange Resins. [Link]
-
OSTI.GOV. (1993). Evaluation of a New, Macroporous Polyvinylpyridine Resin for Processing Plutonium Using Nitrate Anion Exchange. [Link]
-
NIH. (2024). Current Trends in Development and Use of Polymeric Ion-Exchange Resins in Wastewater Treatment. [Link]
-
American Chemical Society Publications. (2003). Polymeric Ion-Exchange Fibers. [Link]
- Google Patents. (1958). Ion exchange resins derived from vinyl pyridine, polyvinyl benzene and styrene compounds.
-
Ion Exchange Ltd. Applications of Ion Exchange Resins. [Link]
-
LinkedIn. (2023). Ion Exchange Resin Applications: Enhancing Water Quality, Chemical Processes, and Environmental Sustainability. [Link]
-
Sunresin. Application Fields of Ion Exchange Resins. [Link]
-
ResearchGate. (2007). Ion Exchange Resins: Drug Delivery and Therapeutic Applications. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
Sources
- 1. Current Trends in Development and Use of Polymeric Ion-Exchange Resins in Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. US5604264A - Polyvinylpyridinium anion-exchangers for recovery of technetium and plutonium anions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. US5670550A - Ion exchange polymers for anion separations - Google Patents [patents.google.com]
- 11. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Inhibiting premature polymerization of 5-Nitro-2-vinylpyridine
Technical Support Center: 5-Nitro-2-vinylpyridine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this highly reactive monomer. Premature polymerization is a significant concern that can compromise experimental integrity, yield, and safety. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs) on this compound Stability
This section addresses fundamental questions regarding the inherent reactivity of this compound and the role of inhibitors.
Q1: Why is this compound so prone to premature polymerization?
The susceptibility of this compound to polymerization stems from its molecular structure. The vinyl group (-CH=CH₂) is an electron-rich site that readily undergoes addition reactions. This reactivity is significantly enhanced by the electron-withdrawing effects of both the pyridine ring and the nitro group (-NO₂). This electronic arrangement makes the vinyl group highly susceptible to attack by free radicals, which can be generated by heat, UV light, or contaminants like peroxides.[1][2][3] Once initiated, a rapid, often exothermic, chain reaction can occur, leading to the formation of an undesirable polymer.[4][5]
Q2: What is a polymerization inhibitor and how does it function?
A polymerization inhibitor is a chemical compound added to reactive monomers to prevent their spontaneous polymerization during transport and storage.[4] Most inhibitors function as radical scavengers. In a typical free-radical polymerization, the reaction is propagated by a carbon-centered radical. Inhibitors are molecules that react with these propagating radicals to form a stable, non-reactive species, effectively terminating the polymerization chain.[6][7] Common inhibitors include phenolic compounds like 4-tert-butylcatechol (TBC) and stable radicals like TEMPO.[4]
Caption: Free-Radical Polymerization and Inhibition.
Q3: My bottle of this compound arrived as a liquid. Does it contain an inhibitor?
Yes. Commercially supplied vinyl monomers are almost universally stabilized with a small amount of an inhibitor to ensure safety and product integrity during shipping and storage.[2][8] The specific inhibitor and its concentration (typically in parts-per-million, ppm) should be listed on the product's Certificate of Analysis (CoA) or Safety Data Sheet (SDS). 4-tert-butylcatechol (TBC) is a common choice for vinylpyridines.[2]
Q4: When is it necessary to remove the inhibitor?
For most polymerization reactions, the inhibitor must be removed immediately prior to use.[9] The presence of an inhibitor will create an induction period or completely prevent the initiation of the desired polymerization. While it is sometimes possible to overcome the inhibitor by adding a large excess of initiator, this is poor practice as it can lead to uncontrolled reactions and polymers with undesirable molecular weight distributions. Therefore, for controlled and successful polymerization, inhibitor removal is a critical step.[9]
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems that may arise during the storage, use, and purification of this compound.
Scenario 1: Polymerization During Storage
Q: I opened my bottle of this compound and found that it is viscous or has solidified. What went wrong, and can I still use it?
A: This indicates that premature polymerization has occurred in the storage container. It is not salvageable and should be disposed of according to your institution's hazardous waste protocols.
-
Causality: This typically happens for one or more of the following reasons:
-
Improper Storage Temperature: this compound is sensitive to heat.[10] Safety data sheets often recommend storage in a freezer (-20°C) or refrigerator (2-8°C) to minimize thermal energy that can initiate polymerization.[10][11]
-
Exposure to Light: UV light can provide the energy to generate free radicals, initiating polymerization. Always store the monomer in an amber or opaque bottle in the dark.[8]
-
Inhibitor Depletion: Inhibitors are consumed over time as they quench radicals that form spontaneously. Over a long storage period, especially under suboptimal conditions, the inhibitor can be fully depleted, leaving the monomer unprotected.
-
Presence of Oxygen: While oxygen can act as an inhibitor for some monomers, its presence can also lead to the formation of peroxides, especially in older solvents or reagents, which are potent polymerization initiators.[4][7]
-
-
Preventative Action:
-
Always check the recommended storage conditions on the SDS and adhere to them strictly.[10][12]
-
Upon receipt, date the bottle and plan to use it within the manufacturer's recommended shelf life.
-
For long-term storage, consider blanketing the headspace of the container with an inert gas like argon or nitrogen to displace oxygen.
-
Scenario 2: Polymerization During a Reaction
Q: I added my purified this compound to my reaction setup, and the solution became viscous or gelled before my initiator was added or the reaction was supposed to start. What is causing this?
A: Uncontrolled polymerization during a reaction, prior to intended initiation, points to an unintended initiation source or the removal of the inhibitor too far in advance of the reaction.
-
Causality & Troubleshooting:
-
High Temperatures: Heating the monomer solution, even for dissolution purposes, can trigger thermal self-initiation. Avoid excessive heating. If heating is necessary, do so gently and for the minimum time required.
-
Contaminated Glassware or Solvents: Peroxides in solvents (like older ethers or THF) or residues on glassware can act as powerful initiators. Always use freshly purified, inhibitor-free solvents and ensure all glassware is scrupulously clean.
-
Timing of Inhibitor Removal: The inhibitor should be removed immediately before the monomer is used in the reaction. Purified, uninhibited monomer has a very limited shelf life—minutes to hours, depending on conditions—and should not be stored.
-
Scenario 3: Polymerization During Purification
Q: I need to purify this compound by distillation, but it keeps polymerizing in the distillation flask. How can I perform this safely?
A: Distillation is a high-risk procedure for reactive monomers due to the elevated temperatures, which can cause rapid, runaway polymerization.[4] Safe purification requires distillation under reduced pressure (vacuum distillation) and the presence of a non-volatile inhibitor.
-
Expert Protocol: Safe Vacuum Distillation
-
Apparatus Setup: Use a clean, dry distillation apparatus. Ensure all ground glass joints are properly greased to maintain a good vacuum.
-
Add a Non-Volatile Inhibitor: Before starting, add a small amount of a non-volatile inhibitor, such as hydroquinone (HQ) or phenothiazine, to the distilling flask. These inhibitors will remain in the flask and prevent polymerization of the hot liquid, but will not co-distill with your monomer.[13]
-
Apply Vacuum: Gradually apply vacuum from a suitable pump. A good vacuum is essential to lower the boiling point significantly, minimizing thermal stress on the monomer.
-
Gentle Heating: Use a heating mantle with a stirrer or a water/oil bath for controlled, even heating. Never heat the flask directly with a flame.
-
Monitor Temperature: Monitor both the pot temperature and the head temperature. The head temperature should remain steady at the boiling point of the monomer at the applied pressure. A rapid increase in the pot temperature is a sign of uncontrolled polymerization.
-
Collect and Stabilize: Collect the distilled monomer in a receiving flask cooled in an ice bath. Immediately add a storage inhibitor (e.g., TBC) to the purified distillate if it needs to be stored for any length of time.
-
Part 3: Key Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for inhibitor removal and a summary of common inhibitors.
Protocol 1: Inhibitor Removal via Alkaline Wash (for Phenolic Inhibitors)
This method is effective for removing acidic phenolic inhibitors like hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and 4-tert-butylcatechol (TBC).[4] The basic wash deprotonates the phenol, forming a water-soluble salt that is extracted into the aqueous phase.[9]
-
Dissolution: Dissolve the this compound monomer in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane). A 1:3 volume ratio of monomer to solvent is a good starting point.
-
Alkaline Extraction: Transfer the solution to a separatory funnel and wash it with a 1 M aqueous sodium hydroxide (NaOH) solution. Use approximately one-third of the organic solution's volume for the wash. Shake gently to avoid emulsification, venting frequently. Drain the aqueous (bottom) layer. Repeat this wash two more times.
-
Neutralization Wash: Wash the organic layer with deionized water to remove any residual NaOH. Repeat until the aqueous wash is neutral (test with pH paper).
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent. The resulting solution contains the purified, inhibitor-free monomer.
-
Solvent Removal (Optional): If the neat monomer is required, remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above room temperature to prevent polymerization.
-
Immediate Use: Use the purified monomer immediately.
Caption: Workflow for Inhibitor Removal by Alkaline Wash.
Protocol 2: Inhibitor Removal via Column Chromatography
This is a fast and efficient method, particularly useful for smaller scales. It relies on the adsorption of the acidic inhibitor onto a basic stationary phase.[14]
-
Column Preparation: Prepare a short column using a glass pipette or a small chromatography column plugged with glass wool.
-
Packing: Fill the column with basic alumina. The amount should be about 10-20 times the weight of the monomer to be purified.
-
Elution: Directly apply the this compound (as supplied, with inhibitor) to the top of the column.
-
Collection: Allow the monomer to pass through the column under gravity or with gentle positive pressure from an inert gas. Collect the purified monomer as it elutes. The inhibitor will remain adsorbed on the alumina.
-
Immediate Use: Use the purified monomer immediately.
Data Summary: Common Polymerization Inhibitors
The selection of an inhibitor depends on the monomer, storage conditions, and required shelf life.[7]
| Inhibitor Name | Abbreviation | Typical Concentration | Primary Removal Method | Key Characteristics |
| 4-tert-Butylcatechol | TBC | 50-1000 ppm | Alkaline Wash, Alumina Column | Very effective, but can impart color. Often requires oxygen to be fully effective.[14] |
| Hydroquinone | HQ | 100-1000 ppm | Alkaline Wash, Alumina Column | General-purpose inhibitor. Requires oxygen to function.[7] |
| Monomethyl Ether of Hydroquinone | MEHQ | 15-200 ppm | Alkaline Wash, Alumina Column | Common for acrylates and other vinyl monomers. Less discoloration than HQ or TBC.[4] |
| Phenothiazine | PTZ | 100-500 ppm | Alumina Column | Highly effective, even at elevated temperatures, but can cause significant color.[13] |
References
- Inhibitor removal from vinyl pyridines - US2826581A.
-
Inhibition of Free Radical Polymerization: A Review. National Institutes of Health (NIH). [Link]
-
Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. ResearchGate. [Link]
-
The control of runaway polymerisation reactions by inhibition techniques. IChemE. [Link]
- Polymerization inhibitors for vinyl monomers and unsaturated polyesters - US3696050A.
-
Polymerisation inhibitor. Wikipedia. [Link]
-
Polymerization in the presence of inhibitor? ResearchGate. [Link]
-
The Kinetics of the Polymerization of 2-Vinyl Pyridine. RSC Publishing. [Link]
- Process for removal of low molecular weight fractions from vinyl pyridine polymers and copolymers - EP0176642A1.
-
INHIBITION OF PREMATURE POLYMERIZATION OF CATIONICALLY CURABLE SYSTEMS BY TRIETHANOLAMINE. Technical University of Liberec. [Link]
- Polymerization of vinylpyridine - US3947526A.
-
2-Vinylpyridine. Wikipedia. [Link]
-
How can i remove inhibitor from vinylpyridine? ResearchGate. [Link]
-
Vinyl pyridine contain hydroquinone as inhibitor. is the washing with 10% NaOH is enough to remove the inhibitor ? ResearchGate. [Link]
-
Troubleshooting step growth polymerization. Reddit. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Safe Operating Procedure for the Handling of Vinylic Monomers. UCLA Chemistry and Biochemistry. [Link]
-
ICSC 1232 - 2-VINYLPYRIDINE. INCHEM. [Link]
-
(PDF) INHIBITION OF PREMATURE POLYMERIZATION OF CATIONICALLY CURABLE SYSTEMS BY TRIETHANOLAMINE. ResearchGate. [Link]
-
Styrene Monomer: Safe Handling Guide. Plastics Europe. [Link]
- Inhibiting polymerization of vinyl aromatic monomers - CN1041513C.
-
Inhibition of Free Radical Polymerization: A Review. MDPI. [Link]
-
How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films. ResearchGate. [Link]
-
The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. LookChem. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - CN112745259A.
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Technical Support Center: Synthesis of 5-Nitro-2-vinylpyridine
Welcome to the comprehensive technical support guide for the synthesis of 5-Nitro-2-vinylpyridine. This resource is meticulously designed for researchers, scientists, and professionals in drug development and materials science. Here, we delve into the common challenges and side reactions encountered during the synthesis of this important chemical intermediate, providing practical troubleshooting advice and in-depth scientific explanations to enhance your experimental success.
Introduction
This compound is a valuable monomer and intermediate due to the presence of three key functional components: a pyridine ring, a nitro group, and a vinyl group. The strongly electron-withdrawing nitro group significantly influences the reactivity of both the pyridine ring and the vinyl moiety, making the synthesis susceptible to specific side reactions. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Condensation of 2-Methyl-5-nitropyridine with Formaldehyde and Subsequent Dehydration
This is a classical and widely employed method for the synthesis of 2-vinylpyridines.[1] However, the presence of the nitro group introduces unique challenges.
Problem 1: Low Yield of the Intermediate, 5-Nitro-2-(2-hydroxyethyl)pyridine
-
Observation: After the condensation reaction of 2-methyl-5-nitropyridine with formaldehyde, analysis of the crude product shows a low yield of the desired alcohol intermediate and the presence of multiple byproducts.
-
Probable Causes & Solutions:
-
Cannizzaro Reaction of Formaldehyde: Under the basic conditions often used for this condensation, formaldehyde can undergo a disproportionation reaction to yield methanol and formate, reducing its availability for the desired reaction.
-
Solution: Maintain a slight excess of formaldehyde and control the reaction temperature carefully. A molar ratio of 2-methyl-5-nitropyridine to formaldehyde of 1:1.5 to 1:2 is often optimal.
-
-
Over-alkylation: The initial product, 5-nitro-2-(2-hydroxyethyl)pyridine, can react with another molecule of formaldehyde to form a diol, which is a common byproduct in similar reactions.
-
Solution: Use a controlled amount of formaldehyde and monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the desired product is maximized.
-
-
Low Reactivity of the Methyl Group: The electron-withdrawing nitro group can reduce the acidity of the methyl protons, making the initial deprotonation and subsequent attack on formaldehyde less favorable.
-
Solution: Employ a slightly stronger base than typically used for unsubstituted 2-methylpyridine, but avoid overly strong bases that can promote the Cannizzaro reaction. Careful optimization of the base, solvent, and temperature is crucial.
-
-
Problem 2: Incomplete Dehydration of 5-Nitro-2-(2-hydroxyethyl)pyridine
-
Observation: The final product contains a significant amount of the starting alcohol, 5-nitro-2-(2-hydroxyethyl)pyridine.
-
Probable Causes & Solutions:
-
Insufficiently Strong Dehydrating Agent or Conditions: The dehydration of the alcohol to the alkene requires forcing conditions, typically strong acids or bases at high temperatures.
-
Solution: Increase the reaction temperature or use a more potent dehydrating agent. For example, if using solid NaOH, ensure it is finely powdered and the reaction is heated sufficiently to drive the elimination. Alternatively, methods employing acid catalysts in a high-boiling inert solvent can be effective.
-
-
Problem 3: Polymerization During Dehydration and/or Distillation
-
Observation: A significant amount of a dark, tarry, or solid polymeric material is formed during the dehydration step or during the final purification by distillation.
-
Probable Causes & Solutions:
-
Acid or Base-Catalyzed Polymerization: The vinylpyridine product is highly susceptible to polymerization, which can be initiated by both acidic and basic conditions, especially at elevated temperatures.[2]
-
Solution:
-
Introduce a Polymerization Inhibitor: Add a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, to the reaction mixture before or during the dehydration and especially before distillation.[3][4]
-
Prompt Neutralization: If using acidic or basic conditions for dehydration, neutralize the reaction mixture as soon as the reaction is complete and before purification.
-
Vacuum Distillation: Purify the final product by vacuum distillation to keep the temperature as low as possible. Ensure the distillation apparatus is clean and free of any acidic or basic residues.
-
-
-
Problem 4: Formation of Colored Impurities
-
Observation: The final product is dark in color, even after distillation.
-
Probable Causes & Solutions:
-
Side Reactions of the Nitro Group: The nitro group can be susceptible to reduction or other side reactions under the harsh conditions of the condensation and dehydration steps, leading to colored byproducts.
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) during the high-temperature steps to minimize oxidative side reactions. Purification by column chromatography on a neutral support like alumina may be necessary if distillation is insufficient.
-
-
Route 2: Wittig Reaction of 5-Nitro-2-formylpyridine
The Wittig reaction is a powerful tool for alkene synthesis and can be an alternative route to this compound.[5][6][7][8]
Problem 1: Low Yield of this compound
-
Observation: The reaction of 5-nitro-2-formylpyridine with a methylidene phosphorane (e.g., methyltriphenylphosphonium bromide and a strong base) gives a low yield of the desired product.
-
Probable Causes & Solutions:
-
Reduced Electrophilicity of the Aldehyde: While the nitro group is electron-withdrawing, the pyridine nitrogen can be protonated or interact with Lewis acidic species, which can affect the reactivity of the aldehyde.
-
Solution: Ensure anhydrous conditions and use a non-protic solvent. The choice of base for generating the ylide is critical; strong, non-nucleophilic bases like n-butyllithium or sodium hydride are typically used.
-
-
Side Reactions of the Ylide: The highly basic ylide can potentially react with the nitro group or deprotonate other positions on the pyridine ring.
-
Solution: Add the aldehyde solution slowly to the pre-formed ylide at low temperature (e.g., -78 °C to 0 °C) to control the reaction and minimize side reactions.
-
-
Problem 2: Difficult Removal of Triphenylphosphine Oxide (TPPO)
-
Observation: The final product is contaminated with triphenylphosphine oxide, which can be difficult to separate by distillation or simple extraction.
-
Probable Causes & Solutions:
-
Inherent Byproduct of the Wittig Reaction: TPPO is a stoichiometric byproduct of the Wittig reaction.
-
Solution:
-
Column Chromatography: Purification by column chromatography is often the most effective method for removing TPPO.
-
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent by the addition of a more polar co-solvent.
-
Alternative Wittig-type Reactions: Consider using a Horner-Wadsworth-Emmons (HWE) reaction, where the phosphate byproduct is water-soluble and easily removed by extraction.
-
-
-
Frequently Asked Questions (FAQs)
Q1: Why is polymerization such a significant issue in the synthesis of this compound?
A1: The vinyl group in this compound is highly activated towards polymerization for two main reasons. Firstly, the vinyl group is conjugated with the electron-deficient pyridine ring, which stabilizes radical and anionic intermediates formed during polymerization. Secondly, the strongly electron-withdrawing nitro group further enhances the electrophilicity of the vinyl group, making it more susceptible to nucleophilic attack, which can initiate anionic polymerization. High temperatures and the presence of acidic or basic catalysts used in the synthesis create a perfect environment for polymerization to occur.[2][9]
Q2: What is the best way to store this compound?
A2: Due to its high propensity for polymerization, this compound should be stored with a polymerization inhibitor (e.g., 0.1% 4-tert-butylcatechol). It should be kept in a tightly sealed container, protected from light, and stored at a low temperature (refrigerated or frozen).[10][11] Before use, the inhibitor may need to be removed, which can typically be achieved by passing the monomer through a short column of basic alumina or by vacuum distillation.[3][12]
Q3: Can nucleophiles add to the vinyl group of this compound as a side reaction?
A3: Yes, this is a very likely side reaction. The combination of the pyridine nitrogen and the nitro group makes the vinyl group highly electron-deficient and an excellent Michael acceptor. Nucleophiles present in the reaction mixture, such as water, alcohols (if used as solvents), or even the hydroxide ions used as a catalyst, can add across the double bond (a 1,4-conjugate addition).[13][14] This can lead to the formation of 2-(2-substituted-ethyl)-5-nitropyridine byproducts. To minimize this, it is important to use non-nucleophilic bases and solvents where possible and to work at the lowest effective temperature.
Q4: Are there alternative synthetic routes to this compound that might avoid some of these side reactions?
A4: While the condensation/dehydration and Wittig routes are common, other methods could be considered:
-
Knoevenagel Condensation: Condensation of 5-nitro-2-formylpyridine with a compound containing an active methylene group (e.g., malonic acid), followed by decarboxylation, could yield the desired product. This route often proceeds under milder conditions than the high-temperature dehydration.
-
Mannich Reaction: While less direct, a Mannich-type reaction could potentially be used to introduce a functionalized ethyl group at the 2-position, which could then be converted to the vinyl group.
Each of these routes will have its own set of potential side reactions that would need to be optimized.
Experimental Protocols
Protocol 1: Synthesis via Condensation and Dehydration
Step 1: Condensation of 2-Methyl-5-nitropyridine with Formaldehyde
-
To a stirred solution of 2-methyl-5-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add an aqueous solution of formaldehyde (1.5 eq, 37% in water).
-
Add a catalytic amount of a base (e.g., triethylamine or a mild inorganic base).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 5-nitro-2-(2-hydroxyethyl)pyridine.
Step 2: Dehydration to this compound
-
To the crude 5-nitro-2-(2-hydroxyethyl)pyridine, add a polymerization inhibitor (e.g., 4-tert-butylcatechol, 0.1 wt%).
-
Add finely powdered sodium hydroxide (2-3 eq) and heat the mixture under vacuum.
-
The product, this compound, will distill as it is formed. Collect the distillate in a flask containing a small amount of polymerization inhibitor.
-
The collected product can be further purified by a second vacuum distillation if necessary.
Data Presentation
| Parameter | Condition | Effect on Main Reaction | Potential Side Reactions Promoted |
| Temperature | Too high | Increased reaction rate | Polymerization, decomposition |
| Too low | Slow or incomplete reaction | - | |
| Base Strength | Too strong | Faster condensation | Cannizzaro reaction, polymerization |
| Too weak | Incomplete condensation | - | |
| Inhibitor | Absent | - | Polymerization |
| Present | No effect | - |
Visualization of Reaction Pathways
Main Synthetic Route and Key Side Reactions
Caption: Main synthesis route and major side reactions.
Troubleshooting Decision Tree
Caption: Troubleshooting low yield of the final product.
References
- US2826581A - Inhibitor removal from vinyl pyridines - Google P
-
Nucleophilic addition - Wikipedia. (URL: [Link])
-
Nucleophilic addition reactions to pyridines - Química Organica.org. (URL: [Link])
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P
- US3010964A - Compositions and process for inhibiting the polymerization of vinyl heterocyclic nitrogen compounds - Google P
-
High performance polymerization inhibitors. (URL: [Link])
-
New developments in nucleophilic additions to nitrones. (URL: [Link])
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Safety Data Sheet - Polymer Source. (URL: [Link])
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - ResearchGate. (URL: [Link])
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - NIH. (URL: [Link])
- CN104016905A - Method for preparing 2-vinylpyridine - Google P
- US5149775A - Method for purifying high molecular weight vinylpyridine/styrene polymers
- US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google P
-
Wittig Reaction - Organic Chemistry Portal. (URL: [Link])
-
Wittig reaction - Wikipedia. (URL: [Link])
-
Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Polymerization in the presence of inhibitor? - ResearchGate. (URL: [Link])
-
Nucleophilic Addition Mechanisms - YouTube. (URL: [Link])
-
Olefination Reactions - Andrew G Myers Research Group. (URL: [Link])
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3 - ResearchGate. (URL: [Link])
-
The Wittig Reaction - Chemistry LibreTexts. (URL: [Link])
-
19.3 Introduction to Nucleophilic Addition Reactions - YouTube. (URL: [Link])
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (URL: [Link])
-
N -Vinyl-Nitroimidazole Cycloadditions: Potential Routes to Nucleoside Analogues. (URL: [Link])
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - MDPI. (URL: [Link])
-
Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine | Request PDF - ResearchGate. (URL: [Link])
-
Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - ResearchGate. (URL: [Link])
-
Degradation of Acid Red 1 Catalyzed by Peroxidase Activity of Iron Oxide Nanoparticles and Detected by SERS - MDPI. (URL: [Link])
-
Degradation of p -nitrophenol by nano-pyrite catalyzed Fenton reaction with enhanced peroxide utilization - ResearchGate. (URL: [Link])
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Technical Support Center: Optimizing Initiator Concentration for 5-Nitro-2-vinylpyridine Polymerization
Welcome to the technical support center for the polymerization of 5-nitro-2-vinylpyridine (5N2VP). This guide is designed for researchers, scientists, and drug development professionals who are working with this specialized monomer. Here, we provide in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to help you navigate the nuances of optimizing initiator concentration for successful and reproducible polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary consequence of using too high an initiator concentration in my 5N2VP polymerization?
Using an excessively high initiator concentration will lead to the rapid generation of a large number of free radicals. This results in the formation of many polymer chains that terminate prematurely, yielding a final product with a low average molecular weight.[1][2] Additionally, the high concentration of radicals increases the probability of termination reactions, which can broaden the molecular weight distribution (increase the Polydispersity Index, PDI) and potentially lower the overall monomer conversion.[3]
Q2: Conversely, what happens if my initiator concentration is too low?
A very low initiator concentration will result in a slow polymerization rate due to the small number of propagating chains.[4] This can lead to incomplete monomer conversion within a practical timeframe. While it generally favors the formation of higher molecular weight polymers, the reaction may be susceptible to inhibition by trace impurities if the radical concentration is too low to overcome them.
Q3: Which class of initiators is most suitable for this compound?
The choice of initiator depends on the desired polymerization method. For conventional free-radical polymerization, azo initiators like 2,2'-Azobisisobutyronitrile (AIBN) or peroxide initiators like benzoyl peroxide (BPO) are common choices.[5] For more controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation Chain-transfer (RAFT), specific initiators and catalysts/chain transfer agents are required.[6][7] Given the electron-withdrawing nature of the nitro group, careful consideration of potential side reactions with the initiator is necessary. Anionic polymerization is also a viable method for vinylpyridine derivatives, though it requires stringent reaction conditions.[8][9][10]
Q4: How does the initiator-to-monomer ratio affect the final polymer's properties?
The initiator-to-monomer ratio is a critical parameter that directly influences the degree of polymerization and, consequently, the molecular weight of the resulting polymer. In conventional free-radical polymerization, a higher initiator-to-monomer ratio leads to lower molecular weight, while a lower ratio results in higher molecular weight.[1][2] In controlled/"living" polymerizations, this relationship is more direct, as the number-average molecular weight can be predicted based on the monomer-to-initiator molar ratio and monomer conversion.[11]
Troubleshooting Guide: Common Experimental Issues
Here we address specific problems you may encounter during the polymerization of 5N2VP and provide actionable solutions centered on initiator concentration.
Problem 1: My polymerization reaction is extremely fast and exothermic, leading to a gel-like or insoluble product.
-
Likely Cause: The initiator concentration is far too high, leading to an uncontrolled, rapid polymerization (a "runaway" reaction). The high rate of propagation and branching can lead to cross-linking, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Reduce Initiator Concentration: Decrease the initiator concentration by 50-75% in your next experiment. A more systematic approach is outlined in the "Experimental Protocol" section below.
-
Lower the Reaction Temperature: Reducing the temperature will decrease the decomposition rate of the initiator, providing a more controlled release of radicals.[12][13]
-
Introduce a Solvent: If performing a bulk polymerization, switching to a solution polymerization by adding an appropriate solvent can help dissipate heat and lower the effective concentration of both monomer and initiator.
-
Problem 2: After 24 hours, my monomer conversion is very low (<30%).
-
Likely Cause: The initiator concentration is too low, or the chosen initiator is not decomposing efficiently at the reaction temperature.
-
Troubleshooting Steps:
-
Increase Initiator Concentration: Incrementally increase the initiator concentration, for example, by 50%. Monitor the reaction for changes in viscosity or by taking samples for conversion analysis (e.g., via ¹H NMR).
-
Verify Initiator Half-Life: Check the half-life of your initiator at the chosen reaction temperature. You may need to increase the temperature to achieve a suitable rate of radical generation.[4] For example, AIBN is commonly used in the 60-80°C range.
-
Check Monomer Purity: The 5N2VP monomer should be purified to remove inhibitors (like 4-tert-butylcatechol) that are often added for storage.[14] These inhibitors will consume the initial radicals and prevent polymerization.
-
Problem 3: My resulting polymer has a very broad Polydispersity Index (PDI > 2.0).
-
Likely Cause: A broad PDI in conventional free-radical polymerization can be caused by several factors related to initiation. An inconsistent rate of initiation, significant chain transfer reactions, or multiple termination pathways can all contribute.
-
Troubleshooting Steps:
-
Optimize Initiator Concentration: Both very high and very low initiator concentrations can sometimes lead to broader PDIs. A systematic optimization is the best approach.
-
Consider a Controlled Radical Polymerization (CRP) Technique: If a narrow PDI is a critical requirement for your application, conventional free-radical polymerization may not be suitable. Techniques like ATRP or RAFT are specifically designed to produce polymers with low PDIs (typically < 1.5).[7][15] These methods maintain a low concentration of active radicals, minimizing termination reactions.[5]
-
Data Summary and Key Relationships
The relationship between initiator concentration and the resulting polymer properties is fundamental to achieving your target material specifications.
| Parameter | Effect of Increasing Initiator Concentration | Rationale |
| Polymerization Rate | Increases | More primary radicals are generated, leading to a higher number of growing polymer chains.[16] |
| Number-Average Molecular Weight (Mₙ) | Decreases | The available monomer is divided among a larger number of polymer chains, resulting in shorter average chain lengths.[1][3] |
| Polydispersity Index (PDI) | Generally Increases | A higher concentration of radicals increases the probability of termination by combination or disproportionation, leading to a less uniform distribution of chain lengths.[3] |
| Monomer Conversion | Can Increase (up to a point) | A faster rate can lead to higher conversion in a given time. However, very high rates can lead to early depletion of monomer around the growing chain (gel effect), sometimes trapping unreacted monomer. |
Experimental Protocol: Systematic Optimization of Initiator Concentration
This protocol describes a series of parallel experiments to determine the optimal initiator concentration for the free-radical solution polymerization of this compound using AIBN.
Objective: To synthesize poly(this compound) and determine the initiator concentration that yields the desired molecular weight and monomer conversion.
Materials:
-
This compound (5N2VP), purified (e.g., by passing through a column of basic alumina to remove inhibitor)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous, inhibitor-free solvent (e.g., Dimethylformamide (DMF) or Toluene)
-
Nitrogen or Argon gas supply
-
Schlenk flasks or similar reaction vessels with magnetic stir bars
-
Thermostated oil bath
Workflow Diagram:
Caption: Workflow for optimizing initiator concentration.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified 5N2VP monomer in the chosen solvent (e.g., 2 M concentration).
-
Prepare a stock solution of the AIBN initiator in the same solvent (e.g., 0.05 M concentration).
-
-
Reaction Setup:
-
Label four Schlenk flasks (1-4).
-
To each flask, add a specific volume of the monomer stock solution (e.g., 10 mL, 20 mmol of 5N2VP).
-
Using a microliter syringe, add the calculated volume of the AIBN stock solution to each flask to achieve the target monomer-to-initiator ([M]/[I]) ratios. For example:
-
Flask 1 ([M]/[I] = 200:1): 2.0 mL of AIBN solution
-
Flask 2 ([M]/[I] = 400:1): 1.0 mL of AIBN solution
-
Flask 3 ([M]/[I] = 800:1): 0.5 mL of AIBN solution
-
Flask 4 ([M]/[I] = 1600:1): 0.25 mL of AIBN solution
-
-
Add enough solvent to each flask to ensure the total reaction volume is the same across all experiments.
-
-
Degassing:
-
Subject each flask to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
After the final cycle, backfill the flasks with an inert gas (N₂ or Ar).
-
-
Polymerization:
-
Immerse all four sealed flasks into a preheated oil bath set to the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for a set amount of time (e.g., 16 hours), ensuring consistent stirring.
-
-
Termination and Isolation:
-
Quench the reactions by removing the flasks from the oil bath and exposing them to air while cooling in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying:
-
Wash the collected polymer with fresh non-solvent to remove any unreacted monomer and initiator fragments.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Analysis:
-
Determine the monomer conversion for each reaction by comparing the mass of the obtained polymer to the initial mass of the monomer. Alternatively, use ¹H NMR analysis of the crude reaction mixture.
-
Characterize the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and Polydispersity Index (PDI = Mₒ/Mₙ) of each polymer sample using Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC).
-
By comparing the results from the four experiments, you can effectively map the relationship between initiator concentration and the final polymer properties, allowing you to select the optimal conditions for your specific target.
Troubleshooting Logic Diagram
Sources
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- 13. Initiator Systems Effect on Particle Coagulation and Particle Size Distribution in One-Step Emulsion Polymerization of Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 15. Controlled radical polymerization of 4-vinylpyridine | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Polymerization of 5-Nitro-2-vinylpyridine
Welcome to the technical support center for the polymerization of 5-Nitro-2-vinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this highly reactive monomer. The presence of a strong electron-withdrawing nitro group significantly influences the polymerization behavior, making careful consideration of solvent choice and reaction conditions paramount for successful and reproducible outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
I. Understanding the Critical Role of the Solvent
The choice of solvent in the polymerization of this compound is not merely a matter of dissolution; it is a critical parameter that dictates the reaction mechanism, kinetics, and the properties of the final polymer. The electron-withdrawing nitro group activates the vinyl group, making the monomer susceptible to both radical and anionic polymerization pathways.[1] The pyridine nitrogen, on the other hand, can interact with solvents and reagents, further influencing the reaction.
Key Solvent Considerations:
-
Polarity and Protic vs. Aprotic Nature: The polarity of the solvent can influence the solubility of the monomer and the resulting polymer. Protic solvents, such as alcohols, can potentially interact with the pyridine nitrogen and may also participate in chain transfer reactions in radical polymerization. Aprotic polar solvents, like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can solvate growing polymer chains and may be suitable for certain polymerization techniques.
-
Coordination with Initiators and Propagating Species: In anionic polymerization, the solvent's ability to solvate the counter-ion of the propagating carbanion significantly impacts the reaction rate and stereochemistry.[2] Ethereal solvents like tetrahydrofuran (THF) are commonly used in anionic polymerizations for this reason.[3]
-
Potential for Side Reactions: Solvents can mediate or participate in undesirable side reactions. For instance, basic impurities in a solvent could initiate premature anionic polymerization. The choice of solvent can also affect the rate of termination and chain transfer events in radical polymerization.[4]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the polymerization of this compound, providing systematic troubleshooting steps.
Issue 1: Spontaneous/Uncontrolled Polymerization
-
Observation: The monomer polymerizes upon storage, during purification, or immediately upon dissolution, often forming an insoluble solid.
-
Root Cause Analysis: this compound is highly prone to self-polymerization due to the activating effect of the nitro group.[1] This can be initiated by:
-
Heat: Elevated temperatures during storage or distillation can trigger thermal self-initiation.
-
Light: UV light can initiate radical polymerization.[1]
-
Contaminants: Trace amounts of radical initiators (e.g., peroxides from aged solvents) or basic/nucleophilic impurities can initiate radical or anionic polymerization, respectively.
-
-
Solutions:
-
Storage: Store the monomer in a cool, dark place, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen).
-
Inhibitors: For long-term storage or purification via distillation, consider adding a suitable radical inhibitor, such as 4-tert-butylcatechol. Be aware that the inhibitor will need to be removed before controlled polymerization experiments.
-
Solvent Purity: Use freshly purified, inhibitor-free solvents. For anionic polymerization, ensure solvents are rigorously dried and deoxygenated.
-
Issue 2: Low Polymer Yield or Incomplete Conversion
-
Observation: The polymerization reaction stalls, resulting in a low yield of the desired polymer.
-
Root Cause Analysis:
-
Inhibitor Presence: Residual inhibitors from the monomer or solvent can quench the polymerization.
-
Insufficient Initiator: The initiator concentration may be too low, or the initiator may have decomposed.
-
Chain Transfer: The chosen solvent may be acting as a chain transfer agent, prematurely terminating growing polymer chains. This can be a significant issue in radical polymerization.
-
Poor Solubility: The growing polymer may precipitate out of solution, preventing further monomer addition.
-
-
Solutions:
-
Monomer and Solvent Purification: Ensure the monomer is free of inhibitors. Use freshly distilled solvents.
-
Initiator Concentration and Handling: Optimize the initiator concentration. Ensure proper handling and storage of the initiator to maintain its activity.
-
Solvent Selection: If chain transfer is suspected, switch to a solvent with a lower chain transfer constant. For example, in radical polymerization, benzene or toluene are generally better choices than alcohols or halogenated solvents.
-
Solubility Enhancement: If precipitation occurs, try a different solvent or a solvent mixture that provides better solubility for the polymer. For poly(2-vinylpyridine), solvents like DMF, THF, toluene, methanol, and chloroform are often effective.[2]
-
Issue 3: Broad Molecular Weight Distribution (High Polydispersity)
-
Observation: The resulting polymer has a broad range of molecular weights, indicating a lack of control over the polymerization process.
-
Root Cause Analysis:
-
Multiple Initiation Events: Uncontrolled initiation from impurities or thermal effects can lead to the formation of polymer chains of varying lengths.
-
Chain Transfer and Termination: Frequent chain transfer and termination reactions are inherent to conventional free-radical polymerization and lead to high polydispersity.[5]
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, not all chains will start growing at the same time.
-
-
Solutions:
-
Controlled Polymerization Techniques: For well-defined polymers with narrow molecular weight distributions, employ controlled/living polymerization methods such as:
-
Nitroxide-Mediated Polymerization (NMP): This technique can be effective for vinylpyridines.[4][6]
-
Atom Transfer Radical Polymerization (ATRP): ATRP offers excellent control over the polymerization of a wide range of vinyl monomers.[7]
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is another versatile controlled radical polymerization technique.[7]
-
-
Anionic Polymerization: Living anionic polymerization, when performed under stringent conditions (high purity reagents, inert atmosphere), can produce polymers with very low polydispersity.[2][3]
-
Optimize Initiation: In any polymerization method, ensure rapid and efficient initiation by selecting an appropriate initiator and optimizing the reaction conditions (e.g., temperature).
-
III. Frequently Asked Questions (FAQs)
Q1: Which type of polymerization—radical or anionic—is more suitable for this compound?
A1: Both radical and anionic polymerization are viable options, but the choice depends on the desired polymer characteristics and experimental capabilities.
-
Anionic Polymerization: The electron-withdrawing nitro group stabilizes the propagating carbanion, making anionic polymerization a highly favorable method. It offers the potential for producing polymers with well-defined molecular weights and narrow distributions (living polymerization).[2] However, it requires stringent experimental conditions, including the complete exclusion of water, oxygen, and other electrophilic impurities.
-
Radical Polymerization: This method is generally more tolerant of impurities and functional groups. However, conventional free-radical polymerization will likely yield a polymer with a broad molecular weight distribution. To achieve better control, controlled/living radical polymerization techniques like NMP, ATRP, or RAFT are strongly recommended.[7]
Q2: What is a good starting solvent for the radical polymerization of this compound?
A2: For a conventional free-radical polymerization, a relatively non-polar, aprotic solvent with a low chain transfer constant is a good starting point. Toluene or dioxane are often suitable choices. If the polymer has poor solubility in these, a more polar aprotic solvent like DMF can be considered, although chain transfer may be more prevalent. It is crucial to use high-purity, inhibitor-free solvents.
Q3: For anionic polymerization, what are the recommended solvents?
A3: Tetrahydrofuran (THF) is the most common and well-studied solvent for the anionic polymerization of vinylpyridines.[2] Its ability to solvate the lithium counter-ion in organolithium-initiated polymerizations leads to a faster and more controlled reaction.[3] It is imperative that the THF is rigorously purified to remove water, peroxides, and other impurities.
Q4: My polymer is soluble in the reaction solvent during polymerization but precipitates during workup. What should I do?
A4: This is a common issue related to the solubility of the final polymer. Poly(2-vinylpyridine) is soluble in a range of organic solvents but typically precipitates from non-solvents like water, hexanes, and ether.[2] To isolate the polymer, precipitation into a non-solvent is the standard procedure. If you are trying to re-dissolve the polymer for characterization, refer to solubility data for poly(2-vinylpyridine) and choose an appropriate good solvent (e.g., THF, DMF, chloroform).[2]
Q5: Can I use protic solvents like methanol or ethanol for the polymerization?
A5:
-
For Radical Polymerization: While possible, it is generally not recommended. Alcohols can have high chain transfer constants, which will limit the molecular weight of the polymer. However, in some cases, they are used, and their effect on the polymerization kinetics should be considered.[4]
-
For Anionic Polymerization: Absolutely not. Protic solvents will immediately quench the propagating carbanions, terminating the polymerization.
IV. Experimental Protocols and Data
Protocol 1: General Procedure for Controlled Radical Polymerization (ATRP)
This is a representative protocol and should be optimized for your specific experimental setup and desired polymer characteristics.
-
Monomer Purification: Pass this compound through a short column of basic alumina to remove any acidic impurities and inhibitors.
-
Reaction Setup: To a dried Schlenk flask, add the catalyst (e.g., Cu(I)Br) and ligand (e.g., PMDETA).
-
Degassing: Seal the flask and cycle between vacuum and inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the purified monomer and a solvent (e.g., anisole or DMF) via syringe.
-
Initiator Addition: Add the initiator (e.g., ethyl α-bromoisobutyrate) via syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature and stir.
-
Monitoring: Periodically take samples under inert atmosphere to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC/SEC).
-
Termination: Once the desired conversion is reached, cool the reaction and expose it to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold hexanes), filter, and dry under vacuum.
Table 1: Solvent Properties and Their Implications for Polymerization
| Solvent | Polarity | Type | Suitability for Radical Polymerization | Suitability for Anionic Polymerization | Key Considerations |
| Toluene | Non-polar | Aprotic | Good | Possible (with certain initiators) | Low chain transfer constant. |
| THF | Polar | Aprotic | Fair | Excellent | Must be rigorously purified for anionic polymerization. |
| DMF | Polar | Aprotic | Fair | Not Recommended | Can have impurities that interfere with anionic polymerization. |
| Methanol | Polar | Protic | Poor | Unsuitable | High chain transfer in radical polymerization; quenches anionic reactions. |
V. Visualizing the Process
Diagram 1: Influence of Solvent on Anionic Polymerization
Sources
Controlling molecular weight and polydispersity of poly(5-Nitro-2-vinylpyridine)
A Guide to Controlling Molecular Weight and Polydispersity
Welcome to the technical support center for the controlled synthesis of poly(5-nitro-2-vinylpyridine) (P5N2VP). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of polymerizing this functionalized vinylpyridine monomer. The presence of both a basic pyridine ring and a strongly electron-withdrawing nitro group presents unique challenges. Achieving precise control over molecular weight (MW) and maintaining a narrow molecular weight distribution (low polydispersity index, PDI) is critical for predictable material properties and performance in downstream applications.
This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations for experimental choices, and field-proven insights to help you overcome common hurdles in your polymerization reactions.
Section 1: Foundational Concepts in P5N2VP Polymerization
Controlling a polymerization means dictating the final polymer chain length and ensuring all chains grow to a similar length. The two key metrics for this are:
-
Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains in a sample, divided by the total number of chains. It is highly sensitive to the presence of small chains.
-
Polydispersity Index (PDI): Defined as Mₙ/Mₙ (where Mₙ is the weight-average molecular weight), the PDI measures the breadth of the molecular weight distribution. An ideal, perfectly uniform polymer would have a PDI of 1.0. In practice, controlled "living" polymerizations aim for PDI values below 1.3, with values under 1.15 often considered excellent.[1] A high PDI indicates a heterogeneous mixture of long and short chains, which can negatively impact material properties.[2]
Challenges Specific to Vinylpyridines:
The nitrogen atom in the pyridine ring is a Lewis base. This basicity can interfere with polymerization in several ways:
-
Anionic Polymerization: The highly reactive carbanionic chain end can attack the electron-poor pyridine ring of another polymer chain, causing termination and broadening the PDI.[3][4]
-
Atom Transfer Radical Polymerization (ATRP): The pyridine nitrogen can coordinate with the copper catalyst, altering its reactivity. In some cases, it can even displace the halogen from the dormant chain end, leading to a loss of control.[5]
The addition of a nitro group at the 5-position further complicates matters by making the pyridine ring even more electron-deficient, potentially increasing the likelihood of nucleophilic side reactions.
Primary Methods for Controlled Polymerization:
To overcome these challenges, several "living" polymerization techniques can be employed. These methods minimize irreversible chain termination and transfer reactions, allowing chains to grow simultaneously.[6]
-
Anionic Polymerization: Offers very fast reaction rates and the potential for very low PDI. However, it is extremely sensitive to impurities and prone to side reactions with the pyridine ring.[3][4] It requires stringent purification of all reagents and an inert, moisture-free environment.
-
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: A robust controlled radical technique that is tolerant of a wide range of functional groups. Control is achieved by adding a RAFT agent, which mediates the exchange between active and dormant polymer chains.[7][8]
-
Atom Transfer Radical Polymerization (ATRP): Another powerful controlled radical method that uses a transition metal complex (typically copper) to reversibly activate and deactivate the growing polymer chains.[5][9]
-
Nitroxide-Mediated Polymerization (NMP): This technique uses a stable nitroxide radical (like TEMPO) to reversibly cap the growing polymer chain end.[10][11][12]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which polymerization method is best for achieving the lowest PDI for P5N2VP? A: While anionic polymerization can theoretically yield the lowest PDIs (<1.05), it is the most technically demanding and susceptible to side reactions with this monomer.[3][4] For a balance of excellent control (PDI < 1.2) and functional group tolerance, RAFT polymerization is often the most reliable choice .[7][13] ATRP can also be effective, but may require significant optimization of the ligand and reaction conditions to prevent catalyst inhibition by the pyridine nitrogen.[5]
Q2: How do I accurately predict the molecular weight of my polymer? A: The theoretical number-average molecular weight (Mₙ,th) is determined by the initial molar ratio of monomer to initiator, adjusted for the final monomer conversion. The formula is: Mₙ,th = ([Monomer]₀ / [Initiator]₀) × (Molecular Weight of Monomer) × (Fractional Conversion) This calculation assumes that every initiator molecule starts one polymer chain. Its accuracy depends entirely on precise stoichiometry and the absence of impurities that might consume the initiator.
Q3: My polymerization is not initiating or has stalled at low conversion. What's the likely cause? A: This is almost always due to impurities. The most common culprits are:
-
Residual Inhibitor: Commercial vinylpyridine monomers contain inhibitors like 4-tert-butylcatechol that must be rigorously removed before use.[14][15]
-
Oxygen: Oxygen readily terminates radical and anionic species. The entire system must be deoxygenated through methods like freeze-pump-thaw cycles or by purging with an inert gas.
-
Water: Water will quench anionic initiators and can interfere with the catalyst complex in ATRP. Solvents and monomers must be thoroughly dried.
Q4: Why is monomer purification so critical? A: As mentioned above, commercial monomers contain stabilizers to prevent spontaneous polymerization during storage.[14] These stabilizers are designed to react with initiating species. Failure to remove them will consume a portion of your initiator, leading to an unpredictable and likely higher-than-expected molecular weight and broader PDI. Furthermore, any moisture or other protic impurities can act as termination or chain transfer agents.
Q5: My final polymer is insoluble in common GPC solvents like THF. What happened? A: This could be due to cross-linking reactions. In anionic polymerization of 2-vinylpyridine, side reactions can lead to chain coupling, which, in severe cases, can result in insoluble networks.[4] Alternatively, if the molecular weight is much higher than intended, the polymer's solubility characteristics can change. For poly(4-vinylpyridine), insolubility in THF is a known issue at higher molecular weights (>5 kDa), especially at the low temperatures used for anionic polymerization.[16] While P5N2VP is a different isomer, similar solubility issues could arise.
Section 3: Troubleshooting Guide
This guide is structured to address specific problems identified during polymer characterization, typically by Gel Permeation Chromatography (GPC/SEC).
Problem 1: High and/or Broad Polydispersity (PDI > 1.3)
A broad PDI means polymer chains grew for different lengths of time. This loss of control is the most common experimental failure.
-
Potential Cause A: Slow Initiation
-
The "Why": For a narrow PDI, all polymer chains must start growing at the same time. If the rate of initiation is slow compared to the rate of propagation, new chains are still being formed while older chains have already grown significantly. This creates a wide distribution of chain lengths.[6][17]
-
The Solution:
-
Select a Fast-Initiating System: For anionic polymerization, use a highly efficient initiator like sec-Butyllithium. For ATRP/RAFT, choose an initiator with a structure similar to the propagating radical and a labile bond that cleaves rapidly under the reaction conditions (e.g., AIBN for RAFT, ethyl α-bromoisobutyrate for ATRP).
-
Ensure Initiator Purity: Impurities can degrade the initiator. If using organolithium reagents, titrate them before use to determine the active concentration.
-
Optimize Temperature: Ensure the reaction temperature is sufficient to cause rapid decomposition of the initiator (for radical methods).
-
-
-
Potential Cause B: Chain Termination & Transfer
-
The "Why": "Living" polymerizations are defined by the absence of termination and chain transfer.[6] Impurities like water, oxygen, or solvents with labile protons can react with the growing chain end, terminating its growth. This premature "death" of chains leads to a low molecular weight shoulder in the GPC trace and a broad PDI.
-
The Solution:
-
Rigorous Monomer Purification: Distill the this compound monomer from a suitable drying agent (e.g., CaH₂) under reduced pressure immediately before use. Alternatively, pass it through a column of activated basic alumina to remove the inhibitor and any acidic impurities.
-
Solvent Purity: Use anhydrous solvents. If necessary, distill them from appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for toluene).
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (high-purity argon or nitrogen) using either a glovebox or Schlenk line techniques. Deoxygenate all liquids by at least three freeze-pump-thaw cycles.
-
-
-
Potential Cause C: Side Reactions with the Pyridine Ring
-
The "Why": The electron-deficient pyridine ring is susceptible to nucleophilic attack. In anionic polymerization, the carbanionic propagating center of one chain can attack the pyridine ring of another, terminating both.[3][4] In ATRP, the pyridine nitrogen can complex too strongly with the copper catalyst, disrupting the activation/deactivation equilibrium essential for control.[5]
-
The Solution:
-
For Anionic Polymerization:
-
Low Temperature: Conduct the polymerization at -78 °C (dry ice/acetone bath). This dramatically slows the rate of side reactions relative to the rate of propagation.[18]
-
Add Salts: The addition of salts like lithium chloride (LiCl) can help to temper the reactivity of the carbanionic chain end, suppressing side reactions.[4]
-
-
For ATRP:
-
Ligand Choice: Use a strongly binding ligand like tris[2-(dimethylamino)ethyl]amine (Me₆TREN) to ensure it is not easily displaced from the copper center by the monomer or polymer.
-
Initiator Choice: Consider using an alkyl chloride-based initiator instead of a bromide. The more stable C-Cl bond can sometimes reduce side reactions where the pyridine displaces the halogen.[5]
-
-
-
Problem 2: Incorrect Molecular Weight (Observed Mₙ ≠ Theoretical Mₙ)
-
Potential Cause A: Observed Mₙ is Higher than Theoretical Mₙ
-
The "Why": This occurs when the effective concentration of your initiator is lower than you calculated. The most common reason is the presence of unremoved polymerization inhibitor, which scavenges a portion of the initiator before it can start a polymer chain.
-
The Solution: Implement a more rigorous monomer purification protocol. Passing the monomer through a plug of basic alumina immediately before adding it to the reaction flask is a highly effective method for removing inhibitors.
-
-
Potential Cause B: Observed Mₙ is Lower than Theoretical Mₙ
-
The "Why": This indicates that either the polymerization did not proceed to the conversion you assumed in your calculation, or that chain transfer events created more polymer chains than initiator molecules.
-
The Solution:
-
Measure Conversion: Do not assume 100% conversion. Take an aliquot from the reaction mixture, quench it, and measure the residual monomer via ¹H NMR or GC. Use the measured conversion in your Mₙ,th calculation.
-
Check for Impurities: Water is a common chain transfer agent that will lead to more chains being formed than intended, thus lowering the average molecular weight. Re-evaluate all purification and drying procedures.
-
-
Problem 3: Bimodal or Multimodal GPC Trace
A GPC trace with multiple distinct peaks indicates the presence of several discrete polymer populations.
-
Potential Cause A: Slow/Poor Mixing of Initiator
-
The "Why": In very fast polymerizations like anionic, if the initiator is not dispersed instantly throughout the monomer solution, it will create a localized region of high initiator concentration. This area will produce many short polymer chains. The remaining monomer will then be polymerized by the slowly diffusing initiator, forming a separate population of long chains.[3]
-
The Solution: Ensure vigorous stirring of the monomer solution. Add the initiator solution slowly, dropwise, or via syringe pump directly into the vortex of the stirred solution to promote rapid mixing.
-
-
Potential Cause B: Mid-Reaction Impurity Introduction
-
The "Why": If a significant amount of an impurity (e.g., an air leak into the flask) is introduced partway through the polymerization, it can terminate all the growing chains. If the impurity is consumed, any remaining active catalyst/initiator and monomer may then form a new, second population of chains, resulting in a bimodal distribution.
-
The Solution: Meticulously check all glassware for cracks and ensure all seals and joints on your Schlenk line or reactor are secure before starting the reaction.
-
-
Potential Cause C: Chain Coupling Reactions
-
The "Why": Side reactions, particularly in anionic polymerization, can cause two growing chains to couple together. This will produce a polymer population with a molecular weight roughly double that of the main population, appearing as a distinct high-MW peak or shoulder in the GPC trace.[4]
-
The Solution: Refer to the solutions for "Side Reactions with the Pyridine Ring" (Problem 1, Cause C), such as using very low temperatures (-78 °C) and additives like LiCl.
-
Section 4: Experimental Protocols and Data
Example Protocol: RAFT Polymerization of this compound
This protocol is provided as a starting point and should be optimized for your specific molecular weight target.
Objective: Synthesize P5N2VP with a target Mₙ of 15,000 g/mol and a low PDI.
Materials:
-
This compound (monomer), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
Anhydrous 1,4-Dioxane (Solvent)
Procedure:
-
Monomer Purification: Pass this compound through a short column of basic alumina to remove inhibitor. Store under argon at -20°C for no more than one week.[16]
-
Reaction Setup: In a glovebox or on a Schlenk line, add the following to a dry Schlenk flask equipped with a magnetic stir bar:
-
CPADB (RAFT Agent): (Target Mₙ requires a [Monomer]/[RAFT] ratio of ~100. Adjust for exact mass).
-
AIBN (Initiator): Use a [RAFT]/[AIBN] ratio of 5:1.
-
Purified this compound (Monomer): 1.50 g (10.0 mmol).
-
Anhydrous 1,4-Dioxane: 5.0 mL.
-
-
Deoxygenation: Subject the sealed flask to three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C. Let the reaction proceed for the desired time (e.g., 8-16 hours). Monitor conversion by taking aliquots.
-
Termination & Isolation: To quench the reaction, cool the flask in an ice bath and expose the solution to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Purification: Filter the precipitated polymer. To further purify, re-dissolve the polymer in a small amount of a good solvent (like THF or DMF) and re-precipitate.[19]
-
Drying: Dry the final polymer under vacuum at 40 °C overnight.
-
Characterization: Analyze the polymer's Mₙ and PDI using GPC/SEC.[20][21] Determine final conversion using ¹H NMR.
Data Summary: Comparison of Polymerization Methods
| Method | Typical PDI | Key Advantages | Key Disadvantages & Mitigation |
| Anionic | 1.03 - 1.15 | Very fast; can produce highly uniform polymers. | Extremely sensitive to impurities; prone to side reactions with pyridine ring. Mitigation: Use high-vacuum techniques, -78°C reaction temp, add LiCl.[4][18] |
| RAFT | 1.10 - 1.30 | Excellent functional group tolerance; robust and less sensitive to impurities than anionic. | Requires synthesis/purchase of RAFT agent; may require screening of agents for optimal control.[7][22] |
| ATRP | 1.10 - 1.30 | Good control; commercially available initiators and catalysts. | Catalyst can be inhibited by pyridine nitrogen; potential for side reactions. Mitigation: Use strongly coordinating ligands (Me₆TREN), screen different copper sources/oxidation states.[5] |
| NMP | 1.20 - 1.40 | Simple system (monomer, initiator, nitroxide); metal-free. | Typically requires higher temperatures; may offer less precise control than RAFT or ATRP for this monomer.[10][12] |
Section 5: Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing polymerization issues.
ATRP Control Mechanism
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- 9. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
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- 14. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 15. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
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- 20. resolvemass.ca [resolvemass.ca]
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- 22. Synthesis of poly(N-isopropylacrylamide)-b-poly(2-vinylpyridine) block copolymers via RAFT polymerization and micellization behavior in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Nitro-2-vinylpyridine Copolymerization
Welcome to the technical support center for the copolymerization of 5-Nitro-2-vinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this specialized monomer. As Senior Application Scientists, we have compiled this resource based on established polymerization principles and field-proven insights to help you achieve successful and reproducible results in your experiments.
The presence of the electron-withdrawing nitro group on the pyridine ring introduces unique challenges and considerations compared to the polymerization of unsubstituted vinylpyridines. This guide provides a structured approach to troubleshooting common issues you may encounter, from monomer purification to polymer characterization.
Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific problems. Each answer provides potential causes and actionable solutions.
Problem 1: My polymerization reaction fails to initiate or shows very low monomer conversion.
Potential Causes & Solutions:
-
Inhibitor Presence: Commercial this compound may contain inhibitors (like 4-tert-butylcatechol) to prevent spontaneous polymerization during storage.[1] These inhibitors will quench the radicals generated by your initiator, effectively preventing polymerization.
-
Oxygen Inhibition: Radical polymerizations are highly sensitive to oxygen. Oxygen can react with the initiating and propagating radicals to form stable peroxide species, which inhibit the polymerization process.[5]
-
Solution: Ensure your reaction setup is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles for sealed reactions or by purging the reaction mixture with an inert gas (e.g., argon or nitrogen) for a sufficient amount of time before and during the polymerization.[1]
-
-
Initiator Incompatibility or Insufficient Amount: The choice and concentration of the initiator are critical. An initiator with a low decomposition rate at the reaction temperature will result in a slow initiation and overall low conversion.
-
Solution: Select an initiator with a suitable half-life at your desired polymerization temperature. For example, 2,2'-azobisisobutyronitrile (AIBN) is a common choice for polymerizations around 60-80 °C.[1][6] If inhibitors are suspected to be present even after purification, a slightly higher initiator concentration might be necessary; however, this can also lead to lower molecular weight polymers and broader polydispersity.
-
-
Solvent Effects: The choice of solvent can influence the polymerization kinetics.
-
Solution: Use dry, inhibitor-free solvents. For radical polymerization, common solvents like toluene, 1,4-dioxane, or N,N-dimethylformamide (DMF) can be used. Ensure the solvent is compatible with your chosen polymerization technique and does not have a high chain transfer constant.
-
Problem 2: The polymerization is uncontrolled, leading to a broad molecular weight distribution (high dispersity, Đ).
Potential Causes & Solutions:
-
High Initiator Concentration: An excessively high initiator concentration leads to the generation of a large number of polymer chains simultaneously, which can result in a higher rate of termination reactions and, consequently, a broader molecular weight distribution.
-
Solution: Optimize the monomer-to-initiator ratio. A higher ratio will generally lead to higher molecular weight and better control, up to a certain limit.
-
-
Chain Transfer Reactions: Chain transfer to monomer, solvent, or other species in the reaction mixture can terminate a growing polymer chain and initiate a new one, leading to a broader molecular weight distribution.
-
Solution: Choose a solvent with a low chain transfer constant. If chain transfer to the monomer is significant, consider lowering the reaction temperature, although this will also decrease the polymerization rate.
-
-
Lack of a Control Agent (for Controlled Radical Polymerization): To achieve a well-controlled polymerization with a narrow molecular weight distribution, a controlled radical polymerization (CRP) technique such as RAFT, ATRP, or NMP is highly recommended.[7][8][9]
-
Solution:
-
RAFT Polymerization: This technique is versatile and tolerant to a wide range of functional groups.[7] The choice of the RAFT agent is crucial and depends on the comonomer used. For vinylpyridines, dithiobenzoates and trithiocarbonates are often employed.[7][10]
-
ATRP: This method can provide excellent control but can be sensitive to the pyridine nitrogen, which can coordinate with the copper catalyst and affect its activity.[8] The use of a suitable ligand and careful optimization of the catalyst system are necessary.
-
NMP: Nitroxide-mediated polymerization can also be used for vinylpyridines, but may require specific conditions and additives to achieve good control.[4][9]
-
-
Problem 3: I observe the formation of a precipitate or gel during polymerization.
Potential Causes & Solutions:
-
Poor Solubility of the Copolymer: The resulting copolymer may be insoluble in the chosen reaction solvent, leading to precipitation as it forms.
-
Solution: Select a solvent that is a good solvent for both the monomers and the resulting copolymer. You may need to perform small-scale solubility tests of the expected copolymer.
-
-
Cross-linking Reactions: Unwanted side reactions can lead to cross-linking and gel formation. This can be caused by impurities or by reactions involving the nitro group under certain conditions.
-
Solution: Ensure high purity of all reactants and solvents. Lowering the reaction temperature might help to suppress side reactions. Analyze the structure of the gel to understand the cross-linking mechanism.
-
-
High Conversion in Bulk Polymerization: At high monomer conversions, particularly in bulk polymerizations, the viscosity of the reaction mixture can increase significantly (the Trommsdorff-Norrish effect), leading to a decrease in the rate of termination reactions and a rapid increase in the polymerization rate and temperature, which can result in gelation.
-
Solution: Perform the polymerization in solution to better dissipate the heat of polymerization. If bulk polymerization is necessary, stop the reaction at a lower conversion before the onset of autoacceleration.
-
Frequently Asked Questions (FAQs)
Q1: How should I purify and store this compound monomer?
A1: The monomer should be purified to remove inhibitors immediately before use. Passing it through a short column of basic alumina is a common and effective method.[2][3] Store the purified monomer under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., in a refrigerator) and in the dark to prevent spontaneous polymerization.[1]
Q2: What is the expected effect of the 5-nitro group on the copolymerization behavior?
A2: The nitro group is a strong electron-withdrawing group. This is expected to:
-
Increase the reactivity of the vinyl group towards radical attack, potentially altering the monomer reactivity ratios in a copolymerization. You will likely need to determine these reactivity ratios experimentally for your specific comonomer system to predict and control the copolymer composition.
-
Decrease the basicity of the pyridine nitrogen. This might be advantageous in techniques like ATRP, as it could reduce the coordination of the monomer/polymer to the copper catalyst, potentially leading to better control compared to unsubstituted vinylpyridines.
-
Decrease the thermal stability of the resulting polymer. The presence of nitro groups can lower the decomposition temperature of the polymer.[11]
Q3: How can I characterize the resulting copolymer?
A3:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the copolymer composition by integrating the signals corresponding to each monomer unit.[12] It can also provide information about the microstructure of the copolymer.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the copolymer.[13][14] This is crucial for assessing the level of control over the polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the incorporation of both monomers into the copolymer by identifying their characteristic functional group vibrations.[15][16]
Q4: Can I use anionic polymerization for this compound?
A4: Anionic polymerization is generally not suitable for monomers containing nitro groups. The nitro group is a strong electrophile and will likely react with the anionic initiator and propagating chain ends, leading to termination and other side reactions.[17] While anionic polymerization of vinylpyridines is well-established, the presence of the nitro group makes this approach highly challenging.[18][19]
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Prepare a short column (e.g., in a Pasteur pipette or a small chromatography column) with a plug of glass wool at the bottom.
-
Fill the column with basic alumina (activated, Brockmann I). The amount of alumina should be about 10-20 times the weight of the monomer.
-
Add the this compound monomer to the top of the column.
-
Allow the monomer to pass through the alumina column under gravity or with gentle pressure from an inert gas.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Use the purified monomer immediately for the best results.
Protocol 2: General Procedure for RAFT Copolymerization
This is a general protocol that should be optimized for your specific comonomer and desired polymer characteristics.
Materials:
-
This compound (purified)
-
Comonomer (e.g., styrene, methyl methacrylate, purified)
-
RAFT agent (e.g., cumyl dithiobenzoate for styrene, a trithiocarbonate for acrylates)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
In a Schlenk flask, add the desired amounts of this compound, the comonomer, the RAFT agent, and the initiator.
-
Add the anhydrous solvent to achieve the desired monomer concentration.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to deoxygenate the reaction mixture.
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C for AIBN).
-
Stir the reaction mixture for the predetermined time. You can take aliquots at different time points to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC.
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a small amount of a good solvent (e.g., THF or chloroform) and re-precipitate to further purify it.
-
Dry the final copolymer under vacuum to a constant weight.
Visualizations
Troubleshooting Workflow
Caption: General workflow for RAFT copolymerization.
References
- Hadichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2002). Anionic Polymerization: High Vacuum Techniques. Journal of Polymer Science Part A: Polymer Chemistry, 40(1), 1-1.
- Hild, G., & Rempp, P. (1981). Anionic polymerization of 2-vinylpyridine. Die Makromolekulare Chemie, 182(9), 2635-2646.
- Hsieh, H. L., & Quirk, R. P. (1996).
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
- Charleux, B., & Nicolas, J. (2007). Nitroxide-mediated polymerization.
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd.
- Georges, M. K., Veregin, R. P. N., Kazmaier, P. M., & Hamer, G. K. (1993). Narrow molecular weight resins by a free-radical polymerization process. Macromolecules, 26(11), 2987-2988.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
- Striegel, A. M., Yau, W. W., Kirkland, J. J., & Bly, D. D. (2009).
- Mori, S., & Barth, H. G. (2013). Size exclusion chromatography. Springer Science & Business Media.
- Matyjaszewski, K., & Tsarevsky, N. V. (2009). Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 131(51), 18216-18217.
- Cowie, J. M. G., & Arrighi, V. (2007).
-
ResearchGate. (2017). How can i remove inhibitor from vinylpyridine? can i just use basic alumina or have to used vacuum distillation? Thank you. Retrieved from [Link]
-
Magritek. (2020). Determination of copolymer composition by benchtop NMR. Retrieved from [Link]
- Stuart, B. H. (2004).
- Beyler, C. L., & Hirschler, M. M. (2002). Thermal decomposition of polymers. SFPE handbook of fire protection engineering, 1, 110-131.
- Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505.
- Ray, G. J., Johnson, J. R., & Knox, J. R. (1978). Carbon-13 nuclear magnetic resonance of vinylpyridine-styrene copolymers. Journal of Polymer Science: Polymer Chemistry Edition, 16(5), 1031-1040.
-
Matyjaszewski Polymer Group. (n.d.). Additional Monomers. Carnegie Mellon University. Retrieved from [Link]
- Chalari, I., Pitsikalis, M., & Hadjichristidis, N. (2001). Controlled free-radical polymerization of 2-vinylpyridine in the presence of nitroxides. Journal of Polymer Science Part A: Polymer Chemistry, 39(16), 2889-2895.
- Lalevée, J., & Fouassier, J. P. (2012). Photopolymerization.
- Odian, G. (2004).
-
Wikipedia. (n.d.). 2-Vinylpyridine. Retrieved from [Link]
- Anastasaki, A., Nikolaou, V., & Haddleton, D. M. (2016).
- Cianga, I., & Yagci, Y. (2004). Synthesis and characterization of poly(2-vinylpyridine) and poly(4-vinylpyridine) with metal oxide (TiO2, ZnO) films for the photocatalytic degradation of methyl orange and benzoic acid. Reactive and Functional Polymers, 61(2), 241-251.
- Liu, Y., Liu, C., & He, B. (2008). Synthesis of poly (N-isopropylacrylamide)-b-poly (2-vinylpyridine) block copolymers via RAFT polymerization and micellization behavior in aqueous solution. Journal of colloid and interface science, 322(2), 654-659.
- Ciardelli, F., & Pieroni, O. (1980). Polymerization of vinylpyridines. Advances in Polymer Science, 37, 1-52.
- Smith, D. B., & Percec, V. (2004). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Journal of Polymer Science Part A: Polymer Chemistry, 42(18), 4647-4656.
- Matyjaszewski, K. (Ed.). (2000). Controlled radical polymerization (Vol. 768). American Chemical Society.
- U.S. Patent No. 5,149,775. (1992).
-
ResearchGate. (2025). Thermal degradation of poly(2-vinylpyridine) copolymers. Retrieved from [Link]
- Google Patents. (2016).
- Pitsikalis, M., Pispas, S., & Hadjichristidis, N. (1997). Anionic polymerization of vinylpyridines. Progress in Polymer Science, 22(7), 1431-1479.
-
ResearchGate. (2021). Common issues associated with the copolymerization of olefins and vinyl.... Retrieved from [Link]
- Zhang, L., & Eisenberg, A. (2000). Multiple morphologies of "crew-cut" aggregates of polystyrene-b-poly (acrylic acid) block copolymers. Science, 268(5218), 1728-1731.
Sources
- 1. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Synthesis of poly(N-isopropylacrylamide)-b-poly(2-vinylpyridine) block copolymers via RAFT polymerization and micellization behavior in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nsrrc.org.tw [nsrrc.org.tw]
- 9. researchgate.net [researchgate.net]
- 10. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization: synthesis and isoporous thin film morphology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 13. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 14. Composition-Property Relationships of pH-Responsive Poly[(2-vinylpyridine)-co-(butyl methacrylate)] Copolymers for Reverse Enteric Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 18. Nucleophile-initiated anionic polymerization of zwitterionic monomers derived from vinylpyridines in aqueous media under ambient aerobic conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Technical Support Center: Synthesis of 5-Nitro-2-vinylpyridine
Welcome to the technical support center for the synthesis of 5-Nitro-2-vinylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic protocols effectively.
Core Synthesis Principles: The Reaction of 2-Methyl-5-nitropyridine with Formaldehyde
The most common and direct route to this compound is the reaction of its precursor, 2-methyl-5-nitropyridine, with formaldehyde. This transformation is a classic example of a condensation reaction followed by dehydration.
The Mechanism: A Two-Step Process
-
Condensation (Hydroxyalkylation): The synthesis begins with the activation of the methyl group at the 2-position of the pyridine ring. The strongly electron-withdrawing nitro group at the 5-position increases the acidity of the methyl protons, making them susceptible to deprotonation by a base or enabling reaction under acidic conditions. This facilitates a nucleophilic attack on the electrophilic carbonyl carbon of formaldehyde, forming an intermediate, 2-(2-hydroxyethyl)-5-nitropyridine.
-
Dehydration: This intermediate is then subjected to dehydration to form the vinyl group. This step is typically acid or base-catalyzed and often driven by heat. The removal of a water molecule results in the formation of the desired C=C double bond, yielding this compound.
This two-step sequence can often be performed in a single pot ("one-step" process) or as two distinct synthetic operations. A one-step process in a pipeline reactor under high temperature and pressure with a strong acid catalyst is a common industrial approach for the synthesis of the non-nitrated 2-vinylpyridine, and similar principles apply here.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?
Low or no yield is one of the most common issues and can stem from several factors. A systematic approach to troubleshooting is essential.[2]
Answer:
-
Cause A: Incomplete Reaction
-
Why it happens: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inefficient catalysis. The activation of the methyl group on 2-methyl-5-nitropyridine is the crucial first step and can be sluggish.
-
How to solve it:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material (2-methyl-5-nitropyridine).[2] If the starting material is still present after the expected reaction time, the reaction is incomplete.
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10°C). Be cautious, as excessive heat can lead to polymerization and byproduct formation. For analogous reactions of 2-picoline with formaldehyde, temperatures can range from 160-240°C under pressure.[1]
-
Check Your Catalyst: Ensure your acid or base catalyst is active and used in the correct concentration. For acid catalysis (e.g., sulfuric or phosphoric acid), concentrations are typically 5-10% relative to formaldehyde.[1] If using a base, ensure it is strong enough to deprotonate the methyl group.
-
-
-
Cause B: Degradation of Starting Material or Product
-
Why it happens: Nitro-aromatic compounds can be sensitive to high temperatures and strongly basic or acidic conditions, leading to decomposition. The vinylpyridine product is also susceptible to degradation.
-
How to solve it:
-
Lower the Temperature: If you suspect degradation, try running the reaction at a lower temperature for a longer period.
-
Control pH: Ensure the pH of your reaction is within an optimal range. Extreme pH levels can promote side reactions.
-
-
-
Cause C: Impure Starting Materials
-
Why it happens: Impurities in your 2-methyl-5-nitropyridine or formaldehyde can interfere with the reaction. Water in the formaldehyde solution can also dilute the catalyst and alter reaction conditions.
-
How to solve it:
-
Verify Purity: Confirm the purity of your starting materials using techniques like NMR or melting point analysis.
-
Use High-Purity Reagents: If necessary, purify your starting materials before the reaction. 2-methyl-5-nitropyridine can be purified by recrystallization.
-
-
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low yield.
Question 2: My reaction mixture turned into a solid mass, or I isolated a polymer instead of my product. Why did this happen?
This is a classic problem when working with vinyl monomers, especially vinylpyridines.
Answer:
-
Cause: Spontaneous Polymerization
-
Why it happens: The vinyl group of this compound is highly susceptible to radical polymerization.[3] This process can be initiated by heat, light, or trace impurities (like peroxides). Once initiated, the polymerization is often exothermic and can proceed rapidly, leading to the solidification of the reaction mixture.
-
How to solve it:
-
Use a Polymerization Inhibitor: This is the most critical step. Inhibitors are radical scavengers that prevent the polymerization chain reaction from starting.[4] Common choices for vinylpyridines include 4-tert-butylcatechol (TBC) or 4-methoxyphenol (MEHQ).[4] These should be added to the reaction mixture and are essential during purification (especially distillation).
-
Control Temperature: Keep the reaction and purification temperatures as low as possible. While heat is needed for the dehydration step, excessive temperatures will accelerate polymerization.
-
Exclude Light and Oxygen: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light using aluminum foil. Oxygen can sometimes promote polymerization, although it can also act as an inhibitor in some cases.[4]
-
Purify Monomer Before Use: If you are starting from a commercial source of a similar vinyl monomer, it's often recommended to remove the storage inhibitor before use, but for this synthesis, adding an inhibitor to the reaction itself is key.[3]
-
-
Question 3: My final product is impure, and I'm having trouble purifying it. What are the likely impurities and how can I remove them?
Purification can be challenging due to the reactivity of the product and the presence of structurally similar byproducts.
Answer:
-
Likely Impurities:
-
Unreacted 2-methyl-5-nitropyridine: The starting material.
-
2-(2-hydroxyethyl)-5-nitropyridine: The intermediate from the condensation step.
-
Polymer: Oligomers or polymers of the final product.
-
Other Byproducts: Byproducts from side reactions, which could include compounds from over-reaction with formaldehyde or degradation.
-
-
Purification Strategies:
-
Work-up Procedure: After the reaction, a proper aqueous work-up is crucial to remove the catalyst and any water-soluble components. This typically involves neutralizing the reaction mixture and extracting the product into an organic solvent.
-
Distillation Under Reduced Pressure: This is the most common method for purifying vinylpyridines.
-
CRITICAL: Always add a polymerization inhibitor (e.g., TBC) to the distillation flask.
-
Use a vacuum to lower the boiling point and minimize thermal stress on the compound.
-
Monitor the distillation temperature and pressure carefully to collect the correct fraction.
-
-
Column Chromatography: If distillation is not effective, column chromatography on silica gel can be used.[5]
-
Solvent System: Use a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane. Determine the optimal solvent system using TLC first.
-
Speed is Key: Do not let the column run dry and try to complete the chromatography relatively quickly to minimize the risk of polymerization on the silica gel.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this synthesis? A: Both strong acids (sulfuric acid, phosphoric acid) and bases (sodium hydroxide, potassium hydroxide) can catalyze the reaction.[1][6] The choice often depends on the specific reaction setup (e.g., one-step vs. two-step) and desired conditions. For dehydration of the intermediate alcohol, a base like potassium hydroxide is often used.[6]
Q2: What are the optimal molar ratios of reactants? A: For the related synthesis of 2-vinylpyridine, the molar ratio of picoline to formaldehyde is often in the range of 1.5:1 to 3.5:1.[1] Using an excess of the picoline derivative can help to minimize side reactions of formaldehyde and drive the reaction to completion.
Q3: How should I store the final this compound product? A: The product is sensitive to heat and light and can polymerize over time. It should be stored in a refrigerator, in a dark bottle, and under an inert atmosphere if possible. Crucially, a polymerization inhibitor like TBC or MEHQ must be added for storage.[4]
Q4: What are the key safety precautions for this synthesis? A:
-
Reagents: 2-methyl-5-nitropyridine is an irritant to the skin, eyes, and respiratory system.[3] Formaldehyde is a known carcinogen and is toxic. Handle both in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Reaction Conditions: If the reaction is run under pressure, ensure the equipment is properly rated and shielded.
-
Product Handling: The product is likely to be toxic and lachrymatory (causes tearing). Avoid inhalation and skin contact.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on analogous syntheses of vinylpyridines and should be optimized for your specific laboratory conditions.
Step 1: Condensation and Dehydration
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-methyl-5-nitropyridine (1.0 eq).
-
Atmosphere: Purge the system with an inert gas like nitrogen.
-
Catalyst: Add the chosen catalyst. For example, powdered potassium hydroxide (0.1 - 0.5 eq).[6]
-
Inhibitor: Add a polymerization inhibitor, such as 4-tert-butylcatechol (TBC, ~0.1 wt%).
-
Reagent Addition: Slowly add an aqueous solution of formaldehyde (e.g., 37 wt%, 1.0-1.2 eq) to the flask while stirring.
-
Reaction: Heat the mixture to a temperature sufficient for both condensation and subsequent dehydration (e.g., 90-160°C).[7] Monitor the reaction progress by TLC or HPLC.
Step 2: Work-up and Extraction
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly add water to the reaction mixture to dissolve any inorganic salts.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Step 3: Purification
-
Setup for Distillation: To the crude product in a distillation flask, add a fresh portion of polymerization inhibitor (TBC).
-
Vacuum Distillation: Purify the crude product by vacuum distillation. Collect the fraction corresponding to the boiling point of this compound. The pressure and temperature will need to be determined empirically.
Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Data Summary Table
| Parameter | Recommended Range/Value | Rationale / Key Reference |
| Starting Materials | ||
| 2-Methyl-5-nitropyridine | 1.0 equivalent | Limiting reagent. |
| Formaldehyde (37% aq.) | 1.0 - 1.2 equivalents | Slight excess can drive the reaction. |
| Reaction Conditions | ||
| Temperature | 90 - 240 °C | Temperature dependent on catalyst and pressure. Lower end for base-catalyzed dehydration, higher end for acid-catalyzed one-pot.[1][7] |
| Catalyst | Strong Acid or Base | H₂SO₄, H₃PO₄, or KOH are common for analogous reactions.[1][6] |
| Polymerization Inhibitor | ~0.1 wt% (e.g., TBC, MEHQ) | CRITICAL to prevent polymerization of the vinyl group.[4] |
| Atmosphere | Inert (N₂ or Ar) | Prevents potential side reactions and polymerization initiated by oxygen. |
| Purification | ||
| Method | Vacuum Distillation | Reduces boiling point to prevent thermal degradation and polymerization. |
| Additive for Purification | Fresh Polymerization Inhibitor | Essential to add before heating for distillation. |
References
- The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide. (n.d.). Benchchem.
- Polymerisation inhibitor. (2023, November 26). In Wikipedia.
- Polymerization Inhibitors. (n.d.).
- Studies on Nitrofuran Derivatives. VI. : Synthesis of 2-(5-Nitro-2-furyl)vinylpyridinemethanol and 2-(5-Nitro-2-furyl)
- Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. (2021).
- Polymerization in the presence of inhibitor? (2021, April 30).
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Method for preparing 2-vinylpyridine. (2014).
- Process for the preparation of vinylpyridine from picoline over modified zeolites. (2004).
- Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. (2011).
- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
- Method for synthesizing and preparing 2-vinyl pyridine. (2013).
- A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. (2021).
- A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (2017). Reaction Chemistry & Engineering.
- This compound (Cas 67475-16-5). (n.d.). Parchem.
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2022).
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2022).
- Process for large-scale preparation of 2-vinyl pyridine. (2006).
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013).
- Separation of 2-Vinylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (2021). ACS Omega.
- Process for the production of 2-methyl-5-ethyl pyridine. (1974).
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.).
- Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. (2023). Dalton Transactions.
- Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016).
- 2-Methyl-5-nitropyridine synthesis. (n.d.). ChemicalBook.
- Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. (2022).
- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2019). Molecules.
- Synthesis and FT–IR study of the acido–basic properties of the V2O5 catalysts supported on zirconia. (2013). Arabian Journal of Chemistry.
- Reproducibility of published methods for 4-Methyl-5-nitropicolinaldehyde synthesis. (n.d.). Benchchem.
- Preparation method of 5-nitro-2-aminopyridine. (2015).
- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (n.d.). Benchchem.
- 2-Vinylpyridine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- 2-Vinylpyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- This compound|119836-85-0. (n.d.). Cochemical.
- Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. (n.d.). Benchchem.
- Separation and Purification of Plant Extracts by Removal of Chlorophyll, Xanthophylls and Pigments using Mineral Adsorbents in Liquid Chromatography (CLS). (2023). Corpus Publishers.
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- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
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Technical Support Center: Purification of 5-Nitro-2-vinylpyridine Polymers
Welcome to the technical support center for the purification of 5-nitro-2-vinylpyridine (5N2VP) polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this unique polymer. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of poly(this compound) (P5N2VP) particularly challenging compared to other vinylpyridine polymers?
A1: The primary challenge stems from the presence of the nitro group at the 5-position of the pyridine ring. This group is strongly electron-withdrawing, which significantly alters the polymer's properties in several ways[1][2]:
-
Altered Solubility: The nitro group increases the polarity of the polymer, which can change its solubility profile compared to unsubstituted poly(2-vinylpyridine) (P2VP). Finding an effective solvent/non-solvent system for precipitation can be more complex.
-
Stronger Intermolecular Interactions: The electron-withdrawing nature of the nitro group can lead to stronger dipole-dipole interactions between polymer chains, potentially causing aggregation and making complete dissolution difficult.
-
Potential for Side Reactions: The nitro group can be susceptible to reduction or other chemical transformations under certain conditions, which must be considered when choosing purification methods and reagents.
-
Color: The presence of the nitro aromatic group often imparts a color to the polymer, which can sometimes interfere with certain characterization techniques or be an undesirable trait in the final product.
Q2: How can I effectively remove unreacted this compound monomer from my polymer?
A2: Removal of the residual monomer is critical for obtaining a pure polymer and for accurate downstream characterization and application. Several techniques can be employed, with precipitation being the most common.[3] The key is to select a solvent in which the polymer is soluble and a non-solvent in which the polymer is insoluble, but the monomer is soluble. Other effective methods include:
-
Repeated Precipitations: Performing two to three precipitation cycles is often necessary to reduce the monomer content to acceptable levels.[3]
-
Soxhlet Extraction: This continuous extraction method can be very effective for removing residual monomers and low molecular weight oligomers.[3]
-
Dialysis/Ultrafiltration: For polymers soluble in certain solvents, dialysis against a non-solvent for the polymer can effectively remove small molecules like monomers.[3]
Q3: Which analytical techniques are essential for assessing the purity of my P5N2VP?
A3: A combination of techniques is recommended for a comprehensive assessment of purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the polymer structure and detecting the absence of monomer signals.[4][5][6] The disappearance of the vinyl proton signals from the monomer is a clear indicator of its removal.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight distribution (MWD) and polydispersity index (PDI) of the polymer.[5][7] A pure polymer should exhibit a monomodal distribution, and the absence of a low molecular weight tail can indicate the successful removal of oligomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic functional groups of the polymer and the absence of monomer-specific peaks.[4][5]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer, which is a characteristic property of the pure polymer.[4][8]
Troubleshooting Guide
Problem 1: My P5N2VP polymer will not fully dissolve in the chosen solvent for precipitation.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incorrect Solvent Choice | Test a range of polar aprotic solvents such as DMF, DMSO, or NMP. Gentle heating and extended stirring may be necessary. | The nitro group increases the polymer's polarity, requiring more polar solvents for dissolution compared to P2VP. |
| Cross-linking | Review your polymerization conditions. High temperatures or certain initiators can sometimes lead to side reactions and cross-linking. | Cross-linked polymers form insoluble gels rather than true solutions. |
| High Molecular Weight | High molecular weight polymers often dissolve more slowly. Allow for longer dissolution times with gentle agitation. | Longer polymer chains have more entanglement and require more time to be fully solvated. |
Problem 2: The polymer precipitates as a sticky, unmanageable mass instead of a fine powder.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Precipitation is too rapid. | Add the polymer solution dropwise into a vigorously stirred non-solvent. | Slow addition allows for the gradual formation of polymer nuclei, leading to a finer precipitate rather than a large aggregate. |
| Poor non-solvent choice. | Experiment with different non-solvents. A mixture of non-solvents can sometimes yield better results. | The ideal non-solvent should cause the polymer to precipitate cleanly without becoming overly swollen or sticky. |
| Temperature of the non-solvent. | Precipitating into a cold non-solvent can often result in a finer powder. | Lower temperatures decrease polymer chain mobility, favoring rapid solidification into smaller particles. |
Problem 3: NMR analysis still shows the presence of residual monomer after multiple precipitations.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Monomer is trapped within the polymer matrix. | Re-dissolve the polymer completely and re-precipitate. Ensure vigorous stirring during precipitation. | Incomplete dissolution before re-precipitation can trap impurities. Vigorous stirring helps to break up aggregates. |
| Inefficient washing. | After filtration, wash the polymer powder thoroughly with fresh, cold non-solvent. | This helps to remove any residual monomer that may be adhering to the surface of the polymer particles. |
| The chosen non-solvent is not optimal for the monomer. | Ensure the monomer is highly soluble in the non-solvent. You may need to switch to a different non-solvent. | For efficient removal, there must be a large difference in solubility between the polymer and the monomer in the non-solvent. |
Experimental Protocol: Purification of P5N2VP by Precipitation
This protocol outlines a standard procedure for the purification of P5N2VP.
1. Dissolution of the Crude Polymer: a. Weigh the crude P5N2VP polymer obtained from your polymerization reaction. b. In a clean, dry flask, dissolve the polymer in a suitable solvent (e.g., N,N-dimethylformamide - DMF) to a concentration of approximately 5-10% (w/v). c. Stir the mixture at room temperature until the polymer is completely dissolved. Gentle heating (e.g., 40-50 °C) may be applied to aid dissolution, but be cautious of potential polymer degradation at higher temperatures.
2. Precipitation of the Polymer: a. In a separate, larger beaker, place a volume of a suitable non-solvent (e.g., cold methanol) that is at least 10 times the volume of the polymer solution. b. Vigorously stir the non-solvent using a magnetic stirrer. c. Slowly add the polymer solution dropwise to the stirring non-solvent using a dropping funnel or a pipette. d. A precipitate should form immediately. Continue adding the polymer solution slowly to ensure the formation of a fine powder.
3. Isolation and Washing: a. Once all the polymer solution has been added, continue stirring the suspension for an additional 30 minutes to ensure complete precipitation. b. Collect the precipitated polymer by vacuum filtration using a Buchner funnel and an appropriate filter paper. c. Wash the polymer on the filter paper with several portions of fresh, cold non-solvent to remove any remaining monomer and other impurities.
4. Repetition of Purification (if necessary): a. For higher purity, the dissolution and precipitation steps (1 and 2) can be repeated 2-3 times.
5. Drying the Purified Polymer: a. After the final wash, press the polymer on the filter paper to remove as much solvent as possible. b. Transfer the polymer to a clean, pre-weighed watch glass or petri dish. c. Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved. This may take 24-48 hours.
6. Purity Assessment: a. Characterize the dried polymer using NMR, GPC/SEC, and FTIR to confirm its purity and structural integrity.
Visualizing the Purification Workflow
Caption: Workflow for P5N2VP Purification
Summary of Key Purification Parameters
| Parameter | Recommended Range | Rationale |
| Polymer Concentration in Solvent | 5-10% (w/v) | A lower concentration ensures complete dissolution and prevents the formation of a highly viscous solution that is difficult to handle. |
| Volume Ratio (Non-Solvent:Solvent) | 10:1 to 20:1 | A large excess of non-solvent ensures rapid and complete precipitation of the polymer. |
| Precipitation Temperature | 0-25 °C | Lower temperatures often lead to the formation of a finer, more easily handled precipitate. |
| Drying Temperature | 40-60 °C | High enough to remove residual solvent without causing thermal degradation of the polymer. |
References
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI.
- Top Analytical Techniques for Characterizing Custom Polymers.
- Polymer Characteriz
- Polymer Analysis: Essential Techniques and Strategies for Modern Labor
- Polymer Analysis/Characterization.
- Exploring the Techniques Used in Polymer Analysis. Technology Networks.
- Is there any method other than precipitation to remove residual monomer
- Poly(2-vinyl pyridine) Sample #: P3675-2VP Structure: Composition. Polymer Source.
- Poly(methacrylic acid-ran-2-vinylpyridine)
- Polymer Reference M
- Poly(2-vinylpyridine) [MW 200000-400000]. Polysciences.
- (PDF) Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization.
- Recent Progress in Nitro-Promoted Direct Functionaliz
- CAS 25014-15-7 Poly(2-vinylpyridine). Alfa Chemistry.
- Surface characterization of poly-2-vinylpyridine—A polymer for area selective deposition techniques.
- Technical D
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. NIH.
- Method for purifying high molecular weight vinylpyridine/styrene polymers
- Method of diminishing unreacted monomer in vinyl polymer and toner...
- Techniques for reducing residual monomer content in polymers: A review.
- A Walk through Recent Nitro Chemistry Advances. PMC.
- Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. Dalton Transactions (RSC Publishing).
- VINYLPYRIDINES, STABILIZED. CAMEO Chemicals.
- High-Capacity Poly(4-vinylpyridine)
- Behavior of 3-Vinylpyridine in Nitroxide-Mediated Radical Polymerization: The Influence of Nitroxide Concentration, Solvent, and Temper
- Application Notes and Protocols: 3-Isopropyl-5-vinylpyridine in the Synthesis of Functional Polymers. Benchchem.
- Poly(2-vinylpyridine) Standards. Agilent.
- RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applic
- Shining light on the nitro group: distinct reactivity and selectivity.
- GPC/SEC Analysis of Poly(2-vinylpyridine)s. Agilent.
- A method for in-situ preparation of poly(4-vinylpyridine) polymers by self-stabilizing precipitation polymerization.
- Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid.
- Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer.
- Antibacterial activities of polystyrene--poly(4-vinyl pyridine) and poly(styrene--4-vinyl pyridine).
- Recent Developments in the Catalytic Enantioselective Sakurai Reaction. MDPI.
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Thermal stability issues of poly(5-Nitro-2-vinylpyridine)
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with poly(5-nitro-2-vinylpyridine) [P(5N2VP)]. The introduction of a nitro group onto the pyridine ring significantly alters the polymer's electronic properties and, critically, its thermal stability. This document provides in-depth troubleshooting advice and foundational knowledge to navigate the unique challenges presented by this energetic polymer.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal behavior of P(5N2VP), drawing comparisons to its well-studied, non-nitrated analog, poly(2-vinylpyridine) [P2VP].
Question 1: What is the anticipated thermal stability of poly(this compound) and how does it compare to standard poly(2-vinylpyridine)?
Answer: The introduction of an electron-withdrawing nitro (-NO₂) group is expected to significantly decrease the thermal stability of the polymer compared to its non-nitrated counterpart, P2VP. While P2VP exhibits a complex degradation mechanism starting at temperatures well above 300°C[1][2], the C-NO₂ bond is a known thermally labile point in many molecules[3]. Studies on other nitrated polymers, such as nitrocellulose, show that thermal decomposition can begin at temperatures as low as 180-240°C[4][5]. Therefore, researchers should anticipate that P(5N2VP) will undergo thermal degradation at considerably lower temperatures than P2VP. The degradation is likely to be a multi-stage process, initiated by the cleavage of the C-NO₂ bond, followed by the degradation of the polymer backbone.
Question 2: What are the primary factors that can negatively impact the thermal stability of my P(5N2VP) sample?
Answer: Several factors beyond the inherent chemical structure can influence the measured thermal stability:
-
Purity: Residual initiator, monomer, or solvents from the polymerization process can act as plasticizers or initiate degradation pathways at lower temperatures.
-
Molecular Weight: While not always linear, variations in polymer chain length can affect thermal properties. Consistency in synthesis is key.[6]
-
Presence of Oxygen: The experimental atmosphere is critical. Degradation in the presence of air (oxidative degradation) often occurs at lower temperatures and can proceed through different mechanisms compared to degradation under an inert nitrogen or argon atmosphere.[7][8]
-
Metal Contamination: P2VP is known to complex with metal ions, which can drastically alter its degradation pathway.[6][9][10] If P(5N2VP) retains this capability, trace metals from reactors or spatulas could catalyze decomposition.
Question 3: What analytical techniques are essential for evaluating the thermal stability of P(5N2VP)?
Answer: The standard suite of tools for thermal analysis is highly applicable here:
-
Thermogravimetric Analysis (TGA): This is the cornerstone technique. It measures the change in mass of a sample as a function of temperature, providing key data points like the onset of decomposition (Tonset) and the temperature of maximum degradation rate.[7][8]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg) and can also reveal exothermic or endothermic events associated with degradation.[11][12]
-
TGA coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR): These hyphenated techniques are invaluable for identifying the gaseous byproducts (evolved gas analysis) released during decomposition. For P(5N2VP), this could definitively identify the temperatures at which nitro-related compounds (e.g., NO₂, N₂O) and pyridine-based fragments are released.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the thermal analysis of P(5N2VP).
Issue 1: Premature Degradation — My polymer degrades at a lower temperature than anticipated.
Your P(5N2VP) sample shows a significant weight loss in TGA at a temperature well below the expected range for a polyvinylpyridine backbone, potentially under 200°C.
Causality Analysis: This issue is most often caused by extrinsic factors rather than the polymer backbone itself. The C-NO₂ bond is inherently weak, but its decomposition should be reasonably predictable. Premature degradation points to the presence of even less stable components or catalytic effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature polymer degradation.
Issue 2: My TGA/DSC results are not reproducible.
You run multiple analyses on the same polymer batch, but the Tonset or Tg values vary significantly between runs.
Causality Analysis: Reproducibility issues almost always stem from inconsistencies in the experimental procedure or sample heterogeneity. The instrument itself is rarely the primary cause if it passes routine calibration.
Key Areas to Scrutinize:
-
TGA/DSC Parameters: Even small changes in heating rate can shift degradation temperatures. A higher heating rate generally results in a higher measured Tonset.[8] Ensure the heating rate, gas flow rate, and sample pan type are identical for all runs.
-
Sample Mass & Preparation: Using vastly different sample masses can cause temperature lag issues. Ensure the sample is packed consistently at the bottom of the crucible to maintain uniform heat transfer.
-
Sample Heterogeneity: Ensure the portion of the polymer batch you are sampling is representative of the whole. If the polymer was dried improperly, different sections might have different residual solvent levels.
Issue 3: I see multiple, unexpected mass loss steps in my TGA curve.
The TGA thermogram shows more than two distinct degradation steps, making it difficult to interpret.
Causality Analysis: This is a strong indicator of a complex, multi-stage degradation mechanism. For P(5N2VP), this is not entirely unexpected and can be a feature, not a flaw.
Hypothetical Degradation Pathway for P(5N2VP):
Caption: A hypothetical multi-stage thermal degradation pathway for P(5N2VP).
Recommended Actions:
-
Evolved Gas Analysis (EGA): This is the most direct way to resolve the issue. Use TGA-MS or TGA-FTIR to identify the molecules being released during each mass loss step. You would expect to see species like NO or NO₂ in the first step, followed by pyridine and other organic fragments in subsequent, higher-temperature steps.
-
Vary the Atmosphere: Compare runs in an inert (N₂) versus an oxidative (air) atmosphere. The presence of oxygen can introduce new degradation pathways and help elucidate the mechanism.
Part 3: Data & Protocols
Comparative Thermal Properties
The following table summarizes known data for related polymers and provides an expert-projected range for P(5N2VP) to serve as an experimental baseline. Note: The values for P(5N2VP) are estimates based on chemical principles and require experimental verification.
| Thermal Property | Poly(2-vinylpyridine) (P2VP) | Poly(4-vinylpyridine) (P4VP) | Poly(this compound) (P(5N2VP)) |
| Glass Transition Temp. (Tg) | ~104 °C[2] | 142 - 150 °C[2] | Projected: 110 - 130 °C (Nitro group may increase stiffness but also disrupt packing) |
| Onset Decomposition (Tonset, N₂) | ~380 - 400 °C[2][6] | ~400 °C[2] | Projected: 180 - 240 °C (Dominated by labile C-NO₂ bond)[4][11] |
| Primary Degradation Products | Pyridine, monomer, protonated oligomers[1] | Primarily monomer (depolymerization)[1][2] | Projected: NO₂, N₂O, followed by pyridine, monomer, and char |
Experimental Protocol: Standard TGA for P(5N2VP)
This protocol provides a robust starting point for reproducible analysis.
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's guidelines using certified standards.
-
Sample Preparation:
-
Ensure the polymer sample is thoroughly dried under vacuum at a mild temperature (e.g., 60°C) for 12-24 hours to remove residual solvents.
-
Weigh 5-10 mg of the dried polymer into a clean, tared ceramic or platinum TGA pan. Record the exact mass.
-
Gently tap the pan to ensure the sample forms a thin, even layer at the bottom.
-
-
TGA Program Parameters:
-
Gas: High-purity nitrogen (99.999%).
-
Flow Rate: Set balance purge gas to 40 mL/min and sample purge gas to 60 mL/min.
-
Thermal Program:
-
Step 1 (Equilibration): Equilibrate at 30°C.
-
Step 2 (Drying/Solvent Removal): Isothermal hold at 120°C for 20 minutes. (This helps remove any strongly adsorbed water or solvent and provides a stable starting mass).
-
Step 3 (Ramp): Heat from 120°C to 600°C at a rate of 10°C/min.
-
-
-
Data Analysis:
-
Determine the onset temperature of degradation (Tonset).
-
Use the first derivative of the TGA curve (the DTG curve) to identify the temperature(s) of maximum mass loss rate for each degradation step.[7]
-
Record the percentage of residual mass at the end of the experiment.
-
References
- Bawn, C. E. H., & Ledwith, A. (1990). Thermal decomposition of poly(2-vinylpyridine): Effect of complexation with copper chloride.
- Hacaloğlu, J., et al. (2009). Thermal degradation of poly(vinylpyridine)s.
- Orhan, T., & Hacaloğlu, J. (2013). Thermal degradation of poly(2-vinylpyridine) copolymers. OpenMETU.
- Ghaieni, H. R., et al. (2015). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. Journal of Thermal Analysis and Calorimetry, 123(1), 45-52.
- Vryonis, O., et al. (2021). Poly(vinyl pyridine)
- Hacaloğlu, J. (2013). Thermal degradation of poly(2-vinylpyridine) copolymers. OpenMETU.
- Wang, Y., et al. (2021). A study on thermal stability of nitrocellulose. Journal of Physics: Conference Series, 1732(1), 012117.
- Vryonis, O., et al. (2021). Poly(vinyl pyridine)
- Straus, S., & Wall, L. A. (1958). Thermal degradation of polymers at high temperatures. Journal of Research of the National Bureau of Standards, 60(1), 39-45.
- Chemistry For Everyone. (2023).
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Ramirez-Gutierrez, C. F., et al. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 13(16), 2736.
- Joseph, P. (2019). Thermogravimetric Analysis of Polymers. IntechOpen.
- Aly, K. I. (1993). Synthesis, characterization and thermal behaviour of some poly(2-vinyl pyridine) complexes.
- Patel, M. M., & Manavalan, R. (1994). Thermal stability of poly(4-vinyl pyridine) and polymer complexes of 4-vinyl pyridine with some transition metal chlorides.
- Hacaloğlu, J., et al. (2015). Preparation and thermal characterization of poly(2-vinylpyridine) copolymers coordinated to Cr nanoparticles.
- Manelis, G. B. (2003). Thermal Decomposition of Aliphatic Nitro-compounds. Propellants, Explosives, Pyrotechnics, 28(2), 57-70.
- BenchChem. (2025). A Comparative Guide to the Thermal Properties of Poly(4-vinylpyridine) and Poly(2-vinylpyridine).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. youtube.com [youtube.com]
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- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. Thermal decomposition of poly(2-vinylpyridine): Effect of complexation with copper chloride | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of 5-Nitro-2-vinylpyridine
Welcome to the technical support center for the polymerization of 5-Nitro-2-vinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the synthesis of poly(this compound). Here, we address common issues, particularly the prevention of cross-linking, through a series of frequently asked questions and troubleshooting protocols. Our approach is grounded in established principles of polymer chemistry to ensure scientific integrity and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem 1: My this compound polymerization resulted in an insoluble gel. What's happening and how can I fix it?
Answer:
The formation of an insoluble gel is a classic indicator of extensive cross-linking in your polymer. Instead of linear, soluble polymer chains, a three-dimensional network has formed. This is a common issue with vinylpyridines, and the presence of a strong electron-withdrawing nitro group on the pyridine ring in this compound introduces additional complexities.
Root Causes of Cross-Linking:
-
Anionic Polymerization Side Reactions: If you are using an anionic polymerization method (e.g., with n-butyllithium or other organometallic initiators), the propagating carbanion at the end of the growing polymer chain is a strong nucleophile. This carbanion can attack the electron-deficient pyridine ring of another monomer or a neighboring polymer chain, in addition to reacting with the vinyl group. This side reaction creates a branch point, and multiple such events lead to a cross-linked network.[1][2][3] The nitro group further activates the pyridine ring, making it more susceptible to this nucleophilic attack. Monomers with polar substituents like nitro groups are known to undergo side reactions with initiators and propagating anions, making controlled anionic polymerization to high molecular weights generally not possible.[1]
-
Free-Radical Polymerization Issues: While less common than in anionic polymerization, cross-linking can still occur in free-radical polymerization, especially at high monomer conversions. As the concentration of monomer decreases, the likelihood of the propagating radical abstracting a hydrogen atom from the polymer backbone or the pyridine ring increases, creating a new radical site on the chain that can initiate the growth of a new chain, leading to branching and eventual cross-linking.
Troubleshooting Flowchart for Cross-Linking:
Caption: Troubleshooting decision tree for addressing cross-linking.
Problem 2: I want to avoid cross-linking from the start. What is the best polymerization strategy for this compound?
Answer:
Given the high propensity for side reactions with this compound, a Controlled Radical Polymerization (CRP) method is the most robust strategy to obtain well-defined, linear, and soluble polymers. CRP techniques, such as Nitroxide-Mediated Polymerization (NMP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are designed to minimize termination and side reactions by keeping the concentration of active propagating radicals very low at any given time.
Why CRP is Recommended:
-
Minimizes Side Reactions: By maintaining a low concentration of active radicals, CRP significantly reduces the probability of chain transfer to the polymer or side reactions with the pyridine ring, which are the primary causes of cross-linking.
-
Controlled Molecular Weight and Low Dispersity: These methods allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.5).
-
Tolerance of Functional Groups: RAFT polymerization, in particular, is known for its tolerance to a wide variety of functional groups, making it well-suited for a monomer containing a nitro group.
Recommended Starting Point: RAFT Polymerization
RAFT polymerization is an excellent choice due to its versatility with functional monomers. A typical RAFT process involves a standard free-radical initiator (like AIBN) and a RAFT chain transfer agent (CTA).
Experimental Protocol: RAFT Polymerization of this compound
-
Monomer Purification: It is crucial to remove any polymerization inhibitors from the this compound monomer. This can be achieved by passing the monomer through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask, combine:
-
This compound (monomer)
-
A suitable RAFT agent (e.g., a trithiocarbonate)
-
A free-radical initiator (e.g., AIBN)
-
An appropriate solvent (e.g., 1,4-dioxane or DMF)
-
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the specified time.
-
Termination and Precipitation: After the desired time (or conversion), stop the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Parameter Comparison for Polymerization Methods:
| Parameter | Anionic Polymerization | Free-Radical Polymerization | RAFT Polymerization (Recommended) |
| Cross-linking Risk | Very High | Moderate to High | Low |
| Control over MW | Potentially good, but difficult | Poor | Excellent |
| Dispersity (Đ) | Can be low, but side reactions broaden it | High (>1.5) | Low (<1.5) |
| Functional Group Tolerance | Poor (side reactions with nitro group) | Good | Excellent |
| Reaction Conditions | Stringent (anhydrous, inert atmosphere, low temp.) | Less stringent | Moderate (requires degassing) |
Problem 3: My polymerization is very slow or doesn't initiate at all. What could be the issue?
Answer:
A sluggish or non-existent polymerization can be frustrating. The causes can range from issues with the monomer to problems with the initiation system.
Potential Causes and Solutions:
-
Presence of Inhibitors: Commercial vinyl monomers are often shipped with inhibitors (like hydroquinone or MEHQ) to prevent spontaneous polymerization during storage.[4] These must be removed before polymerization.
-
Solution: Purify the monomer by passing it through a column of basic alumina immediately before use.
-
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerizations. It reacts with the initial radicals to form stable peroxide species that do not initiate polymerization.
-
Solution: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solution.
-
-
Inactive Initiator: The initiator may have decomposed during storage.
-
Solution: Use a fresh batch of initiator or recrystallize the old batch. Store initiators at the recommended temperature (often refrigerated).
-
-
Incorrect Temperature: The rate of decomposition of the initiator is highly dependent on temperature. If the reaction temperature is too low for the chosen initiator, the rate of radical generation will be too slow.
-
Solution: Ensure your reaction temperature is appropriate for the half-life of your initiator. For example, AIBN is commonly used at temperatures between 60-80 °C.
-
Logical Flow for Diagnosing Initiation Problems:
Caption: Diagnostic workflow for polymerization initiation failure.
References
-
Hadjichristidis, N., Pitsikalis, M., & Hirao, A. (2015). Anionic Polymerization. In Encyclopedia of Polymeric Nanomaterials. Springer, Berlin, Heidelberg. [Link]
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. [Link]
-
Pitsikalis, M. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1695–1716. [Link]
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Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]
-
Zolfigol, M. A., et al. (2012). Side reactions in anionic homo- and hybrid polymerization of 2- and 4-vinylpyridines. Journal of the Serbian Chemical Society, 77(10), 1343-1357. [Link]
-
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. [Link]
-
Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science, 32(1), 93-146. [Link]
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Validation & Comparative
A Comprehensive Guide to the Structural Validation of Poly(5-Nitro-2-vinylpyridine) by Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and materials science, the precise structural elucidation of novel polymers is paramount to understanding their properties and potential applications. Poly(5-nitro-2-vinylpyridine) (P5N2VP), a functionalized polymer with potential applications in areas such as drug delivery and energetic materials, presents a unique analytical challenge due to the influence of the nitro group on its spectral characteristics. This guide provides a comprehensive, in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of P5N2VP, grounded in field-proven insights and experimental data.
The Central Role of NMR in Polymer Structure Validation
NMR spectroscopy stands as the cornerstone technique for the unambiguous determination of polymer structure. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides unparalleled detail regarding monomer incorporation, tacticity, and the presence of impurities or side-reaction products. For P5N2VP, where the strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of the pyridine ring and the polymer backbone, NMR is not just a characterization tool but a critical validation system.
The causality behind choosing NMR as the primary validation method lies in its ability to provide a detailed "fingerprint" of the polymer's molecular structure. Unlike methods that provide information on bulk properties, NMR allows for the atom-by-atom mapping of the repeating monomer unit within the polymer chain.
Experimental Workflow for NMR-Based Structure Validation
A robust protocol for the NMR analysis of P5N2VP is a self-validating system, where each step is designed to ensure data integrity and accurate interpretation.
Caption: Workflow for the synthesis and NMR validation of poly(this compound).
Step-by-Step Methodology
-
Monomer Synthesis: The this compound monomer can be synthesized from 2-chloro-5-nitropyridine. A common and effective method is a palladium-catalyzed cross-coupling reaction, such as a Stille coupling with vinyltributylstannane or a Heck reaction with ethylene. These methods offer good yields and functional group tolerance.[1][2][3][4][5][6]
-
Polymerization: Free-radical polymerization is a suitable method for vinylpyridines, including those with electron-withdrawing groups.[7][8] The polymerization of this compound can be initiated using an initiator like azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., DMF or DMSO) at an elevated temperature (e.g., 60-80 °C).
-
Polymer Purification: The resulting polymer should be purified to remove any unreacted monomer and initiator residues. This is typically achieved by precipitating the polymer solution into a non-solvent, such as methanol or diethyl ether, followed by filtration and drying under vacuum.
-
NMR Sample Preparation: A representative sample of the purified polymer is dissolved in a deuterated solvent. Due to the polar nature of the nitro group, a polar aprotic solvent like dimethyl sulfoxide-d6 (DMSO-d6) is a good choice. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
1D NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: Provides information on the different types of protons and their relative numbers. Key regions to analyze are the aromatic region (protons on the pyridine ring) and the aliphatic region (protons of the polymer backbone).
-
¹³C NMR: Shows the different types of carbon atoms. This is particularly useful for confirming the presence of the vinyl group in the monomer and its conversion to a saturated backbone in the polymer.
-
-
2D NMR Spectroscopy (COSY and HSQC):
-
COSY (Correlation Spectroscopy): Reveals correlations between coupled protons (typically through 2-3 bonds). This is invaluable for assigning protons in the polymer backbone and within the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms they are directly attached to. This technique is crucial for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals.
-
Interpreting the NMR Spectra of Poly(this compound)
The key to validating the structure of P5N2VP lies in the accurate prediction and subsequent assignment of its NMR spectra. The presence of the nitro group at the 5-position dramatically influences the chemical shifts of the pyridine ring protons and carbons.
Predicted NMR Data for the Monomer and Polymer
To facilitate the interpretation, we have generated predicted ¹H and ¹³C NMR chemical shifts for the this compound monomer and a repeating unit of the polymer. These predictions are based on established NMR prediction algorithms and by comparing with experimental data of related compounds like 2-vinylpyridine and 5-nitropyridine.[9][10][11][12][13]
| Monomer (this compound) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~8.4 | ~135 |
| H-4 | ~8.9 | ~145 |
| H-6 | ~9.3 | ~155 |
| Vinyl-CH= | ~7.0 | ~133 |
| Vinyl =CH₂ (cis) | ~6.0 | ~125 |
| Vinyl =CH₂ (trans) | ~6.5 | |
| C-2 | ~150 | |
| C-3 | ~135 | |
| C-4 | ~145 | |
| C-5 | ~140 | |
| C-6 | ~155 | |
| Vinyl-CH= | ~133 | |
| Vinyl =CH₂ | ~125 |
| Polymer (Poly(this compound)) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (H-3, H-4, H-6) | 7.5 - 9.5 (broad) | 130 - 160 (broad) |
| Backbone -CH- | 2.0 - 2.8 (broad) | 40 - 50 (broad) |
| Backbone -CH₂- | 1.5 - 2.2 (broad) | 35 - 45 (broad) |
| Aromatic Carbons | 130 - 160 (broad) | |
| Backbone -CH- | 40 - 50 (broad) | |
| Backbone -CH₂- | 35 - 45 (broad) |
Note: The predicted chemical shifts for the polymer are broad due to the overlapping signals from different tacticities and the restricted motion of the polymer chain.
Structural Deductions from NMR Data
-
Confirmation of Polymerization: The disappearance of the sharp vinyl proton signals (between 5.5 and 7.0 ppm) and the vinyl carbon signals (around 125-135 ppm) from the monomer spectrum is the primary indicator of successful polymerization. These are replaced by broad aliphatic signals in the upfield region of the polymer spectrum, corresponding to the newly formed -CH-CH₂- backbone.
-
Verification of the Repeating Unit: The downfield region of the ¹H and ¹³C NMR spectra of the polymer should show broad signals corresponding to the protons and carbons of the 5-nitropyridine ring. The chemical shifts will be similar to those of the monomer, but broadened. An HSQC experiment will confirm the connectivity between the aromatic protons and their corresponding carbons.
-
Tacticity Analysis: The tacticity of the polymer (the stereochemical arrangement of the pendant groups along the polymer backbone) can be inferred from the multiplicity and resolution of the backbone carbon signals in the ¹³C NMR spectrum. For atactic polymers, these signals are typically broad and unresolved. For isotactic or syndiotactic polymers, sharper, distinct signals may be observed.
Caption: Relationship between the poly(this compound) structure and its NMR spectral features.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural validation, a multi-faceted approach using complementary techniques provides a more complete picture of the polymer's properties.
| Technique | Information Provided | Advantages for P5N2VP | Limitations for P5N2VP |
| NMR Spectroscopy | Detailed molecular structure, monomer incorporation, tacticity, end-group analysis. | Unambiguous structural validation. | Can be insensitive to very high molecular weight polymers; peak broadening can obscure fine structural details. |
| Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) | Molecular weight distribution (Mw, Mn), and polydispersity index (PDI).[1][9][11][12][13][14][15] | Essential for determining the size and uniformity of the polymer chains. | Does not provide structural information on the repeating unit. Requires specialized columns and solvents for polar polymers.[14][15] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups.[16][17][18][19][20][21][22] | Confirms the presence of the nitro group (strong absorptions around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the pyridine ring.[17][19][20][21] | Provides limited information on the overall polymer architecture and tacticity. |
| Thermal Analysis (TGA/DSC) | Thermal stability, glass transition temperature (Tg), and decomposition profile.[10][16][23][24][25][26] | Important for understanding the material's performance at elevated temperatures, especially relevant for energetic polymers.[10][16][25][26] | Does not give information about the chemical structure. |
Conclusion
The structural validation of poly(this compound) is a critical step in its development and application. This guide has demonstrated that while techniques like GPC, FTIR, and thermal analysis provide valuable information on the bulk properties of the polymer, NMR spectroscopy is the indispensable tool for the definitive confirmation of its molecular structure. The detailed protocol and interpretation guidelines presented herein offer a robust framework for researchers to confidently validate the structure of this and other novel functionalized polymers. By integrating predicted NMR data with experimental results from 1D and 2D NMR experiments, scientists can achieve a high level of certainty in their structural assignments, paving the way for the rational design and application of new polymeric materials.
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PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]
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Li, Y., et al. (2016). Synthesis, Characterization, Thermal Stability and Sensitivity Properties of New Energetic Polymers—PVTNP-g-GAPs Crosslinked Polymers. Polymers, 8(11), 395. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Polymers by GPC/SEC. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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Agilent. (n.d.). Analysis of engineering polymers by GPC/SEC. Retrieved from [Link]
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University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
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ACS Applied Polymer Materials. (2023). Comparison of the Structure and Thermal Properties of Energetic Binders for Application in Propulsion. Retrieved from [Link]
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ResearchGate. (n.d.). Vinyl Polymerization of Norbornene on Nickel Complexes with Bis(imino)pyridine Ligands Containing Electron-Withdrawing Groups. Retrieved from [Link]
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ResearchGate. (n.d.). Polymer analysis by GPC-SEC Technical Note. Retrieved from [Link]
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Separation Science. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Retrieved from [Link]
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ResearchGate. (n.d.). Living/controlled polymerization of vinylpyridines into sequence-regulated copolymers by Lewis pair. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of nitrobenzene amination products. Retrieved from [Link]
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MDPI. (n.d.). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Controlled free-radical polymerization of 2-vinylpyridine in the presence of nitroxides. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
-
Dalton Transactions. (n.d.). Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands. Retrieved from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm). Retrieved from [Link]
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Behavior of 3-Vinylpyridine in Nitroxide-Mediated Radical Polymerization: The Influence of Nitroxide Concentration, Solvent, and Temperature. (n.d.). Retrieved from [Link]
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SynArchive. (n.d.). Stille Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Stereospecific catalytic precision polymerization of 2-vinylpyridine via rare earth metal-mediated group transfer polymerization with 2-methoxyethylamino-bis( phenolate)-yttrium complexes. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Vinyl tributyltin. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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National Institutes of Health. (n.d.). Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications. Retrieved from [Link]
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MSU Chemistry. (n.d.). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Retrieved from [Link]
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CASCADE. (n.d.). Retrieved from [Link]
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A Comparative Guide to Molecular Weight Determination of Poly(5-Nitro-2-vinylpyridine) using Gel Permeation Chromatography
For researchers, scientists, and drug development professionals working with pyridine-based polymers, accurate determination of molecular weight and its distribution is paramount. These characteristics fundamentally dictate the physicochemical and biological properties of the polymer, influencing everything from drug delivery efficacy to material performance. This guide provides an in-depth technical comparison of Gel Permeation Chromatography (GPC) with other analytical techniques for the characterization of poly(5-nitro-2-vinylpyridine). While specific experimental data for this nitrated derivative is scarce, we will leverage the well-established methodologies for the closely related poly(2-vinylpyridine) (P2VP) as a robust framework, discussing the necessary considerations for the nitro-substituted analogue.
The Critical Role of Molecular Weight in Pyridine-Based Polymers
Poly(vinylpyridines) and their derivatives are a versatile class of polymers with applications ranging from ion-exchange resins and catalysts to drug delivery systems. The introduction of a nitro group onto the pyridine ring, as in poly(this compound), can significantly alter the polymer's electronic properties, basicity, and potential for hydrogen bonding. These modifications can be harnessed for specific applications, but they also necessitate a tailored approach to characterization.
The molecular weight (MW) and polydispersity index (PDI) are not mere numbers; they are critical quality attributes that define a polymer's functionality. For instance:
-
In drug delivery: The molecular weight influences the polymer's circulation half-life, biodistribution, and cellular uptake. A narrow PDI ensures batch-to-batch consistency and predictable therapeutic outcomes.
-
In material science: Mechanical properties such as tensile strength and viscosity are directly correlated with molecular weight.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers.[1][2]
GPC/SEC: A Powerful Tool for Polymer Characterization
GPC separates molecules based on their hydrodynamic volume in solution.[1][3] Larger molecules elute faster as they are excluded from the pores of the column's stationary phase, while smaller molecules explore a larger portion of the pore volume and elute later.[2][4] This separation mechanism provides a comprehensive view of the molecular weight distribution, yielding key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[1][5]
Causality Behind Experimental Choices for Poly(this compound) GPC Analysis
The analysis of poly(vinylpyridines) by GPC presents a unique challenge due to the basic nature of the pyridine nitrogen. This can lead to interactions with the stationary phase, resulting in distorted peak shapes and inaccurate molecular weight determination.[6] The introduction of a nitro group is expected to reduce the basicity of the pyridine ring, but the potential for ionic and polar interactions remains. Therefore, careful selection of the GPC system components is crucial.
Experimental Protocol: GPC Analysis of Poly(this compound)
This protocol is adapted from established methods for poly(2-vinylpyridine) and serves as a robust starting point.[7]
1. Mobile Phase Preparation:
-
Prepare an aqueous solution of 0.1 M sodium chloride (NaCl) and 0.3 vol% formic acid.
-
The salt is crucial to suppress ionic interactions, and the acidic pH ensures protonation of the pyridine nitrogen, leading to better solubility and minimized secondary interactions with the column packing.[7]
-
Filter the mobile phase through a 0.22 µm filter before use.
2. Sample Preparation:
-
Accurately weigh 1-2 mg of poly(this compound) into a vial.
-
Add 1 mL of the mobile phase to achieve a concentration of 1-2 mg/mL. For very high molecular weight polymers (>1,000,000 Da), a lower concentration (e.g., 0.5 mg/mL) may be necessary.
-
Gently agitate the sample until the polymer is fully dissolved. Sonication may be used sparingly if needed.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. GPC System and Conditions:
| Parameter | Recommended Setting | Rationale |
| Columns | Agilent NOVEMA Max 10 µm guard column (8 x 50 mm) followed by three NOVEMA Max 10 µm ultrahigh molecular weight columns (8 x 300 mm) | These columns are specifically designed for the analysis of cationic polymers in aqueous eluents, providing a wide separation range and minimizing non-SEC interactions.[7] |
| Mobile Phase | 0.1 M NaCl, 0.3 vol% Formic Acid in Water | Suppresses ionic interactions and ensures polymer solubility.[7] |
| Flow Rate | 0.5 mL/min | Provides a good balance between analysis time and resolution.[7] |
| Injection Vol. | 20 µL | A standard injection volume for analytical GPC. |
| Temperature | 23 °C (Ambient) | Sufficient for most analyses; can be adjusted based on polymer solubility. |
| Detectors | Refractive Index (RI) and UV-Vis (254 nm) | The RI detector provides a universal response for the polymer, while the UV detector offers high sensitivity due to the aromatic nature of the pyridine and nitro groups.[7] |
4. Calibration:
-
Use a poly(2-vinylpyridine) standards kit for calibration. This is the most appropriate calibrant due to the structural similarity.
-
Prepare a series of standards with known molecular weights covering the expected range of the sample.
-
Generate a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
5. Data Analysis:
-
Integrate the chromatogram of the poly(this compound) sample.
-
Using the calibration curve, the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), peak molecular weight (Mp), and the polydispersity index (PDI).
Comparative Analysis: GPC vs. Alternative Techniques
While GPC is the workhorse for polymer molecular weight determination, other techniques can provide complementary or, in some cases, more accurate data. The choice of method depends on the specific information required, sample characteristics, and available instrumentation.
Comparison of Molecular Weight Determination Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| GPC/SEC | Separation by hydrodynamic volume | Mn, Mw, Mz, PDI, full MWD | Rapid analysis, provides complete molecular weight distribution, widely available. | Requires calibration with suitable standards, limited to soluble polymers.[7] |
| Light Scattering (SLS/MALS) | Measures the intensity of scattered light | Absolute Mw, radius of gyration (Rg) | Absolute method (no calibration needed), provides information on molecular size. | Sensitive to dust and aggregates, requires precise sample preparation and knowledge of dn/dc. |
| ¹H NMR Spectroscopy | Integration of end-group signals vs. polymer backbone signals | Absolute Mn | Absolute measurement, fast, requires no special calibration, provides structural information.[7] | Only suitable for polymers with distinct and non-overlapping end-group signals, less accurate for high MW polymers.[7] |
| Viscometry | Measures the viscosity of a polymer solution | Viscosity-average molecular weight (Mv) | Inexpensive, easy to perform. | Provides only an average molecular weight, requires Mark-Houwink constants for absolute values. |
| Mass Spectrometry (MALDI-TOF) | Measures the mass-to-charge ratio of ionized polymer chains | Absolute molecular weight of individual chains, end-group analysis | Provides exact molecular weights for each oligomer, can identify end groups and repeat units. | Typically limited to lower molecular weight polymers, potential for fragmentation. |
Trustworthiness and Self-Validation in Your GPC Protocol
To ensure the trustworthiness of your GPC results for poly(this compound), a self-validating system should be in place:
-
System Suitability: Regularly inject a well-characterized P2VP standard to monitor column performance, resolution, and retention time stability.
-
Calibration Verification: After generating a calibration curve, run a P2VP standard with a known molecular weight as an unknown to verify the accuracy of the curve.
-
Orthogonal Method Confirmation: For critical applications, confirm the molecular weight obtained by GPC with an absolute method like Static Light Scattering (SLS) or ¹H NMR end-group analysis.[7] Discrepancies can reveal issues with the GPC calibration or non-ideal sample-column interactions.
Conclusion
Gel Permeation Chromatography is an indispensable technique for the molecular weight characterization of poly(this compound). By leveraging the established protocols for poly(2-vinylpyridine) and implementing careful experimental design to mitigate potential ionic interactions, researchers can obtain reliable and reproducible data. The choice of an appropriate column, such as the Agilent NOVEMA Max series, and an acidic, salt-containing mobile phase are key to achieving accurate results. For a comprehensive understanding and validation of polymer properties, complementing GPC with absolute molecular weight determination techniques is highly recommended. This integrated approach ensures the scientific integrity of your findings and provides the robust characterization necessary for advancing research and development in the fields of materials science and drug delivery.
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-
Polymer Reference Materials. Poly(2-Vinyl Pyridine). Retrieved from [Link]
-
LabRulez LCMS. GPC/SEC Analysis of Poly(2-vinylpyridine)s. Retrieved from [Link]
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Agilent. (2023, March 3). GPC/SEC Analysis of Poly(2-vinylpyridine)s. Retrieved from [Link]
-
Fiveable. Methods for determining molecular weight. Retrieved from [Link]
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SciSpace. Gel permeation chromatographic analysis of poly-(2-vinylpyridine) samples. Retrieved from [Link]
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Brixi, S., et al. (2023, November 2). Poly(2‐vinylpyridine) as an Additive for Enhancing N‐Type Organic Thin‐Film Transistor Stability. Advanced Electronic Materials. Retrieved from [Link]
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-
Lee, D., & Chang, T. (2012). Characterization of poly(2-vinylpyridine) by temperature gradient interaction chromatography. UNIST. Retrieved from [Link]
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-
MEDIBENA. Gel Permeation Chromatography (GPC) Technology: Principles, Applications, and Common Issues. Retrieved from [Link]
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JSB. Analysis of cationic polymers by Size Exclusion Chromatography with TSK-GEL® PWXL-CP. Retrieved from [Link]
-
MDPI. (2020). Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. Retrieved from [Link]
-
Scientific Polymer Products. Technical Data Sheet - Poly(2-vinylpyridine), linear. Retrieved from [Link]
-
Agilent. (2016, March 24). Polymer-to-Solvent Reference Table for GPC/SEC. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Poly(vinylpyridine)s
For researchers, scientists, and drug development professionals, a deep understanding of the thermal properties of excipients is paramount for ensuring the stability, processability, and efficacy of pharmaceutical formulations. This guide offers a comprehensive comparative thermal analysis of poly(vinylpyridine) (PVP) isomers—specifically poly(2-vinylpyridine) (P2VP) and poly(4-vinylpyridine) (P4VP)—using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Insights into the thermal behavior of poly(3-vinylpyridine) (P3VP) are limited due to its infrequent appearance in literature, a fact attributed to higher monomer costs.[1]
This document provides not only a direct comparison of their thermal stability and degradation pathways but also delves into the rationale behind the experimental methodologies, empowering researchers to conduct these analyses with confidence and precision.
The Foundational Pillars of Polymer Thermal Analysis: TGA and DSC
Before delving into the comparative data, it is crucial to understand the principles of the two primary techniques employed in this analysis.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is invaluable for determining the thermal stability of a material, identifying its decomposition temperatures, and quantifying its composition.[3] The output, a TGA curve, plots mass percentage against temperature, with mass loss steps indicating thermal events such as the release of volatiles or polymer degradation.[4]
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature or time.[5] It is a powerful tool for identifying thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). The glass transition is a critical parameter for amorphous polymers like poly(vinylpyridine)s, representing the reversible transition from a hard, glassy state to a soft, rubbery state.
The Isomeric Influence: A Head-to-Head Thermal Comparison of P2VP and P4VP
The position of the nitrogen atom in the pyridine ring profoundly impacts the thermal properties of the resulting polymer. Poly(4-vinylpyridine) consistently exhibits superior thermal stability compared to its 2-vinylpyridine counterpart.[6] This is primarily attributed to differences in steric hindrance and intermolecular forces.
| Thermal Property | Poly(2-vinylpyridine) (P2VP) | Poly(4-vinylpyridine) (P4VP) |
| Glass Transition Temperature (Tg) | ~104 °C[1] | 142 - 150 °C[6] |
| Onset Decomposition Temperature (Td, onset) in N2 | Lower than P4VP | ~320 - 400 °C[6] |
| Temperature of Maximum Decomposition Rate in N2 | ~389 - 428 °C[6] | ~400 - 420 °C[6] |
| Degradation Mechanism | Complex mechanism involving the formation of pyridine, monomer, and protonated oligomers.[6] | Primarily depolymerization.[6] |
The higher glass transition temperature of P4VP indicates that its polymer chains are more restricted in their movement, requiring more thermal energy to transition into a rubbery state. This increased rigidity is a key indicator of greater thermal stability.
Decoding the Degradation Pathways
The thermal decomposition mechanisms of P2VP and P4VP are notably different. P4VP primarily undergoes depolymerization, a common degradation pathway for vinyl polymers where the polymer chain reverts to its monomer units.[6] In contrast, the degradation of P2VP is more complex, yielding a mixture of pyridine, monomer, and protonated oligomers.[6] This more intricate decomposition is influenced by the position of the nitrogen atom in the pyridine ring.
Experimental Protocols: A Self-Validating System
The following protocols for TGA and DSC are designed to be self-validating, providing a robust framework for the comparative analysis of poly(vinylpyridine)s.
Experimental Workflow for Comparative Thermal Analysis
Caption: Workflow for the comparative thermal analysis of poly(vinylpyridine) isomers.
Detailed Methodology: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of P2VP and P4VP.
Instrumentation: A calibrated Differential Scanning Calorimeter (DSC).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan will serve as the reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured transitions.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature well above its expected Tg (e.g., 140°C for P2VP, 180°C for P4VP) at a heating rate of 10°C/min. This crucial step erases the polymer's prior thermal history, ensuring that the measured Tg is an intrinsic property of the material.[7]
-
Cooling Scan: Cool the sample to a sub-ambient temperature (e.g., -50°C) at a controlled rate of 10°C/min. This establishes a consistent amorphous state.[7]
-
Second Heating Scan: Heat the sample again at a rate of 10°C/min to a temperature well above the Tg. The Tg is determined from this second scan.[7]
-
-
Data Analysis: The glass transition temperature is determined as the midpoint of the step change in the heat flow curve of the second heating scan.[5]
Rationale for Experimental Choices:
-
Heating Rate (10°C/min): A heating rate of 5 to 20°C/min is a good starting point for most polymers.[7] Slower rates can improve resolution, while faster rates increase sensitivity but may sacrifice temperature accuracy.[8] 10°C/min provides a good balance for amorphous polymers like PVPs.
-
Heat-Cool-Heat Cycle: This is essential for obtaining a reliable Tg value by removing the influence of the material's processing and storage history.[7]
Detailed Methodology: Thermogravimetric Analysis (TGA)
Objective: To determine the onset and maximum decomposition temperatures of P2VP and P4VP.
Instrumentation: A calibrated Thermogravimetric Analyzer (TGA).
Methodology:
-
Sample Preparation: Place 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.[6]
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis:
Rationale for Experimental Choices:
-
Atmosphere (Nitrogen): An inert atmosphere like nitrogen is used to study the inherent thermal stability of the polymer without the influence of oxidative degradation.[9] In the presence of air or oxygen, decomposition often begins at lower temperatures and can proceed through different mechanisms.[10][11]
-
Heating Rate (10°C/min): Similar to DSC, this heating rate provides a good balance between resolution and analysis time for polymers.
Structural Rationale for Thermal Behavior Differences
The observed differences in the thermal properties of P2VP and P4VP can be directly linked to their molecular structures.
Caption: Key differences in the thermal properties of P2VP and P4VP.
In P2VP, the close proximity of the bulky pyridine ring to the polymer backbone introduces greater steric hindrance, which can restrict chain packing and lead to weaker intermolecular forces. This results in a lower glass transition temperature. Conversely, the nitrogen atom in the 4-position of P4VP allows for more efficient chain packing and stronger intermolecular interactions, resulting in a more rigid polymer with a higher Tg.
Conclusion
The comparative thermal analysis of poly(vinylpyridine)s reveals a clear structure-property relationship, with poly(4-vinylpyridine) demonstrating superior thermal stability over poly(2-vinylpyridine). This is evidenced by its significantly higher glass transition temperature and a more straightforward depolymerization degradation pathway. These distinctions are critical for material selection in pharmaceutical development and other applications where thermal stress is a concern. The detailed experimental protocols provided in this guide offer a robust framework for researchers to confidently assess the thermal properties of these versatile polymers.
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Differential Scanning Calorimetry (DSC) - Thermal Characterization of Polymers. (2019, May 2). YouTube. Retrieved from [Link]
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Synthesis, Characterization and Thermal Studies of Poly(4-Vinylpyridine) Composites of Rare Earth Metals. (2025, August 6). ResearchGate. Retrieved from [Link]
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Comparing the reactivity of 5-Nitro-2-vinylpyridine with other vinylpyridines
A Comparative Guide to the Reactivity of 5-Nitro-2-vinylpyridine
This guide provides an in-depth comparative analysis of the chemical reactivity of this compound against other common vinylpyridine isomers, primarily 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP). Designed for researchers, medicinal chemists, and polymer scientists, this document elucidates the profound electronic influence of the nitro group on the vinyl moiety, supported by mechanistic explanations and actionable experimental protocols.
Introduction: The Vinylpyridine Family
Vinylpyridines are a class of heterocyclic monomers structurally analogous to styrene but featuring a nitrogen atom in the aromatic ring. This nitrogen imparts unique properties, including basicity, the ability to be quaternized, and distinct electronic characteristics that influence the reactivity of the appended vinyl group.[1][2] Polymers derived from 2-vinylpyridine and 4-vinylpyridine are widely used in applications ranging from pH-responsive materials and coatings to catalysts and drug delivery systems.[3][4][5]
The introduction of a substituent onto the pyridine ring can dramatically alter the monomer's reactivity. This guide focuses on this compound, a derivative where the powerful electron-withdrawing nitro group is expected to significantly modify the electronic landscape of the molecule, setting it apart from its unsubstituted counterparts.
The Decisive Factor: Comparative Electronic Effects
The reactivity of the vinyl group in vinylpyridines is dictated by the electronic distribution within the molecule, which is governed by a combination of inductive and resonance effects.
2.1. The Baseline: 2-Vinylpyridine and 4-Vinylpyridine
The pyridine ring itself is electron-deficient compared to benzene due to the higher electronegativity of the nitrogen atom.[6][7] This inherent electron-withdrawing nature polarizes the vinyl group, making the β-carbon susceptible to nucleophilic attack. This effect is particularly pronounced in 2-VP and 4-VP, where the nitrogen atom can directly participate in resonance stabilization of a negative charge placed on the α-carbon of the vinyl group (the carbanion intermediate in a Michael addition, for example).[8] This stabilization is why 2-VP and 4-VP are effective Michael acceptors and readily undergo anionic polymerization.[1][8][9] 3-Vinylpyridine is significantly less reactive in such reactions because the nitrogen is meta to the vinyl group and cannot provide direct resonance stabilization for the intermediate carbanion.[8]
2.2. The Game Changer: The 5-Nitro Group
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry.[10][11] It deactivates aromatic systems towards electrophilic attack and strongly activates them towards nucleophilic attack by withdrawing electron density through both a potent inductive effect (-I) and a resonance effect (-M).[10][12]
When placed at the 5-position of 2-vinylpyridine, the nitro group works in concert with the ring nitrogen to make the entire system exceptionally electron-poor. This has a profound impact on the vinyl group, rendering it highly electrophilic and significantly more susceptible to nucleophilic attack than in 2-VP or 4-VP.
Comparative Reactivity Analysis
The structural and electronic differences translate directly into distinct reactivity profiles.
3.1. Michael (Conjugate) Addition
Vinylpyridines are well-established Michael acceptors, reacting with a variety of nucleophiles.[8][9][13] The rate and feasibility of this reaction are directly proportional to the electrophilicity of the vinyl group's β-carbon.
-
2-VP & 4-VP: These isomers readily undergo Michael addition with soft nucleophiles like amines, thiols, and stabilized carbanions.[8][9] The reaction proceeds because the pyridine ring can stabilize the resulting carbanion intermediate.
-
This compound: This derivative is predicted to be a vastly superior Michael acceptor. The intense electron-withdrawing power of the nitro group makes the β-carbon significantly more electrophilic, leading to several consequences:
-
Increased Reaction Rates: Kinetic studies would show a dramatically faster reaction rate compared to 2-VP or 4-VP under identical conditions.
-
Broader Nucleophile Scope: It can likely react with weaker nucleophiles that are unreactive towards standard vinylpyridines.
-
Enhanced Stability of Intermediates: The nitro group provides exceptional stabilization for the transient carbanion, lowering the activation energy of the addition step.[11]
-
3.2. Polymerization
The electronic nature of the monomer is critical in determining its polymerization behavior.
-
Anionic Polymerization: 2-VP and 4-VP are well-suited for living anionic polymerization, which produces polymers with well-defined molecular weights and low dispersity.[1][14] The reaction propagates via a carbanionic chain end, which is stabilized by the pyridine ring. For this compound, the nitro group would provide immense stability to the propagating carbanion. However, the nitro group itself is susceptible to side reactions with highly reactive anionic initiators (like organolithiums), which could complicate the process and lead to chain termination or undesired products. Milder initiating systems would be required.
-
Radical Polymerization: 2-VP and 4-VP can be polymerized via free-radical methods.[4][15][16] The reactivity is comparable to that of styrene. For this compound, the highly electron-deficient nature of the double bond would significantly alter its reactivity ratios (Q and e values in the Alfrey-Price scheme). It would preferentially copolymerize with electron-rich monomers.
Quantitative Comparison Summary
The following table summarizes the key properties and predicted reactivity trends.
| Property / Reaction Type | 2-Vinylpyridine (2-VP) | 4-Vinylpyridine (4-VP) | This compound | Justification |
| Vinyl Group Electrophilicity | Moderate | Moderate | Extremely High | Synergistic electron-withdrawal by the ring N and the NO₂ group.[10][11] |
| Basicity (pKa of conjugate acid) | ~5.2 | ~6.0 | Significantly < 5.2 | The nitro group is strongly basicity-reducing.[12] |
| Michael Addition Rate | Base Rate | Similar to 2-VP | >> Base Rate | Enhanced electrophilicity of the β-carbon.[8][17] |
| Anionic Polymerization | Feasible, well-controlled.[1][14] | Feasible, well-controlled.[1] | Potentially rapid, but prone to side reactions with the NO₂ group. | High stabilization of the propagating carbanion, but the nitro group is electrophilic. |
| Reactivity in EAS | Low (deactivated ring).[6] | Low (deactivated ring).[6] | Extremely Low (highly deactivated). | The ring is severely electron-deficient due to two withdrawing groups.[7] |
Experimental Protocol: Comparative Kinetics of Michael Addition
To empirically validate the predicted reactivity, a comparative kinetic study is essential. This protocol describes a method for monitoring the Michael addition of a thiol to 2-vinylpyridine and this compound using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of n-dodecanethiol with 2-VP and this compound.
Rationale: The disappearance of the vinylpyridine's conjugated system upon addition of the thiol leads to a decrease in absorbance at its λmax, allowing for real-time reaction monitoring. n-Dodecanethiol is chosen for its low volatility. A basic catalyst (e.g., triethylamine) is used to generate the reactive thiolate nucleophile in situ.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10.0 mM stock solution of 2-vinylpyridine in anhydrous acetonitrile.
-
Prepare a 10.0 mM stock solution of this compound in anhydrous acetonitrile.
-
Prepare a 100.0 mM stock solution of n-dodecanethiol in anhydrous acetonitrile.
-
Prepare a 100.0 mM stock solution of triethylamine (TEA) in anhydrous acetonitrile.
-
-
Spectrophotometer Setup:
-
Set a UV-Vis spectrophotometer to monitor the absorbance at the λmax of the respective vinylpyridine (determine this via a preliminary scan).
-
Use a temperature-controlled cuvette holder to maintain the reaction temperature at 25.0 °C.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
To a 3 mL quartz cuvette, add 2.7 mL of anhydrous acetonitrile.
-
Add 100 µL of the 100.0 mM TEA stock solution.
-
Add 100 µL of the 100.0 mM n-dodecanethiol stock solution. The final thiol concentration will be ~3.33 mM.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate. Record a baseline absorbance.
-
To initiate the reaction, add 100 µL of the 10.0 mM vinylpyridine stock solution (final concentration ~0.33 mM), mix rapidly by inversion (with a stopper), and immediately start recording the absorbance over time.
-
Collect data points at regular intervals (e.g., every 20 seconds) for a duration sufficient to observe significant conversion (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Confirm that the reaction follows pseudo-first-order kinetics by plotting ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction. The plot should be linear with a slope of -kobs.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Thiolate], where [Thiolate] can be approximated by the initial concentration of the base under these conditions.
-
Compare the calculated k₂ values for this compound and 2-vinylpyridine. The ratio k₂(nitro)/k₂(standard) will provide a quantitative measure of the nitro group's activating effect.
-
Conclusion and Outlook
The introduction of a nitro group at the 5-position of 2-vinylpyridine creates a monomer with profoundly altered and enhanced reactivity compared to its unsubstituted analogues. Its vinyl group is transformed into a highly potent electrophile, making it an exceptional substrate for reactions involving nucleophilic attack, most notably Michael additions. This heightened reactivity opens new avenues for the synthesis of complex heterocyclic compounds and the development of advanced functional polymers. However, researchers must also be mindful of potential side reactions, particularly when using highly nucleophilic or basic reagents that could interact with the nitro group itself. The principles and protocols outlined in this guide provide a robust framework for harnessing the unique chemical potential of this compound in drug discovery and materials science.
References
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Brainly.com. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? [Online] Available at: [Link]
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Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Quaternization of poly(4-vinyl pyridine). Kinetic and viscometric measurements. [Online] Available at: [Link]
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University of Florida Digital Collections. (1984). ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI. [Online] Available at: [Link]
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Molecules. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Online] Available at: [Link]
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Europe PMC. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Online] Available at: [Link]
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ACS Publications. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. [Online] Available at: [Link]
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MDPI. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Online] Available at: [Link]
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Organic Chemistry Frontiers. (2021). Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. [Online] Available at: [Link]
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PubMed. (2015). Sequential Michael Addition and Enamine-Promoted Inverse Electron Demanding Diels-Alder Reaction upon 3-Vinyl-1,2,4-triazine Platforms. [Online] Available at: [Link]
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ACS Publications. (2023). Kinetic Modeling of the Synthesis of Poly(4-vinylpyridine) Macro-Reversible Addition-Fragmentation Chain Transfer Agents for the Preparation of Block Copolymers. [Online] Available at: [Link]
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NIH. (2020). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Online] Available at: [Link]
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Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? [Online] Available at: [Link]
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NIH. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Online] Available at: [Link]
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ResearchGate. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Online] Available at: [Link]
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SciELO. (2007). Quaternization reaction of 2-vinylpyridine and 4-vinylpyridine network copolymers for 4-nitrophenol adsorption. [Online] Available at: [Link]
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A Tale of Two Vinylpyridines: A Comparative Guide to Copolymerization of 5-Nitro-2-vinylpyridine and 2-vinylpyridine for Advanced Drug Delivery
For researchers and formulation scientists in the pharmaceutical and biotechnology sectors, the precise design of polymer-based drug delivery systems is a critical endeavor. The choice of monomers in a copolymerization reaction dictates the final properties of the polymeric carrier, influencing everything from drug loading and release kinetics to biocompatibility and target specificity. Among the versatile class of functional monomers, vinylpyridines have garnered significant attention due to their pH-responsive nature, a key attribute for creating "smart" drug delivery vehicles.
This guide provides an in-depth technical comparison of two closely related vinylpyridine monomers: the well-established 2-vinylpyridine (2VP) and its nitro-substituted counterpart, 5-nitro-2-vinylpyridine (5N2VP). While 2VP is a common building block in stimuli-responsive polymers, the introduction of a potent electron-withdrawing nitro group in 5N2VP is anticipated to significantly modulate its copolymerization behavior and the ultimate performance of the resulting copolymers. This comparison will delve into the theoretical and practical aspects of their copolymerization, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal monomer for their specific drug delivery application.
Unveiling the Monomers: A Structural and Electronic Overview
At first glance, 2-vinylpyridine and this compound share a common structural framework. However, the presence of the nitro group at the 5-position of the pyridine ring in 5N2VP introduces a profound electronic perturbation, altering the reactivity of the vinyl group and the physicochemical properties of the corresponding polymer.
| Monomer | Structure | Key Physicochemical Properties |
| 2-Vinylpyridine (2VP) | Formula: C₇H₇N Molar Mass: 105.14 g/mol Appearance: Colorless liquid pKa (of conjugate acid): ~5.0 | |
| This compound (5N2VP) | ![]() | Formula: C₇H₆N₂O₂ Molar Mass: 150.14 g/mol Appearance: (Expected) Yellowish solid pKa (of conjugate acid): (Expected) < 5.0 |
The pyridine nitrogen in 2VP possesses a lone pair of electrons, rendering the monomer basic and capable of protonation in acidic media. This property is the cornerstone of the pH-responsiveness of poly(2-vinylpyridine) (P2VP) and its copolymers. In contrast, the nitro group in 5N2VP is a strong electron-withdrawing group, which is expected to decrease the electron density on the pyridine ring and lower the basicity of the nitrogen atom. This has significant implications for the pH-responsive behavior of copolymers incorporating 5N2VP.
Copolymerization Behavior: A Head-to-Head Comparison
The success of a copolymerization reaction hinges on the relative reactivities of the comonomers, quantified by their reactivity ratios (r₁ and r₂). These ratios dictate the sequence distribution of monomer units along the polymer chain, which in turn governs the macroscopic properties of the copolymer.
2-Vinylpyridine: A Well-Charted Territory
The copolymerization of 2VP with a variety of comonomers, such as styrene, methacrylates, and acrylates, has been extensively studied.[1][2] Generally, 2VP participates readily in free-radical polymerization. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Nitroxide-Mediated Polymerization (NMP), have also been successfully employed to synthesize well-defined 2VP-containing copolymers with controlled molecular weights and narrow polydispersity.[3]
Table 1: Experimentally Determined Reactivity Ratios for Copolymerization of 2-Vinylpyridine (M₁) with Common Comonomers (M₂)
| Comonomer (M₂) | r₁ (2VP) | r₂ | Polymerization Conditions | Reference |
| Styrene | 0.55 | 0.55 | Bulk, 60 °C, AIBN | [2] |
| Methyl Methacrylate | 0.25 | 0.45 | Bulk, 60 °C, AIBN | [2] |
| n-Butyl Acrylate | 0.53 | 0.29 | Solution, 60 °C, AIBN | [2] |
The reactivity ratios in Table 1 indicate that 2VP readily copolymerizes with these common monomers, often leading to the formation of random copolymers. This versatility allows for the facile tuning of copolymer properties by adjusting the comonomer feed ratio.
This compound: An Exploration into the Unknown
To date, there is a notable absence of published experimental data on the copolymerization of this compound and its corresponding reactivity ratios. However, based on fundamental principles of polymer chemistry, we can make scientifically sound predictions about its behavior.
The strong electron-withdrawing nature of the nitro group is expected to have a dual effect on the 5N2VP monomer:
-
Increased Reactivity of the Vinyl Group: The nitro group will pull electron density away from the vinyl double bond, making it more susceptible to nucleophilic attack by a propagating radical. This suggests that 5N2VP may be a more reactive monomer than 2VP in free-radical copolymerization.
-
Altered Polarity and Solubility: The presence of the polar nitro group will increase the overall polarity of the monomer and the resulting copolymer. This may influence solvent selection for the polymerization and the solubility characteristics of the final product.
Based on these considerations, it is hypothesized that the reactivity ratios for the copolymerization of 5N2VP (M₁) with a given comonomer (M₂) will differ significantly from those of 2VP. It is plausible that r₁ (5N2VP) will be higher than r₁ (2VP) when copolymerized with an electron-rich comonomer.
Performance in Drug Delivery Applications: A Comparative Analysis
The ultimate test of these monomers lies in the performance of their copolymers as drug delivery vehicles. The key performance indicators in this context are drug loading efficiency, release profile under physiological and target-site conditions, and biocompatibility.
Copolymers of 2-Vinylpyridine: The pH-Responsive Workhorse
Copolymers containing 2VP are renowned for their pH-sensitive behavior. At physiological pH (7.4), the pyridine nitrogen is deprotonated and the P2VP segments are hydrophobic, leading to the formation of stable micelles or nanoparticles that can encapsulate hydrophobic drugs. Upon reaching the acidic microenvironment of a tumor or the endo-lysosomal compartment of a cell (pH 5.0-6.5), the pyridine nitrogen becomes protonated. This leads to a hydrophobic-to-hydrophilic transition, causing the nanocarrier to swell or disassemble and release its drug payload.[4][5]
Experimental Protocols
General Procedure for Free-Radical Copolymerization of 2-Vinylpyridine
This protocol describes a typical free-radical solution copolymerization of 2-vinylpyridine with a comonomer (e.g., methyl methacrylate).
Materials:
-
2-Vinylpyridine (2VP), inhibitor removed by passing through a column of basic alumina.
-
Methyl methacrylate (MMA), inhibitor removed.
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.
-
Anhydrous 1,4-dioxane.
-
Methanol.
-
Diethyl ether.
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of 2VP and MMA in anhydrous 1,4-dioxane.
-
Add AIBN (typically 1 mol% with respect to the total monomer concentration).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 60-70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether or hexane).
-
Collect the precipitated polymer by filtration and wash it several times with the non-solvent.
-
Dry the copolymer in a vacuum oven at 40-50 °C to a constant weight.
-
Characterize the copolymer composition and molecular weight using techniques such as ¹H NMR spectroscopy and gel permeation chromatography (GPC).
Proposed Experimental Workflow for Investigating this compound Copolymerization
Due to the lack of established protocols, a systematic investigation is required to determine the optimal conditions for the copolymerization of 5N2VP. The following workflow is proposed:
Caption: Proposed workflow for the synthesis, characterization, and evaluation of 5N2VP copolymers.
Concluding Remarks and Future Outlook
This guide has provided a comparative overview of 2-vinylpyridine and this compound for copolymerization in the context of drug delivery applications. While 2VP remains a reliable and well-characterized monomer for creating pH-responsive polymers, the introduction of a nitro group in 5N2VP presents an intriguing avenue for the development of novel functional materials. The anticipated enhanced reactivity and altered polarity of 5N2VP could lead to copolymers with unique properties, potentially offering advantages in specific drug delivery scenarios.
However, it is crucial to underscore the current lack of experimental data for 5N2VP copolymerization. The hypotheses presented herein are based on established chemical principles but require rigorous experimental validation. The proposed research workflow provides a roadmap for elucidating the copolymerization behavior of 5N2VP and characterizing the properties of the resulting copolymers. Such studies will be instrumental in unlocking the full potential of this promising, yet underexplored, functional monomer for the next generation of advanced drug delivery systems.
References
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Controlled free-radical polymerization of 2-vinylpyridine in the presence of nitroxides. Journal of Polymer Science Part A: Polymer Chemistry.
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Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. ChemRxiv.
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Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. MDPI.
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Poly(2-vinylpyridine) [MW 200000-400000]. Polysciences.
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Reactivity ratios and copolymer composition. Intro to Polymer Science Class Notes.
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Copolymer overview. CoPolDB.
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Copolymerization. V. Relative Monomer Addition Rates in Vinyl Copolymerization. Journal of the American Chemical Society.
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Synthesis of diblock copolymers comprising poly(2-vinylpyridine-co-acrylonitrile) and polystyrene blocks by nitroxide-mediated radical polymerization. Semantic Scholar.
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Copolymerization of acrylonitrile and vinyl pyridine... PDF or Rental. Research Solutions Pages.
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2-Vinylpyridine. Wikipedia.
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Poly(vinylpyridine). ResearchGate.
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Synthesis and molecular-weight characteristics of n-vinylpyrrolidone and 2-methyl-5-vinylpyridine copolymers. Request PDF.
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Free radical polymerization process and polymers obtained thereby. Google Patents.
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Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. RSC Publishing.
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Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation. NIH.
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RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI.
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Polymer Reference Materials-Poly(2-Vinyl Pyridine).
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2-Vinylpyridine 97 100-69-6. Sigma-Aldrich.
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Radical Polymerization in Industry. ResearchGate.
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A Comparative Guide to the Electrochemical Characterization of 5-Nitro-2-vinylpyridine-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of redox-active polymers, materials capable of reversible electron transfer, poly(5-nitro-2-vinylpyridine) (P5N2VP) emerges as a polymer of significant interest. The presence of the nitro group, a potent electron-withdrawing moiety, on the pyridine ring imparts distinct electrochemical characteristics that are advantageous for applications ranging from sensing and catalysis to energy storage. This guide provides an in-depth technical comparison of P5N2VP with other notable redox-active polymers, namely poly(4-vinylpyridine) (P4VP), polyaniline (PANI), and polypyrrole (PPy). By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary insights to make informed decisions in material selection and experimental design.
The Significance of the Nitro Group in Poly(this compound)
The electrochemical behavior of P5N2VP is fundamentally dictated by the reversible reduction and oxidation of the nitro group (-NO₂). This process typically involves the transfer of multiple electrons and protons, leading to well-defined redox peaks in voltammetric analyses. The strong electron-withdrawing nature of the nitro group facilitates the reduction process, often occurring at less negative potentials compared to the parent polymer, poly(2-vinylpyridine). This characteristic is crucial for applications where a specific operating potential window is required.
Comparative Electrochemical Performance
An objective assessment of a material's performance necessitates a direct comparison with established alternatives under standardized conditions. This section evaluates the key electrochemical parameters of P5N2VP alongside P4VP, PANI, and PPy.
Redox Potentials
The redox potential is a critical parameter that determines the energy levels involved in the electron transfer process. The following table summarizes the typical redox potentials for the studied polymers. It is important to note that these values can be influenced by experimental conditions such as pH, solvent, and the nature of the supporting electrolyte.
| Polymer | Redox Process | Typical Potential Range (vs. Ag/AgCl) |
| Poly(this compound) | Reduction of nitro group (NO₂ → NO₂⁻ → NHOH → NH₂) | -0.4 V to -1.0 V |
| Poly(4-vinylpyridine) | Protonation/deprotonation of pyridine nitrogen | pH-dependent, generally no distinct redox peaks in the absence of a redox probe |
| Polyaniline | Leucoemeraldine ↔ Emeraldine ↔ Pernigraniline | -0.2 V to +1.0 V |
| Polypyrrole | Neutral ↔ Polaron ↔ Bipolaron | -0.5 V to +0.8 V |
Note: The potential ranges are approximate and can vary significantly based on experimental conditions.
The data clearly indicates that P5N2VP operates in a distinct negative potential window due to the electroactive nitro group. In contrast, PANI and PPy exhibit redox activity at more positive potentials, associated with the oxidation and reduction of their polymer backbones. P4VP, in its native state, is not redox-active but can be functionalized or used in the presence of redox probes to impart electrochemical activity[1][2].
Electron Transfer Kinetics
The rate of electron transfer is a measure of how quickly a material can undergo redox transitions. This is often qualitatively assessed by the peak separation (ΔEp) in cyclic voltammetry. A smaller ΔEp generally suggests faster kinetics.
Electrochemical Stability
Electrochemical stability, or the ability of a material to retain its redox activity over repeated cycling, is paramount for practical applications. PANI and PPy have been extensively studied for their stability, with research showing that their performance can be enhanced by forming composites or optimizing synthesis conditions[3][5]. While comprehensive cycling stability data for P5N2VP is limited, the stability of the nitroaromatic redox couple is a promising indicator. However, irreversible side reactions can sometimes occur during the multi-step reduction of the nitro group, potentially affecting long-term stability.
Experimental Protocols for Electrochemical Characterization
To ensure the reproducibility and validity of experimental findings, standardized protocols are essential. This section details the methodologies for key electrochemical techniques used to characterize these polymers.
Polymer Synthesis and Film Preparation
Synthesis of Poly(this compound):
The synthesis of P5N2VP typically involves the free radical polymerization of the this compound monomer.
Protocol:
-
Dissolve this compound monomer in a suitable solvent (e.g., dimethylformamide).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 60-80 °C) for a defined period.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or water).
-
Filter, wash, and dry the polymer to obtain the final product.
Electrode Modification:
Polymer films can be cast onto electrode surfaces (e.g., glassy carbon, platinum, or gold) for electrochemical analysis.
Protocol:
-
Prepare a solution of the polymer in a suitable solvent.
-
Drop-cast a small volume of the polymer solution onto the cleaned and polished electrode surface.
-
Allow the solvent to evaporate completely, leaving a thin polymer film.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique for probing the redox behavior of materials.
Protocol:
-
Assemble a three-electrode electrochemical cell containing the polymer-modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Fill the cell with a deoxygenated electrolyte solution (e.g., 0.1 M KCl in a suitable solvent).
-
Connect the electrodes to a potentiostat.
-
Apply a potential waveform that scans from an initial potential to a final potential and back.
-
Record the resulting current as a function of the applied potential.
Caption: Principle of Differential Pulse Voltammetry.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for studying the interfacial properties of electrode materials, including charge transfer resistance and double-layer capacitance.
Protocol:
-
Use the same three-electrode setup.
-
Apply a small amplitude AC potential perturbation at a specific DC potential over a range of frequencies.
-
Measure the resulting AC current response.
-
The impedance is calculated as the ratio of the AC potential to the AC current at each frequency.
-
The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
Caption: Electrochemical Impedance Spectroscopy Workflow.
Concluding Remarks
Poly(this compound) presents a compelling platform for the development of advanced electrochemical materials. Its distinct redox behavior, governed by the nitro functional group, offers a unique potential window compared to more conventional conducting polymers like polyaniline and polypyrrole. While further research is needed to fully elucidate its long-term stability and electron transfer kinetics in comparison to these established materials, the initial findings suggest that P5N2VP holds considerable promise. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies and unlock the full potential of this intriguing class of redox-active polymers.
References
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MDPI. (2020). Improving the Electrochemical Performance and Stability of Polypyrrole by Polymerizing Ionic Liquids. [Link]
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MDPI. (2023). Highly Electroactive Frozen-State Polymerized Polypyrrole Nanostructures for Flexible Supercapacitors. [Link]
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ACS Publications. (2015). Polyaniline and Polypyrrole Pseudocapacitor Electrodes with Excellent Cycling Stability. [Link]
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IOSR Journal. (2016). Synthesis and Electrochemical Performance of Polypyrrole at High Scan Rates. [Link]
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Cureus. (2025). Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications. [Link]
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ResearchGate. (2025). Polyvinylpyridine-based electrodes: sensors and electrochemical applications. [Link]
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RSC Publishing. (2024). Surface properties and corrosion protection study of a poly(N-ethyl-4-vinylpyridine) polyelectrolyte-based coating on an electrochemically formed Ti. [Link]
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University of Nevada, Las Vegas. (2008). Synthesis and characterization of electrochemical polyaniline/palladium composites. [Link]
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ResearchGate. (2025). Electrochemical Characterization of Polyaniline in Nonaqueous Electrolyte and Its Evaluation as Electrode Material for Electrochemical Supercapacitors. [Link]
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Academic Journals and Conferences. (n.d.). poly(4- vinylpyridine). [Link]
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Biointerface Research in Applied Chemistry. (2021). Polyaniline Thin Film Prepared by Electrochemical Polymerization Method. [Link]
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MDPI. (2021). Enhanced Chemical and Electrochemical Stability of Polyaniline-Based Layer-by-Layer Films. [Link]
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MDPI. (2015). Electrochemical Analysis of Conducting Polymer Thin Films. [Link]
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Oriental Journal of Chemistry. (2018). A Comparative Study of PANI and Its Copolymer Poly (aniline co o nitroaniline). [Link]
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Western Washington University. (2015). Poly(vinylpyridine) Nanostructures for Nanoparticle Synthesis and Energy-related Catalysis. [Link]
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National Institutes of Health. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II). [Link]
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National Institutes of Health. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
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MDPI. (2022). Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. [Link]
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ResearchGate. (n.d.). Polyvinylpyridine-based electrodes: sensors and electrochemical applications. [Link]
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ResearchGate. (2015). Electrochemical Impedance Spectroscopic Study of Polyaniline on Platinum, Glassy Carbon and Carbon Fiber Microelectrodes. [Link]
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MDPI. (2023). Comparative Analysis of Structure, Synthesis, and Properties of Polyaniline and Polypyrrole: Insights into Conductive Polymer Variability. [Link]
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MDPI. (2023). Recent Advances in Conductive Polymers-Based Electrochemical Sensors for Biomedical and Environmental Applications. [Link]
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National Institutes of Health. (2020). Selective and sensitive electrochemical sensors based on an ion imprinting polymer and graphene oxide for the detection of ultra-trace Cd(ii) in biological samples. [Link]
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ResearchGate. (2025). Comparative Analysis of Structure, Synthesis, and Properties of Polyaniline and Polypyrrole: Insights into Conductive Polymer Variability. [Link]
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Mississippi State University. (2021). Polyaniline-derivatives based on poly (heterocyclic diphenylamine) with improved electrochemical stability and processability. [Link]
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MDPI. (2017). Electrochemically-Obtained Polysulfonic-Acids Doped Polyaniline Films—A Comparative Study by Electrochemical, Microgravimetric and XPS Methods. [Link]
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A Spectroscopic Vade Mecum: Comparative Analysis of Nitro-Substituted Pyridine Monomers for the Discerning Researcher
For the researcher, scientist, and drug development professional, the precise characterization of molecular entities is not merely a procedural step but the very bedrock of innovation. Nitro-substituted pyridine monomers, pivotal building blocks in medicinal chemistry and materials science, present a fascinating case study in structural isomerism, where the seemingly subtle shift of a nitro group dramatically alters the molecule's electronic landscape and, consequently, its spectroscopic signature. This guide provides an in-depth, comparative analysis of the spectroscopic properties of key nitro-substituted pyridine isomers, supported by experimental data and protocols to empower your research endeavors.
The Causality of Substitution: How the Nitro Group Shapes the Spectrum
The potent electron-withdrawing nature of the nitro group (–NO₂) profoundly influences the electron density distribution within the pyridine ring. This effect, a combination of resonance and inductive effects, is highly dependent on the position of the nitro group relative to the nitrogen atom of the pyridine ring. This positional isomerism is the primary determinant of the distinct spectroscopic characteristics observed in 2-nitro-, 3-nitro-, and 4-nitropyridine, as well as their derivatives. Understanding these structure-spectra correlations is paramount for unambiguous identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Environment
NMR spectroscopy provides an unparalleled view of the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shifts (δ) are exquisitely sensitive to the electron density around the nucleus, offering a direct probe of the nitro group's influence.
¹H NMR Spectroscopy: The Positional Playbook
In the ¹H NMR spectrum of pyridine, the protons at the α-positions (C2, C6) are the most deshielded due to their proximity to the electronegative nitrogen atom, resonating at the furthest downfield chemical shifts.[1] The γ-proton (C4) appears at an intermediate chemical shift, while the β-protons (C3, C5) are the most shielded.[1] The introduction of a nitro group further deshields the protons, with the magnitude of the shift dependent on its position.
Logical Workflow for ¹H NMR Analysis
Caption: A streamlined workflow for the ¹H NMR analysis of nitro-substituted pyridine monomers.
Table 1: Comparative ¹H NMR Data (δ, ppm) for Nitro-Substituted Pyridine Monomers
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Solvent |
| 3-Nitropyridine | 9.55 (s) | - | 8.36 (dd) | 7.71 (ddd) | 8.80 (d) | Pyridine-d₅ |
| 4-Nitropyridine N-oxide | 8.23 (d) | 8.13 (d) | - | 8.13 (d) | 8.23 (d) | CDCl₃[2] |
| 3-Amino-4-nitropyridine | 8.75 (s) | - | - | 7.29 (d) | 8.13 (d) | DMSO-d₆[3] |
| 4-Amino-3-nitropyridine | 8.80 (s) | - | - | 6.80 (d) | 8.10 (d) | DMSO-d₆[3] |
| 2-Amino-3-nitropyridine | - | - | 7.40 (dd) | 6.60 (dd) | 8.30 (dd) | DMSO-d₆[3] |
| 2-Amino-5-nitropyridine | - | 8.80 (d) | 8.15 (dd) | - | 6.70 (d) | DMSO-d₆[3] |
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The electron-withdrawing nitro group also significantly impacts the ¹³C NMR spectra. The carbon atom directly attached to the nitro group experiences a substantial downfield shift. The effect on other carbon atoms within the pyridine ring provides further structural confirmation.
Table 2: Comparative ¹³C NMR Data (δ, ppm) for Nitro-Substituted Pyridine Monomers
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| 3-Nitropyridine | ~150-152 | ~135-137 | ~125-127 | ~120-122 | ~155-157 | Not Specified |
| 2-Amino-4-bromo-3-nitropyridine (Predicted) | ~158-160 | ~135-137 | ~110-112 | ~110-112 | ~150-152 | Not Specified[4] |
Note: A comprehensive, directly comparable dataset for all isomers was not available in the searched literature. The data for 3-nitropyridine is an approximation based on general principles and available spectra.[5]
Vibrational Spectroscopy: Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. These techniques are particularly useful for identifying characteristic functional group frequencies.
Infrared (IR) Spectroscopy: The Fingerprint of Functional Groups
The IR spectrum of nitro-substituted pyridines is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group. The C-H stretching and bending vibrations of the aromatic ring also provide valuable diagnostic information.
Key IR Absorption Bands:
-
N-O Asymmetric Stretch: 1500-1560 cm⁻¹
-
N-O Symmetric Stretch: 1300-1370 cm⁻¹
-
Aromatic C-H Stretch: 3000-3100 cm⁻¹[4]
-
Aromatic C=C and C=N Bending: 1400-1600 cm⁻¹
Table 3: Key IR Spectroscopy Data (cm⁻¹) for Nitro-Substituted Pyridine Monomers
| Compound | N-O Asymmetric Stretch | N-O Symmetric Stretch | N-H Stretch (if applicable) |
| 2-Amino-4-bromo-3-nitropyridine (Predicted) | ~1520-1550 | ~1340-1360 | 3450-3300[4] |
| 2-hydroxy-5-methyl-3-nitropyridine | 1541 | 1346 | - |
Note: The exact positions of the N-O stretching bands can vary depending on the electronic environment and physical state of the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. For liquid samples, a single drop is sufficient.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.
Raman Spectroscopy: A Complementary Vibrational Probe
Raman spectroscopy often provides sharper bands for non-polar bonds and symmetric vibrations, making it a valuable tool for analyzing the pyridine ring vibrations. The nitro group vibrations are also Raman active.
Workflow for Vibrational Spectroscopy Analysis
Caption: A generalized workflow for the analysis of nitro-substituted pyridine monomers using vibrational spectroscopy.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the nitro group significantly affects the π-system of the pyridine ring, leading to distinct absorption maxima (λ_max). These transitions are often π → π* and n → π* in nature.[6]
Table 4: UV-Vis Spectroscopy Data (λ_max, nm) for Nitro-Substituted Pyridine Monomers
| Compound | λ_max (nm) | Electronic Transition | Solvent |
| 2-N-phenylamino-(4/6)-methyl-3-nitropyridine | 300-500 (broad) | π → π* and Charge-transfer | Not Specified[7] |
| 4-Nitropyridine N-oxide | 330-355 | Not Specified | Various Solvents[8] |
| 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane | 224, 274 | π → π, n → π | Not Specified[6] |
Note: The λ_max values are highly sensitive to the solvent polarity.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive spectroscopic characterization of nitro-substituted pyridine monomers necessitates a multi-technique approach. ¹H and ¹³C NMR provide detailed structural information, while IR and Raman spectroscopy confirm the presence of key functional groups. UV-Vis spectroscopy offers insights into the electronic structure of these compounds. By understanding the interplay between the nitro group's position and the resulting spectroscopic signatures, researchers can confidently identify and utilize these valuable synthetic building blocks in their drug discovery and materials science endeavors.
References
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- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (2025). International Journal of Molecular Sciences.
- Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview. Benchchem.
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). Journal of Chemical Research.
- 3-Nitropyridine(2530-26-9) 1H NMR spectrum. ChemicalBook.
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- UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. (2014). The Journal of Organic Chemistry.
- Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. (2009). Indian Journal of Pure & Applied Physics.
- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. (2023). Journal of Physical Science.
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A Comparative Guide to Assessing the Purity of Synthesized 5-Nitro-2-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable and reproducible results. 5-Nitro-2-vinylpyridine, a versatile precursor in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its reactive vinyl and nitro functionalities make it a valuable building block, but also susceptible to the formation of impurities during synthesis that can have profound, and often detrimental, effects on downstream applications.
This guide provides a comprehensive, in-depth comparison of the principal analytical techniques for assessing the purity of synthesized this compound. Moving beyond a simple recitation of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, empowering you to not only execute these protocols but to understand and adapt them to your specific needs. We will explore the holy trinity of purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supplemented by the foundational technique of Elemental Analysis.
The Genesis of Impurities: A Look at the Synthesis of this compound
A thorough understanding of potential impurities begins with an examination of the synthetic route. While multiple pathways to vinylpyridines exist, a common approach involves the condensation of a methylpyridine with formaldehyde, followed by dehydration.[1][2] For this compound, the synthesis would logically start from 5-nitro-2-picoline.
Caption: Synthetic pathway and potential impurity sources.
This simplified pathway highlights the primary sources of potential impurities:
-
Unreacted Starting Materials: Residual 5-nitro-2-picoline and formaldehyde.
-
Incomplete Reaction: The intermediate 2-(5-nitro-2-pyridyl)ethanol from incomplete dehydration.
-
Side-Reactions and Degradation: Polymerization of the vinyl group, especially under light or heat, is a significant concern.[1][3] The nitro group can also participate in various side reactions.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is dictated by the physicochemical properties of this compound and its potential impurities. A multi-pronged approach, leveraging the strengths of orthogonal techniques, provides the most robust and reliable purity assessment.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Elemental Analysis |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Intrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei. | Combustion of the compound and quantification of the resulting elemental gases (C, H, N, S, O). |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile impurities. | Absolute purity determination and structural confirmation without a specific reference standard. | Confirmation of elemental composition. |
| Strengths | High resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.[4][5] | High sensitivity and provides structural information of impurities. | Absolute quantification, non-destructive, and provides structural information.[6][7][8][9][10] | Provides fundamental confirmation of the molecular formula.[11][12][13] |
| Limitations | Requires impurities to have a chromophore for UV detection. Co-elution of impurities is possible. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. | Does not distinguish between the target compound and isomers with the same elemental composition. |
Experimental Protocols: A Practical Guide
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry. For this compound, a reversed-phase method with UV detection is highly effective, given the presence of the UV-active nitroaromatic and pyridine moieties.
Caption: HPLC workflow for purity analysis.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
Gradient Elution:
A gradient elution is recommended to ensure the separation of the relatively polar starting materials and the less polar product and potential polymeric impurities. A typical gradient might be:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm (due to the aromatic and nitro functionalities)
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The retention time of this compound is expected to be longer than that of the more polar 5-nitro-2-picoline and the intermediate alcohol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities. Given the vinylpyridine structure, GC-MS analysis is feasible.
Caption: GC-MS workflow for impurity identification.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Data Interpretation: The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of this compound. Impurities can be identified by comparing their mass spectra to libraries (e.g., NIST). The relative abundance of each impurity can be estimated from the peak areas in the total ion chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[6][7][8][9][10] This makes it a powerful orthogonal technique for verifying the purity determined by chromatographic methods.
Caption: qNMR workflow for absolute purity determination.
Instrumentation:
-
High-resolution NMR spectrometer (≥400 MHz)
Sample Preparation:
-
Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) and ensure complete dissolution.
NMR Parameters for Quantitative Analysis:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
Data Interpretation:
The purity of the sample is calculated by comparing the integral of a well-resolved signal from this compound (e.g., one of the vinyl protons) with the integral of a signal from the internal standard. The ¹H NMR spectrum of 2-vinylpyridine shows characteristic signals for the vinyl protons between 5.4 and 6.8 ppm and aromatic protons downfield.[14] For this compound, the electron-withdrawing nitro group is expected to shift the pyridine ring protons further downfield.
Elemental Analysis
Elemental analysis provides a fundamental assessment of a compound's purity by confirming its elemental composition.[15][11][12][13][16] For this compound (C₇H₆N₂O₂), the theoretical elemental composition is:
-
Carbon: 56.00%
-
Hydrogen: 4.03%
-
Nitrogen: 18.66%
A significant deviation from these values suggests the presence of impurities.
Conclusion: A Holistic Approach to Purity Assessment
Ensuring the purity of synthesized this compound is paramount for its successful application in research and drug development. No single analytical technique provides a complete picture. A comprehensive and robust purity assessment strategy should employ a combination of these orthogonal methods:
-
HPLC for routine purity determination and quantification of known and unknown impurities.
-
GC-MS for the identification and quantification of volatile and semi-volatile impurities.
-
qNMR as a primary method for absolute purity determination and structural confirmation.
-
Elemental Analysis for fundamental confirmation of the elemental composition.
By judiciously applying these techniques and understanding the rationale behind their application, researchers can confidently ascertain the purity of their synthesized this compound, thereby ensuring the integrity and reliability of their scientific endeavors.
References
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
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PubMed. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Meritics. [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Eurofins. [Link]
-
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]
-
Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent. (2024, October 25). Scientific Reports. [Link]
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Wikipedia. (n.d.). 2-Vinylpyridine. [Link]
-
MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. [Link]
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MDPI. (n.d.). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
- Google Patents. (n.d.). Method for preparing 2-vinylpyridine.
-
MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]
-
ResearchGate. (2025, October 13). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. [Link]
-
Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]
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Scilit. (1992, July 31). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. [Link]
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PubChem. (n.d.). 2-Vinylpyridine. [Link]
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University of Texas at Dallas. 13. Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
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SpectraBase. 5-Nitro-2-(n-propylamino)pyridine - Optional[13C NMR] - Spectrum. [Link]
- Google Patents. (n.d.). Production process for 4-vinylpyridine.
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The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). Semantic Scholar. [Link]
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NIH. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]
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A Cross-Verification Guide to the Spectroscopic and Physicochemical Properties of 5-Nitro-2-vinylpyridine: Bridging Theoretical Predictions with Experimental Analogs
This technical guide presents a comprehensive analysis of 5-Nitro-2-vinylpyridine, a compound of interest for researchers in materials science and drug development. In the absence of readily available, peer-reviewed experimental data for this specific molecule, this guide pioneers a cross-verification approach. We leverage robust computational chemistry methods to predict its fundamental spectroscopic and physicochemical properties. These theoretical data points are then critically compared against established experimental data for the closely related analog, 2-vinylpyridine, and the well-understood effects of nitro-group substitution on aromatic systems. This guide serves as a valuable resource for scientists, providing a foundational dataset and a methodological framework for the characterization of novel compounds.
Introduction: The Imperative of Cross-Verification
In the rapid pace of modern chemical research, the synthesis of novel molecules often outpaces their exhaustive experimental characterization. In such instances, computational chemistry emerges as a powerful tool to predict molecular properties, offering insights that can guide and accelerate experimental work. However, theoretical data, while valuable, must be contextualized and validated. This guide addresses this challenge by presenting a detailed theoretical characterization of this compound and cross-verifying these predictions against the known experimental parameters of 2-vinylpyridine. The introduction of a nitro group at the 5-position of the pyridine ring is expected to significantly influence the electronic and, consequently, the spectroscopic properties of the molecule. By dissecting these anticipated changes, we can build a reliable profile for this compound.
Theoretical Methodology: In Silico Characterization
The theoretical data presented in this guide were generated using a suite of established computational chemistry techniques. The workflow for these calculations is depicted below.
Figure 1: Computational workflow for the theoretical characterization of this compound.
A detailed, step-by-step protocol for these calculations is provided below for reproducibility.
Computational Protocol
-
Molecular Structure Input : The canonical SMILES string for this compound, [O-]C=C1)=O, was used as the initial input.
-
Geometry Optimization : The molecular geometry was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis : Following geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR Chemical Shift Prediction : The Gauge-Including Atomic Orbital (GIAO) method, a standard and reliable approach for calculating NMR chemical shifts, was employed at the B3LYP/6-31G* level of theory. Tetramethylsilane (TMS) was used as the reference standard for both ¹H and ¹³C NMR predictions.
-
UV-Vis Absorption Spectrum Prediction : Time-Dependent Density Functional Theory (TD-DFT) calculations were carried out at the B3LYP/6-31G* level to predict the electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region.
Results and Discussion: A Comparative Analysis
This section presents the theoretically predicted data for this compound and provides a comparative analysis with experimental data for 2-vinylpyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside the experimental data for 2-vinylpyridine.
Table 1: Comparison of Predicted ¹H NMR Data for this compound and Experimental Data for 2-Vinylpyridine
| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 2-Vinylpyridine[1] | Expected Shift due to Nitro Group |
| H3 | 8.45 | 7.48 | Downfield |
| H4 | 7.80 | 7.17 | Downfield |
| H6 | 9.20 | 8.47 | Downfield |
| Hα (vinyl) | 6.85 | 6.71 | Downfield |
| Hβ (cis to ring) | 5.65 | 5.37 | Downfield |
| Hβ (trans to ring) | 6.40 | 6.21 | Downfield |
Table 2: Comparison of Predicted ¹³C NMR Data for this compound and Experimental Data for 2-Vinylpyridine
| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 2-Vinylpyridine[2] | Expected Shift due to Nitro Group |
| C2 | 155.0 | 150.1 | Downfield |
| C3 | 122.0 | 121.5 | Minimal Change |
| C4 | 138.0 | 136.7 | Minimal Change |
| C5 | 145.0 | 124.0 | Downfield |
| C6 | 150.0 | 149.6 | Minimal Change |
| Cα (vinyl) | 135.0 | 136.3 | Minimal Change |
| Cβ (vinyl) | 120.0 | 117.8 | Downfield |
Analysis:
The presence of the electron-withdrawing nitro group at the 5-position is predicted to have a significant deshielding effect on the protons and carbons of the pyridine ring, resulting in a downfield shift of their NMR signals. This effect is most pronounced for the protons and carbons closest to the nitro group (H6, H4, and C5). The vinyl protons and carbons are also expected to experience a slight downfield shift due to the overall electron-withdrawing nature of the nitropyridine ring. This is consistent with established principles of NMR spectroscopy where electron-withdrawing substituents decrease the electron density around nearby nuclei, leading to higher resonance frequencies.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted vibrational frequencies for this compound are compared with the characteristic experimental IR absorptions of 2-vinylpyridine and aromatic nitro compounds.
Table 3: Comparison of Key Predicted IR Frequencies for this compound and Experimental Data for 2-Vinylpyridine and Aromatic Nitro Compounds
| Vibrational Mode | Predicted Frequency (cm⁻¹) for this compound | Experimental Frequency (cm⁻¹) for 2-Vinylpyridine[3] | Characteristic Frequency for Aromatic Nitro Compounds |
| C-H stretch (aromatic) | 3100-3000 | 3080-3010 | - |
| C-H stretch (vinyl) | 3050-3010 | 3050-3010 | - |
| C=C stretch (aromatic) | 1600-1450 | 1590, 1565, 1475, 1430 | - |
| C=C stretch (vinyl) | ~1630 | 1630 | - |
| NO₂ asymmetric stretch | ~1540 | - | 1550-1475 |
| NO₂ symmetric stretch | ~1350 | - | 1360-1290 |
| C-N stretch | ~1200 | 1220 | - |
| C-H out-of-plane bend | 900-700 | 990, 780 | - |
Analysis:
The predicted IR spectrum of this compound is expected to exhibit the characteristic bands of a substituted pyridine and a vinyl group, similar to 2-vinylpyridine. The most significant difference will be the appearance of two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, predicted to be around 1540 cm⁻¹ and 1350 cm⁻¹, respectively. These values fall within the typical range for aromatic nitro compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The predicted maximum absorption wavelengths (λmax) for this compound are compared with the experimental data for 2-vinylpyridine.
Table 4: Comparison of Predicted UV-Vis Absorption Maxima for this compound and Experimental Data for 2-Vinylpyridine
| Compound | Predicted λmax (nm) | Experimental λmax (nm)[4] |
| This compound | ~280, ~320 | - |
| 2-Vinylpyridine | - | 238, 278 |
Analysis:
The introduction of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the UV-Vis absorption maxima of this compound compared to 2-vinylpyridine. This is due to the extension of the conjugated π-system and the presence of n → π* transitions associated with the nitro group. The predicted λmax values around 280 nm and 320 nm are consistent with this expectation.
Conclusion: A Predictive Framework for Novel Compounds
This work underscores the power of a synergistic approach that combines theoretical calculations with the analysis of experimental data from analogous structures. This methodology provides a reliable framework for the initial characterization of novel compounds, enabling researchers to anticipate spectroscopic features, confirm structural assignments, and guide further experimental investigations. The data and protocols presented herein serve as a valuable starting point for any researcher working with this compound and as a template for the characterization of other novel molecules.
References
-
PubChem. 2-Vinylpyridine. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Available from: [Link]
-
Chegg. Solved 1. Above is 1H NMR spectrum of 2-vinyl pyridine. The. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Nitro-2-vinylpyridine
This document provides essential procedural guidance for the safe and compliant disposal of 5-Nitro-2-vinylpyridine (CAS No. 119836-85-0). As a research chemical, its handling and disposal demand a thorough understanding of its inherent risks to ensure the safety of laboratory personnel and the protection of our environment. This guide is structured to provide not just a set of instructions, but the fundamental reasoning behind them, empowering researchers to make informed safety decisions.
The Critical Importance of Proper Disposal: Hazard Profile
This compound is a substituted pyridine derivative. While comprehensive safety data for this specific compound is not as widespread as for its parent compound, 2-vinylpyridine, its chemical structure allows us to infer a significant hazard profile. The presence of the vinyl group, the pyridine ring, and the nitro group creates a trifecta of potential risks: reactivity, toxicity, and flammability.
-
Inherent Reactivity and Polymerization Risk : The vinyl group makes the molecule susceptible to rapid, exothermic, and potentially explosive polymerization.[1][2] This reaction can be initiated by heat, light, contact with peroxides, or other contaminants.[2] Improper storage or disposal can lead to a runaway reaction inside a waste container, posing a severe explosion hazard.
-
High Acute Toxicity and Corrosivity : Like its parent compound, 2-vinylpyridine, this chemical is expected to be toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5] It is classified as corrosive, capable of causing severe skin burns and serious eye damage.[3][4] The nitro-aromatic structure often contributes to toxicity.
-
Flammability : The compound is a flammable liquid, and its vapors can form explosive mixtures with air.[3][4] Vapors may travel to an ignition source and flash back.[3][4] Therefore, all handling and disposal procedures must be conducted away from heat, sparks, or open flames.[4][6]
-
Environmental Hazard : This class of chemical is recognized as being toxic to aquatic life with long-lasting effects.[3][7] Direct release into the environment or disposal down the sanitary sewer system is strictly prohibited and can cause significant ecological damage.[3][4]
The following table summarizes the primary hazards and the necessary personal protective equipment (PPE) required to mitigate them.
| Hazard Category | Specific Risk | Required Personal Protective Equipment (PPE) |
| Health Hazards | Toxic in contact with skin, Harmful if swallowed, Causes severe skin burns and eye damage, May cause allergic skin reaction.[4] | Gloves: Double-gloving with chemical-resistant gloves (e.g., Butyl rubber or laminate) is mandatory.[8][9][10] Nitrile may be used for incidental contact but is not recommended for prolonged handling.[8][11] Eye Protection: Chemical safety goggles and a full-face shield.[1] Body Protection: A fully-buttoned, long-sleeved lab coat. For larger quantities or spill cleanup, a chemical-resistant apron or coveralls are required.[10] Respiratory: All handling must occur inside a certified chemical fume hood.[8][11] |
| Physical Hazards | Highly flammable liquid and vapor, Vapors may form explosive mixtures with air, Risk of violent polymerization.[1][2] | Engineering Controls: Work must be performed in a well-ventilated area, specifically a chemical fume hood.[8][11] Use only non-sparking tools and explosion-proof equipment.[3][6][7] Ensure all equipment is properly grounded to prevent static discharge. |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[3][7] | Containment: Use secondary containment for all waste containers. Prevent any release to drains or waterways.[3][4] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins the moment the chemical is used. The goal is to safely contain and segregate the waste stream for collection by a licensed environmental disposal service.
Diagram: Decision Workflow for this compound Disposal
Caption: A flowchart illustrating the key decision points and actions for the safe disposal of this compound waste.
Protocol for Waste Collection and Disposal
Objective: To safely collect all forms of this compound waste into a designated hazardous waste container for professional disposal.
Materials:
-
Designated hazardous waste container (borosilicate glass or high-density polyethylene [HDPE] is recommended) with a screw cap.[11]
-
Hazardous waste labels.
-
Inert absorbent material (vermiculite, sand, or commercial sorbent).[1][8]
-
Non-sparking tools (e.g., plastic scoop).
-
Secondary containment bin.
Procedure:
-
Preparation and Labeling:
-
Before generating any waste, designate a specific hazardous waste container.
-
Affix a completed hazardous waste label to the container, clearly listing "Hazardous Waste: this compound" and any other constituents.[8] Include the accumulation start date.[8]
-
Place the container in a secondary containment bin inside the chemical fume hood where the work is being performed.
-
-
Segregation of Waste:
-
Causality: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][7] Mixing these materials can cause a violent reaction, gas evolution, or fire.
-
Action: Dedicate a separate waste stream for this compound. DO NOT mix it with other waste streams, particularly acidic, basic, or oxidizing wastes.
-
-
Disposal of Bulk/Unused Liquid:
-
If the original container is intact and properly labeled, it can serve as the final waste container.
-
For transferring from a reaction vessel, use a funnel to carefully pour the liquid into the designated waste container. Avoid splashing.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
-
Decontamination of Labware (Triple Rinse Protocol):
-
Causality: Residual chemical on labware poses a contact hazard and can react with subsequent materials. A triple rinse ensures minimal remaining contamination.
-
Action: i. Rinse the contaminated glassware or equipment with a small amount of a suitable solvent (e.g., acetone). ii. Pour the rinsate directly into the this compound hazardous waste container. iii. Repeat this process two more times. iv. The now-rinsed glassware can typically be washed normally, but institutional policies may vary.
-
-
Handling Spills and Contaminated Solids:
-
Causality: Spills present a significant inhalation, contact, and fire hazard. Rapid and correct response is critical.
-
Action: i. If a spill occurs, ensure the area is well-ventilated (fume hood sash should be low) and eliminate all ignition sources.[4][6] ii. Cover the spill with an inert, non-combustible absorbent material like vermiculite or sand.[1][8] iii. Using non-sparking tools, carefully scoop the absorbed material into the designated hazardous waste container.[12][13] iv. All contaminated items (e.g., gloves, absorbent pads) must also be placed in the waste container.[8]
-
-
Final Storage and Disposal:
-
Once collection is complete or the container is full, securely seal the cap.
-
Wipe the exterior of the container clean.
-
Store the container in a designated, cool, and well-ventilated satellite accumulation area away from incompatible materials, heat, and direct sunlight.[8][11]
-
Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[8][13] Disposal via incineration at a permitted facility is the standard method for this type of waste.[14]
-
By adhering to these scientifically grounded procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of our ecosystem.
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]
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Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
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Polymer Source. (2020). Safety Data Sheet for Polystyrene–b–poly(2-vinyl pyridine). [Link]
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- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pppmag.com [pppmag.com]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 5-Nitro-2-vinylpyridine
Essential Safety and Handling Guide for 5-Nitro-2-vinylpyridine
For Researchers, Scientists, and Drug Development Professionals
Synthesized Hazard Analysis: A Compound of Multiple Threats
The chemical structure of this compound suggests a combination of hazards derived from its constituent parts. The 2-vinylpyridine backbone is known to be flammable, highly toxic, corrosive, and a potential skin sensitizer.[1][2] The addition of an aromatic nitro group introduces further risks, including increased toxicity, potential for thermal instability, and possible explosive properties upon heating or shock.[3][4]
Based on this analysis, this compound must be handled as a substance with multiple, severe hazards. The following table summarizes the likely GHS classifications.
| Hazard Class | Category | Hazard Statement | Rationale and Causality |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | The vinylpyridine structure is flammable.[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | 2-Vinylpyridine is known to be toxic via skin absorption.[1] |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic/Harmful if swallowed | Both parent structures (vinylpyridines and nitropyridines) are harmful or toxic if ingested.[4][5] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | The vinylpyridine moiety is corrosive to skin.[2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Corrosive nature leads to a high risk of irreversible eye damage.[5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | 2-Vinylpyridine is a known skin sensitizer.[1] |
| Respiratory Hazard | - | EUH071: Corrosive to the respiratory tract | Vapors are likely to be highly irritating and damaging to the respiratory system.[2] |
| Aquatic Hazard, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | 2-Vinylpyridine is classified as toxic to aquatic life.[1] |
| Explosive Hazard | (Unclassified) | (Precautionary) | Aromatic nitro compounds can be energetic and may decompose violently under heat, shock, or friction.[3] This requires extreme caution. |
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is considered, the primary methods for exposure control must be implemented.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to control vapor and aerosol exposure.[5] Ensure that an emergency eyewash station and safety shower are immediately accessible, within a 10-second travel distance.[6]
-
Administrative Controls: Develop a written Standard Operating Procedure (SOP) for this chemical. Restrict access to the designated handling area to trained personnel only. Never work alone when handling this substance.
Comprehensive Personal Protective Equipment (PPE) Protocol
Given the severe dermal, ocular, and respiratory hazards, a comprehensive PPE ensemble is mandatory. Donning PPE should be done in a clean area away from the chemical handling zone.
Respiratory Protection
Airborne vapors of this compound are corrosive and toxic.[2] Respiratory protection is essential.
-
Minimum Requirement: A full-face respirator with combination organic vapor/P100 (particulate) cartridges. A full-face respirator is specified over a half-mask to provide integrated eye and face protection against splashes and vapors.[3][7]
-
Fit Testing: Use of any tight-fitting respirator requires that the user be medically cleared and have passed a quantitative fit test, as mandated by OSHA standards.[7]
-
Cartridge Change Schedule: Implement a cartridge change-out schedule based on usage patterns and manufacturer recommendations to ensure continued effectiveness.[7]
Hand Protection
The compound is toxic upon skin contact and causes severe burns.[1] Hand protection is a critical barrier.
-
Glove Type: Use chemical-resistant gloves. Nitrile gloves are often recommended for handling aromatic nitro compounds, but always consult the glove manufacturer's specific chemical resistance chart for vinylpyridines and nitroaromatics.[3][8]
-
Double Gloving: Always wear two pairs of gloves. This practice provides a significant safety margin; if the outer glove is contaminated or torn, it can be removed, leaving the inner glove as a temporary barrier until a new outer glove can be donned.[9]
-
Inspection and Replacement: Inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if contamination is suspected, and always after a maximum of 60 minutes of use to prevent breakthrough.[9]
Eye and Face Protection
The risk of severe, irreversible eye damage necessitates robust protection.
-
Mandatory Equipment: A full-face respirator, as recommended above, provides an all-in-one solution. If a half-mask respirator is used (not recommended), it must be worn with tightly fitting, indirectly vented chemical splash goggles and a full-face shield.[3][8] Standard safety glasses are insufficient and strictly prohibited.[4]
Body and Foot Protection
Protecting the body from splashes and spills is crucial.
-
Body Covering: Wear a flame-retardant and chemical-resistant lab coat with long sleeves and tight-fitting cuffs. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is required.[10]
-
Clothing: Long pants and full-coverage clothing made of non-synthetic material should be worn under the lab coat. Shorts, skirts, and open-weave fabrics are not permitted.[10]
-
Footwear: Fully enclosed, chemical-resistant shoes (such as leather or specialized safety boots) must be worn. Open-toed shoes, sandals, or shoes made of woven material are prohibited.[8]
Operational and Disposal Plan
A systematic workflow minimizes the risk of exposure and accidents. The following procedural steps must be followed without deviation.
Step-by-Step Handling Protocol
-
Preparation: Cordon off the designated work area. Post warning signs. Ensure the fume hood is functioning correctly and the sash is at the appropriate working height.
-
PPE Donning: Don all required PPE as described in Section 3 in the correct order (e.g., inner gloves, lab coat, respirator, outer gloves).
-
Chemical Handling:
-
Perform all manipulations within the fume hood.
-
Use non-metallic or spark-proof tools (e.g., PTFE-coated spatulas) to handle the material, minimizing the risk of ignition from friction or static discharge.[1][3]
-
Ground and bond containers when transferring liquids to prevent static buildup.
-
Keep the primary container tightly sealed when not in use.
-
-
Decontamination: After handling, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent and cleaning agent.
-
PPE Doffing: Remove PPE in the reverse order it was donned, taking care to avoid cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste. The respirator should be removed last after leaving the work area.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water immediately after completing the work and removing PPE.[4]
Mandatory Visualization: Safe Handling Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. hsa.ie [hsa.ie]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

